Betamethasone acibutate
Descripción
Propiedades
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVBESWWSSQAN-QEVRMTOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022669 | |
| Record name | Betamethasone acibutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-05-4 | |
| Record name | (11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone acibutate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone acibutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betamethasone acibutate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE ACIBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I96070LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Betamethasone Acibutate: A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Betamethasone (B1666872) acibutate is a potent synthetic glucocorticoid that exerts significant anti-inflammatory, immunosuppressive, and anti-proliferative effects. As an acetate (B1210297) ester prodrug, it is hydrolyzed to its active form, betamethasone, to engage with cellular machinery. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on the genomic and non-genomic pathways it modulates. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of critical signaling and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action
The physiological effects of betamethasone acibutate are mediated primarily through its active metabolite, betamethasone. The mechanism is multifaceted, involving both slow-acting genomic pathways that alter gene expression and rapid non-genomic actions.[1][2]
Cellular Uptake and Activation
This compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[3] Within the cell, esterase enzymes hydrolyze the acibutate ester to release the active compound, betamethasone.[4]
The Classical Genomic Pathway
The primary mechanism of action for glucocorticoids is the genomic pathway, which involves direct modulation of gene transcription and typically has an onset of action between 4 to 24 hours.[2][4][5]
-
Glucocorticoid Receptor (GR) Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (Hsp90/Hsp70).[6] Betamethasone binds to the ligand-binding domain of the GR.[3][7]
-
Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[4][8] This unmasks a nuclear localization signal, prompting the activated ligand-receptor complex to translocate into the nucleus.[3][7]
-
Modulation of Gene Expression: Once in the nucleus, the activated GR complex can alter the transcription of target genes in two primary ways:
-
Transactivation: The GR complex dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][4][8] This action upregulates the transcription of anti-inflammatory genes, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: The activated GR complex can, without directly binding to DNA, interact with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their DNA response elements, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-8, TNF-α), chemokines, and adhesion molecules.[3][9][10]
-
Non-Genomic Pathways
Betamethasone can also elicit rapid biological effects that are independent of gene transcription and protein synthesis.[1][11] These non-genomic actions are characterized by their rapid onset and are mediated through several proposed mechanisms:[2][5]
-
Membrane-Bound Receptors: Putative membrane-bound glucocorticoid receptors (mGRs) can initiate rapid intracellular signaling cascades upon steroid binding.[6][11]
-
Cytosolic GR-Mediated Signaling: The cytosolic GR itself can interact with and modulate the activity of signaling proteins, such as kinases, without translocating to the nucleus.[6]
-
Physicochemical Membrane Interactions: At high concentrations, the lipophilic nature of glucocorticoids may allow them to intercalate into cellular membranes, altering membrane fluidity and the function of membrane-associated proteins.[5][6]
Physiological Effects
The molecular actions of betamethasone translate into broad physiological effects.
-
Anti-inflammatory: This is the primary therapeutic effect. By inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2, and upregulating anti-inflammatory proteins, betamethasone effectively reduces the cardinal signs of inflammation, including swelling, redness, and pain.[4][7][12] It also stabilizes cell and lysosomal membranes, preventing the release of inflammatory mediators and enzymes.[3][4]
-
Immunosuppressive: Betamethasone suppresses the immune system by reducing the function and proliferation of immune cells, particularly T-lymphocytes and macrophages.[3][10][13] This action is crucial in the management of autoimmune disorders.[7]
-
Anti-proliferative: In dermatological conditions like psoriasis, which are characterized by hyperproliferation of keratinocytes, betamethasone can normalize the rate of cell turnover.[13]
Quantitative Data
Quantitative data on this compound is limited; however, data from its active form (betamethasone) and related corticosteroids provide valuable context for its potency and action.
Table 1: Glucocorticoid Receptor Binding Affinity
The relative binding affinity (RBA) for the glucocorticoid receptor is a key determinant of a steroid's potency. Data is often presented relative to a standard glucocorticoid like dexamethasone.
| Compound | Relative Binding Affinity (RBA) | Species/Cell Type | Reference |
| Dexamethasone | 100 (Reference) | Human Keratinocytes | [14] |
| Hydrocortisone | 10 | Human Keratinocytes | [14] |
| Betamethasone | High (Potent Agonist) | General | [1][15] |
| Betamethasone 17-valerate | Higher than parent alcohol | Human Keratinocytes | [14] |
| Betamethasone 21-acetate | Lower than parent alcohol | Human Keratinocytes | [14] |
Note: The acibutate ester at position 17 is expected to influence lipophilicity and binding affinity. Generally, esterification at the C-17 position can increase both lipophilicity and receptor binding affinity compared to the parent alcohol.[14]
Table 2: Regulation of Key Inflammatory and GR-Target Genes
Betamethasone modulates the expression of numerous genes involved in inflammation and cellular response.
| Gene | Effect of Betamethasone | Pathway | Biological Function | Reference |
| FKBP5 | Upregulation (Induction) | Transactivation | Negative feedback on GR activity | [16][17][18] |
| IL-8 (CXCL8) | Downregulation (Suppression) | Transrepression | Pro-inflammatory chemokine | [17] |
| TNF-α | Downregulation (Suppression) | Transrepression | Pro-inflammatory cytokine | [3][17] |
| Lipocortin-1 (ANXA1) | Upregulation (Induction) | Transactivation | Inhibition of Phospholipase A2 | [3] |
| CCR5 | Downregulation | Gene Regulation | Chemokine receptor, HIV co-receptor | [10] |
Experimental Protocols
The mechanism of action of glucocorticoids like this compound is elucidated through a variety of in vitro and in vivo assays.
Glucocorticoid Receptor Competitor Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (e.g., IC50, Ki) of a test compound (betamethasone) for the Glucocorticoid Receptor (GR).
Principle: This is a competitive assay where the test compound competes with a fluorescently-labeled glucocorticoid ligand (tracer) for binding to the GR. Binding of the large GR protein to the small fluorescent tracer slows its rotation, resulting in a high fluorescence polarization (FP) signal. When the unlabeled test compound displaces the tracer, the freed tracer rotates more rapidly, causing a decrease in the FP signal. The degree of displacement is proportional to the test compound's affinity for the receptor.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a complete screening buffer containing stabilizing peptides and DTT.[19]
-
Prepare a stock solution of the fluorescent tracer (e.g., Fluormone™ GS Red).[19]
-
Prepare a stock solution of purified, recombinant GR protein.[19]
-
Create serial dilutions of the test compound (betamethasone) and a known competitor (e.g., dexamethasone) for the standard curve.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the serially diluted test compounds or controls to the appropriate wells.[19]
-
Add 25 µL of the 4X fluorescent tracer solution to all wells and mix.[19]
-
Initiate the binding reaction by adding 25 µL of the 4X GR protein solution to all wells. Mix thoroughly on a plate shaker.[19]
-
Include negative controls (tracer + GR, 0% competition) and positive controls (tracer + GR + excess unlabeled dexamethasone, 100% competition).[19]
-
-
Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.[19]
-
Data Acquisition: Measure the fluorescence polarization values in each well using a suitable plate reader.
-
Data Analysis: Plot the FP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
Chromatin Immunoprecipitation and qPCR (ChIP-qPCR)
Objective: To determine if betamethasone induces the binding of the GR to a specific DNA region (e.g., a GRE in a target gene promoter) in living cells.
Principle: Cells are treated with betamethasone to activate and translocate the GR. Proteins are then cross-linked to DNA. The chromatin is sheared, and an antibody specific to the GR is used to immunoprecipitate the GR-DNA complexes. The cross-links are reversed, the DNA is purified, and quantitative PCR (qPCR) is used to measure the amount of the specific target DNA sequence that was bound by the GR.[20]
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., A549 lung epithelial cells) and treat with betamethasone (or vehicle control) for a specified time (e.g., 1 hour) to induce GR nuclear translocation and DNA binding.
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Add a GR-specific antibody to the lysate and incubate overnight to form antibody-GR-DNA complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard column-based kit or phenol-chloroform extraction.
-
Quantitative PCR (qPCR):
-
Use primers designed to amplify the specific DNA region of interest (e.g., the GRE of the FKBP5 gene).
-
Perform qPCR on the immunoprecipitated DNA and an input control (chromatin saved before IP).
-
Analyze the data to determine the enrichment of the target sequence in the betamethasone-treated sample compared to the vehicle control, indicating GR binding.[20]
-
References
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Betamethasone used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Betamethasone: Uses, types, warnings, and side effects [medicalnewstoday.com]
- 13. What is the mechanism of Betamethasone Benzoate? [synapse.patsnap.com]
- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Betamethasone administration during pregnancy is associated with placental epigenetic changes with implications for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression of corticosteroid-regulated genes by PBMCs in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for Betamethasone (B1666872) Acibutate, a potent glucocorticoid. The synthesis of this diester, chemically known as Betamethasone 17-isobutyrate 21-acetate, requires a strategic approach to selectively functionalize the hydroxyl groups at the C17 and C21 positions of the betamethasone core. This document outlines a plausible and efficient multi-step synthesis, including detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.
Overview of the Synthetic Strategy
The synthesis of Betamethasone Acibutate from the starting material, Betamethasone, is a two-step process. The key challenge lies in the selective esterification of the sterically hindered tertiary hydroxyl group at the C17 position, followed by the esterification of the primary hydroxyl group at the C21 position.
The proposed pathway involves:
-
Selective Esterification of the 17-Hydroxyl Group: This is achieved by first forming a cyclic orthoester intermediate across the C17 and C21 hydroxyl groups. Subsequent selective hydrolysis of this intermediate yields the desired 17-monoester, Betamethasone 17-isobutyrate.
-
Esterification of the 21-Hydroxyl Group: The resulting Betamethasone 17-isobutyrate is then acetylated at the C21 position to yield the final product, this compound.
This strategy allows for the regioselective introduction of the isobutyrate and acetate (B1210297) moieties, leading to the desired diester.
Detailed Synthesis Pathway
The overall synthetic pathway is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of Betamethasone 17-isobutyrate
This step involves the formation of a cyclic orthoester intermediate followed by its selective hydrolysis.
3.1.1. Formation of Betamethasone 17,21-cyclic ortho-isobutyrate
-
Materials:
-
Betamethasone
-
Trimethyl ortho-isobutyrate
-
p-Toluenesulfonic acid (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas
-
-
Procedure:
-
In a round-bottom flask dried under nitrogen, dissolve Betamethasone in anhydrous THF.
-
Add trimethyl ortho-isobutyrate to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature (20-25°C) under a nitrogen atmosphere for approximately 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
3.1.2. Selective Hydrolysis to Betamethasone 17-isobutyrate
-
Materials:
-
Reaction mixture from Step 3.1.1
-
Sulfuric acid, aqueous solution (e.g., 1M)
-
Pyridine
-
Sodium chloride solution, saturated
-
Methanol, absolute
-
Glacial acetic acid
-
Purified water
-
-
Procedure:
-
To the reaction mixture containing the cyclic orthoester, add the aqueous sulfuric acid solution.
-
Stir the mixture at room temperature for 20-30 minutes under nitrogen protection.
-
Neutralize the reaction by adding pyridine.
-
Add a saturated sodium chloride solution and warm the mixture to 30-35°C with stirring.
-
Allow the layers to separate and collect the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain an oily residue.
-
To the residue, add a mixture of absolute methanol, water, and glacial acetic acid.
-
Heat the mixture until a clear solution is obtained, then cool to 15-20°C with stirring to induce crystallization.
-
Collect the precipitate by suction filtration and wash the filter cake with a cold methanol-water solution.
-
Dry the product under vacuum to yield crude Betamethasone 17-isobutyrate.
-
Step 2: Synthesis of this compound (Betamethasone 17-isobutyrate 21-acetate)
This step involves the acetylation of the 21-hydroxyl group of Betamethasone 17-isobutyrate.
-
Materials:
-
Betamethasone 17-isobutyrate
-
Acetic anhydride
-
Sodium acetate (catalyst)
-
Tetrahydrofuran (THF)
-
Acetone
-
Methanol
-
Purified water
-
Nitrogen gas
-
-
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve Betamethasone 17-isobutyrate in a mixed solvent of THF and acetone.
-
Add sodium acetate as a catalyst.
-
Heat the mixture to 40-50°C with stirring.
-
Add acetic anhydride to the reaction mixture and maintain the temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Concentrate the solution under reduced pressure.
-
Add cold (0-5°C) purified water to the concentrated residue and stir to precipitate the product.
-
Collect the solid by filtration, wash with purified water until neutral, and dry under vacuum to obtain crude this compound.
-
Purification and Characterization
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetone/water or a mixture of a halogenated hydrocarbon and an alcohol.[1]
-
Characterization: The structure and purity of the final product should be confirmed using modern analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for the analysis of betamethasone esters.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on reported yields for similar reactions.
| Step | Reaction | Starting Material | Product | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Orthoester Formation | Betamethasone | Betamethasone 17,21-cyclic ortho-isobutyrate | Trimethyl ortho-isobutyrate | p-TSA | THF | 20-25 | 0.5-1 | ~95 | - |
| 1b | Selective Hydrolysis | Betamethasone 17,21-cyclic ortho-isobutyrate | Betamethasone 17-isobutyrate | H₂O | H₂SO₄ | THF | 20-25 | 0.5 | >80 | >98 |
| 2 | Acetylation | Betamethasone 17-isobutyrate | This compound | Acetic anhydride | NaOAc | THF/Acetone | 40-50 | 3-5 | >90 | >99 |
Note: Yields and purity are estimates based on analogous reactions and may vary depending on specific experimental conditions.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and a logical diagram of the key transformations.
Conclusion
This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The described methodology, based on established chemical transformations for corticosteroids, offers a robust framework for the efficient and selective synthesis of this important pharmaceutical compound. The detailed protocols and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a research and development setting. Further optimization of reaction conditions and purification procedures may be necessary to achieve the desired yield and purity on a larger scale.
References
An In-depth Technical Guide to the Physicochemical Properties of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone acibutate is a synthetic glucocorticoid belonging to the corticosteroid class of drugs. As an ester of betamethasone, it is designed to possess potent anti-inflammatory and immunosuppressive properties. A thorough understanding of its physicochemical characteristics is paramount for the formulation of effective and stable dosage forms, predicting its pharmacokinetic behavior, and ensuring its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of a drug substance like this compound dictate its behavior from manufacturing to its interaction with biological systems. These properties are critical for formulation development, analytical method development, and regulatory submissions.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | [1] |
| CAS Number | 5534-05-4 | [1] |
| Molecular Formula | C₂₈H₃₇FO₇ | [1] |
| Molecular Weight | 504.59 g/mol | [1] |
| Chemical Structure |
|
Table 2: Physicochemical Data of this compound and Related Esters
| Property | This compound (Value) | Betamethasone Acetate (Value for Comparison) | Source(s) |
| Melting Point (°C) | Data not available | 205-208 | [2][3] |
| Solubility | 10 mM in DMSO | Slightly soluble in alcohol and ethanol; very slightly soluble in chloroform (B151607) and ether; insoluble in water. | [4],[2][3] |
| pKa (Strongest Acidic) | Estimated: ~12.44 | 12.44 (Predicted) | [5] |
| logP | Estimated: ~2.6-3.0 | 2.6 (Predicted) | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline methodologies for key experiments.
Melting Point Determination
Principle: The melting point of a crystalline solid is a key indicator of its purity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.
-
The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For poorly soluble compounds like this compound, methods that can accurately quantify low concentrations are required.
Methodology: Shake-Flask Method followed by HPLC Analysis
-
Materials: this compound, purified water, phosphate-buffered saline (PBS) pH 7.4, acetonitrile (B52724) (HPLC grade), and other relevant solvents.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.
-
The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7][8]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.
-
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a complex molecule like this compound, which has weakly acidic hydroxyl groups, potentiometric titration is a suitable method.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol-water mixture) to a known concentration.
-
Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator.
-
Procedure:
-
The sample solution is placed in a thermostatted vessel and stirred continuously.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point or by using derivative plots to locate the inflection point.[9][10][11]
logP Determination
Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology: Shake-Flask Method
-
Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).
-
Procedure:
-
A known amount of this compound is dissolved in either the aqueous or the n-octanol phase.
-
Equal volumes of the n-octanol and aqueous phases are combined in a sealed container.
-
The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be established.
-
The container is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully removed from both the n-octanol and aqueous layers.
-
-
Analysis: The concentration of this compound in each phase is determined by a suitable analytical technique, such as HPLC-UV.[12][13][14][15][16]
-
Calculation: The logP is calculated using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water]).
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Physicochemical Property Determination
The logical flow of experiments for characterizing a new drug substance like this compound is crucial for efficient drug development.
Caption: Workflow for determining physicochemical properties of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Betamethasone | 378-44-9 [chemicalbook.com]
- 3. Betamethasone CAS#: 378-44-9 [m.chemicalbook.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. (PDF) Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. (2018) | Sonia T. Hassib | 12 Citations [scispace.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Betamethasone Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of betamethasone (B1666872) esters, compounds of significant interest in pharmaceutical development due to their potent anti-inflammatory properties. While a complete, publicly available crystal structure determination for Betamethasone acibutate is not available at the time of this writing, this paper will leverage the detailed crystallographic data of the closely related and structurally similar compound, Betamethasone dipropionate, as a representative model. This guide will detail the experimental methodologies for crystal structure determination, present the crystallographic data in a structured format, and illustrate the associated biological signaling pathway.
Introduction to Betamethasone and its Esters
Betamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is often enhanced by esterification at the C17 and/or C21 positions, which can modify its pharmacokinetic profile, leading to improved topical or systemic activity. This compound and Betamethasone dipropionate are two such esters that have found widespread use in the management of various inflammatory and allergic conditions.[2] Understanding the three-dimensional arrangement of atoms within the crystal lattice of these active pharmaceutical ingredients (APIs) is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability.
Experimental Protocols for Crystal Structure Determination
The determination of a small molecule crystal structure, such as that of a betamethasone ester, is a multi-step process that relies on single-crystal X-ray diffraction.[3][4]
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction analysis. For corticosteroids, this is typically achieved through controlled crystallization from a supersaturated solution.[5]
Methodology:
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the betamethasone ester has moderate solubility. Common solvents for corticosteroids include acetone, methanol, and ethanol.[1][6]
-
Supersaturation: A supersaturated solution is prepared by either dissolving the compound in a solvent at an elevated temperature and then slowly cooling it, or by the slow evaporation of the solvent from a saturated solution at a constant temperature.
-
Crystal Growth: The supersaturated solution is left undisturbed in a vibration-free environment to allow for the slow formation of single crystals. Techniques such as seeding with a microcrystal of the desired compound can be employed to promote controlled crystal growth.[7]
-
Crystal Harvesting: Once crystals of sufficient size and quality are formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[8]
Methodology:
-
Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[9]
-
Data Processing: The intensities and positions of the diffracted spots are recorded by a detector. This raw data is then processed to determine the unit cell dimensions and the symmetry of the crystal.
Structure Solution and Refinement
The final step involves converting the processed diffraction data into a three-dimensional model of the molecule.
Methodology:
-
Structure Solution: The phase problem is solved using computational methods to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This iterative process results in a final, accurate three-dimensional structure of the molecule.
Crystal Structure Data of Betamethasone Dipropionate
As a proxy for this compound, the crystallographic data for Betamethasone dipropionate is presented below. The overall molecular shape of the steroid skeleton is similar to that of other anti-inflammatory steroids.[10]
| Parameter | Value |
| Chemical Formula | C₂₈H₃₇FO₇ |
| Molecular Weight | 504.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Ring Conformations | Ring A: Planar (due to the 1,4-dien-3-one moiety) Ring B & C: Chair Ring D: Envelope |
Table 1: Crystallographic Data for Betamethasone Dipropionate.[10]
Glucocorticoid Receptor Signaling Pathway
Betamethasone exerts its therapeutic effects by acting as an agonist for the glucocorticoid receptor (GR).[1][11] The binding of betamethasone to the GR initiates a cascade of events that ultimately leads to the modulation of gene expression.[12]
Upon entering the cell, betamethasone binds to the glucocorticoid receptor in the cytoplasm, which is part of an inactive complex with chaperone proteins.[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins and the formation of an activated receptor-ligand complex. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] The binding to GREs modulates the transcription of target genes, resulting in the increased synthesis of anti-inflammatory proteins and the decreased production of pro-inflammatory cytokines, which ultimately mediates the therapeutic effects of betamethasone.[1]
Experimental Workflow for Crystal Structure Analysis
The overall workflow for the determination of a small molecule crystal structure is a systematic process that integrates experimental techniques with computational analysis.
The process begins with the purified active pharmaceutical ingredient, which undergoes crystallization to produce suitable single crystals. These crystals are then subjected to X-ray diffraction to obtain a diffraction pattern. The resulting data is used to solve the phase problem and generate an initial atomic model, which is subsequently refined to yield the final, high-resolution three-dimensional crystal structure.
Conclusion
The solid-state characterization of betamethasone esters is crucial for understanding and controlling their pharmaceutical properties. While the specific crystal structure of this compound remains to be publicly detailed, the analysis of the closely related Betamethasone dipropionate provides valuable insights into the molecular conformation and packing of this class of potent corticosteroids. The methodologies and pathways described herein offer a foundational understanding for researchers and professionals in the field of drug development, underscoring the importance of crystallography in modern pharmaceutical science.
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 6. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Betamethasone used for? [synapse.patsnap.com]
Betamethasone Acibutate: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for betamethasone (B1666872) acibutate. Due to a lack of specific quantitative solubility data for betamethasone acibutate in publicly available literature, this document focuses on the qualitative solubility of the parent compound, betamethasone, and its common esters. This information provides a foundational understanding for researchers and formulation scientists. Additionally, a detailed, generalized experimental protocol for determining solubility is provided.
Comparative Solubility of Betamethasone and its Esters
| Compound | Water | Ethanol | Methanol | Acetone | Chloroform | Dichloromethane | Diethyl Ether |
| Betamethasone | Practically insoluble[1] | Sparingly soluble[1] | Sparingly soluble[1] | Sparingly soluble[1] | Very slightly soluble[1] | Very slightly soluble | Very slightly soluble[1] |
| Betamethasone Acetate | Practically insoluble[2][3] | Soluble[2][3] | Freely soluble[2][3] | Soluble[2][3] | |||
| Betamethasone Dipropionate | Practically insoluble[4][5] | Sparingly soluble[4][5][6] | Soluble[4] | Freely soluble[4][5] | Freely soluble[4] | Freely soluble[7] | Slightly soluble[4] |
| Betamethasone Sodium Phosphate | Freely soluble[4] | Slightly soluble[4] | Sparingly soluble[4] | Practically insoluble[4] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] The following protocol outlines a general procedure that can be adapted for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound (crystalline powder)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO) of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually present to ensure saturation.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
3. Data Reporting:
-
Report the solubility as an average of at least three replicate measurements, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for determining solubility.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. chembk.com [chembk.com]
- 3. Betamethasone Acetate - CD Formulation [formulationbio.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. BETAMETHASONE DIPROPIONATEOINTMENT USP, 0.05% [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 8. dissolutiontech.com [dissolutiontech.com]
Betamethasone Acibutate: An In-depth Technical Guide to its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability and degradation data for betamethasone (B1666872) acibutate is publicly available. This guide synthesizes information from studies on structurally similar betamethasone esters, such as betamethasone valerate (B167501) and dipropionate, to provide a comprehensive profile. The principles of corticosteroid degradation are generally applicable, but specific rates and products may vary for betamethasone acibutate.
Introduction
This compound, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. As with all corticosteroids, its chemical stability is a critical factor in ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. This technical guide provides a detailed overview of the anticipated stability and degradation profile of this compound, drawing upon established knowledge of related betamethasone esters. The primary degradation pathways for corticosteroids include hydrolysis, oxidation, and isomerization (acyl migration). These processes can be significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidative agents, as well as by the formulation matrix itself.
Predicted Degradation Pathways
The chemical structure of this compound, with its ester linkages at the C17 and C21 positions, makes it susceptible to several degradation reactions. The most probable degradation pathways are hydrolysis and acyl migration, with oxidation also being a potential route.
Hydrolysis
Hydrolysis of the ester bonds is a primary degradation pathway for betamethasone esters, catalyzed by both acids and bases. For this compound, this would likely involve the cleavage of the acetate (B1210297) group at C21 and the isobutyrate group at C17, leading to the formation of betamethasone 17-isobutyrate, betamethasone 21-acetate, and ultimately betamethasone alcohol. Studies on betamethasone valerate and dipropionate have shown that the rate of hydrolysis is pH-dependent, with increased degradation observed in both acidic and alkaline conditions.[1] Maximum stability for similar esters is often found in the pH range of 3.5 to 5.0.[1][2]
Acyl Migration (Isomerization)
Intramolecular acyl migration is a well-documented degradation pathway for corticosteroids with a 17-ester group and a free 21-hydroxyl group, or vice versa. In the case of betamethasone 17-valerate, it has been shown to isomerize to the more thermodynamically stable betamethasone 21-valerate.[3][4] This transesterification is significant because the resulting isomer often possesses reduced therapeutic activity. For this compound, a similar migration of the isobutyrate group from the C17 to the C21 position could be anticipated, particularly if the C21-acetate is first hydrolyzed. The rate of this isomerization is also influenced by pH and the formulation's excipients.[4]
Oxidation
The corticosteroid nucleus, particularly the dihydroxyacetone side chain at C17, can be susceptible to oxidation. While less commonly reported as the primary degradation pathway compared to hydrolysis and isomerization, oxidative degradation can occur, especially in the presence of peroxides or under exposure to high temperatures.
Photodegradation
Exposure to UV light can induce degradation of corticosteroids. Studies on betamethasone-17-valerate (B13397696) have shown that it decomposes under UV radiation, leading to the formation of lumi, photolumi, and andro derivatives through a rearrangement of the cyclohexadienone moiety.[5] It is plausible that this compound would exhibit similar photosensitivity.
A proposed degradation pathway for this compound, based on analogous compounds, is depicted below.
Caption: Predicted Degradation Pathways of this compound.
Quantitative Data from Analogous Betamethasone Esters
The following tables summarize quantitative data from stability studies of betamethasone valerate and dipropionate, which can serve as a proxy for understanding the potential behavior of this compound under various stress conditions.
Table 1: Thermal Degradation Kinetics of Betamethasone Esters
| Betamethasone Ester | Medium | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Reference |
|---|---|---|---|
| Betamethasone Valerate | Methanol | 9.07 x 10⁻³ | [2] |
| Acetonitrile | 8.52 x 10⁻³ | [2] | |
| Phosphate (B84403) Buffer (pH 7.5) | 1.25 x 10⁻³ | [2] | |
| Cream | 0.89 x 10⁻³ | [2] | |
| Gel | 0.39 x 10⁻³ | [2] | |
| Betamethasone Dipropionate | Methanol | 1.87 x 10⁻³ | [2] |
| Acetonitrile | 1.58 x 10⁻³ | [2] | |
| Phosphate Buffer (pH 7.5) | 0.45 x 10⁻³ | [2] | |
| Cream | 0.31 x 10⁻³ | [2] |
| | Gel | 0.23 x 10⁻³ |[2] |
Table 2: pH-Rate Profile for Thermal Degradation of Betamethasone Esters
| Betamethasone Ester | pH Range | Stability Profile | Optimal pH for Stability | Reference |
|---|---|---|---|---|
| Betamethasone Valerate | 2.5 - 7.5 | V-shaped curve, specific acid-base catalyzed degradation. | 4.0 - 5.0 | [1][2] |
| Betamethasone Dipropionate | 2.5 - 7.5 | Increased degradation in both acidic and alkaline regions. | 3.5 - 4.5 |[1][2] |
Table 3: Major Degradation Products of Betamethasone Esters Identified in Forced Degradation Studies
| Betamethasone Ester | Stress Condition | Major Degradation Products | Reference |
|---|---|---|---|
| Betamethasone Valerate | Thermal | Betamethasone-21-valerate, Betamethasone alcohol | [2] |
| Photolytic (UV) | Lumi, Photolumi, and Andro derivatives | [5] | |
| Betamethasone Dipropionate | Thermal | Betamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone alcohol | [2] |
| Betamethasone Sodium Phosphate | Thermal (solid state) | Diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid |[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are representative experimental protocols for forced degradation and stability-indicating assays based on methods developed for other betamethasone esters.
Forced Degradation Studies
The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.
Workflow for Forced Degradation Studies
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream – a HPLC and microscopy based stability study - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 5. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Betamethasone Acibutate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for betamethasone (B1666872) and its esters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of specific data for betamethasone acibutate, this guide presents detailed information on the parent compound, betamethasone, and its closely related esters. This information serves as a valuable reference for the characterization and analysis of this class of corticosteroids.
Spectroscopic Data
The spectroscopic data for betamethasone and its derivatives are crucial for their identification, structural elucidation, and quantification. Below are summaries of available NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for determining the chemical structure of corticosteroids. The following tables summarize the ¹H and ¹³C NMR chemical shifts for betamethasone and its common esters.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Betamethasone and Related Esters
| Proton | Betamethasone | Betamethasone 17-valerate |
| H-1 | ~6.0-6.2 (d) | ~6.1 (d) |
| H-2 | ~7.2 (d) | ~7.2 (d) |
| H-4 | ~6.2-6.3 (s) | ~6.3 (s) |
| H-6α | ~2.4 (m) | ~2.5 (m) |
| H-6β | ~2.5 (m) | ~2.6 (m) |
| H-11 | ~4.1-4.3 (m) | ~4.2 (m) |
| H-16 | ~1.8 (m) | ~1.9 (m) |
| C18-H₃ | ~0.8-0.9 (s) | ~0.9 (s) |
| C19-H₃ | ~1.2 (s) | ~1.2 (s) |
| C21-H₂ | ~4.2-4.8 (m) | ~4.3, 4.9 (d) |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from publicly available spectral information.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Betamethasone and Related Esters
| Carbon | Betamethasone | Betamethasone 21-acetate | Betamethasone 17,21-dipropionate | Betamethasone 21-phosphate disodium |
| C-1 | ~155 | ~154 | ~154 | ~155 |
| C-2 | ~128 | ~128 | ~128 | ~128 |
| C-3 | ~186 | ~186 | ~186 | ~186 |
| C-4 | ~129 | ~129 | ~129 | ~129 |
| C-5 | ~169 | ~169 | ~169 | ~169 |
| C-9 | ~104 (d, J=24Hz) | ~104 (d, J=24Hz) | ~104 (d, J=24Hz) | ~104 (d, J=24Hz) |
| C-11 | ~68 | ~68 | ~68 | ~68 |
| C-16 | ~35 | ~35 | ~35 | ~35 |
| C-17 | ~85 | ~85 | ~93 | ~85 |
| C-18 | ~16 | ~16 | ~16 | ~16 |
| C-19 | ~21 | ~21 | ~21 | ~21 |
| C-20 | ~210 | ~205 | ~204 | ~209 |
| C-21 | ~69 | ~67 | ~68 | ~69 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is compiled from publicly available spectral information from various sources.[2][3][4]
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for betamethasone are listed below.
Table 3: Characteristic IR Absorption Peaks (cm⁻¹) of Betamethasone
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400-3500 |
| C=O (ketone, C-3) | Stretching | ~1660 |
| C=O (ketone, C-20) | Stretching | ~1710 |
| C=C | Stretching | ~1620, ~1600 |
| C-O | Stretching | 1000-1200 |
| C-F | Stretching | 1000-1100 |
Note: Peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific ester derivative.
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a common technique for the analysis of corticosteroids.
Table 4: Key Mass Spectrometry Fragments (m/z) of Betamethasone
| Ion | Description | m/z (approximate) |
| [M+H]⁺ | Protonated molecule | 393.2 |
| [M+Na]⁺ | Sodiated molecule | 415.2 |
| [M+H-H₂O]⁺ | Loss of water | 375.2 |
| [M+H-2H₂O]⁺ | Loss of two water molecules | 357.2 |
| [M+H-HF]⁺ | Loss of hydrogen fluoride | 373.2 |
Note: Fragmentation patterns can be influenced by the ionization method and collision energy. The presence of different ester groups will alter the molecular weight and fragmentation pathways.[5]
Experimental Protocols
Detailed methodologies are essential for reproducing spectroscopic data. The following sections outline typical experimental protocols for the analysis of corticosteroids.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra of corticosteroids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the corticosteroid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
A standard procedure for acquiring an IR spectrum of a solid corticosteroid sample using the KBr pellet method is described below:
-
Sample Preparation: Grind 1-2 mg of the dry corticosteroid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan, expressed in terms of transmittance or absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a highly sensitive and selective technique for the analysis of corticosteroids in complex matrices. A typical LC-MS/MS method involves:
-
Sample Preparation: For biological samples, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required to remove interfering matrix components. The extracted sample is then reconstituted in a solvent compatible with the mobile phase.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for corticosteroids.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used.
-
Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored. For qualitative analysis and structural confirmation, full scan and product ion scan modes are utilized.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of corticosteroids.
NMR Spectroscopy Workflow
IR Spectroscopy (KBr Pellet) Workflow
LC-MS/MS Analysis Workflow
References
- 1. Betamethasone 17-valerate(2152-44-5) 1H NMR [m.chemicalbook.com]
- 2. Betamethasone 21-acetate(987-24-6) 13C NMR spectrum [chemicalbook.com]
- 3. Betamethasone 17,21-dipropionate(5593-20-4) 13C NMR [m.chemicalbook.com]
- 4. Betamethasone 21-phosphate disodium(151-73-5) 13C NMR spectrum [chemicalbook.com]
- 5. Betamethasone [webbook.nist.gov]
In Vitro Anti-inflammatory Activity of Betamethasone Acibutate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872) acibutate, a synthetic glucocorticoid, is recognized for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of betamethasone and its esters, with a focus on Betamethasone acibutate where data is available. Due to the limited specific in vitro quantitative data for this compound, this guide incorporates data from other betamethasone esters, such as betamethasone valerate (B167501) and dipropionate, to illustrate the core mechanisms of action. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for assessing anti-inflammatory effects, and visualizes critical signaling pathways and workflows.
Introduction
Glucocorticoids are a cornerstone in the therapeutic management of inflammatory and autoimmune diseases. Their efficacy stems from their ability to modulate the expression of genes involved in the inflammatory cascade. Betamethasone and its esters are potent synthetic glucocorticoids designed to maximize anti-inflammatory effects while minimizing mineralocorticoid-related side effects. This guide focuses on the in vitro assessment of the anti-inflammatory properties of this compound, providing researchers with a foundational understanding of its mechanism and the methodologies to evaluate its activity.
Molecular Mechanism of Action
The anti-inflammatory effects of betamethasone are primarily mediated through the glucocorticoid receptor (GR). Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus, where it modulates gene expression through several mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and consequently the production of prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[2][3][4]
-
Post-Transcriptional Regulation: Glucocorticoids can also decrease the stability of the mRNA of certain pro-inflammatory cytokines, leading to a reduction in their protein expression.[5]
These actions collectively result in the potent suppression of inflammatory responses.
Key Signaling Pathways in Inflammation Modulated by Betamethasone
The anti-inflammatory activity of betamethasone involves the modulation of critical intracellular signaling pathways that drive the inflammatory response. The two primary pathways affected are the NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Betamethasone, through the activated GR, interferes with this pathway by:
-
Directly interacting with the p65 subunit of NF-κB , preventing its transcriptional activity.[2]
-
Inducing the expression of IκBα , which enhances the sequestration of NF-κB in the cytoplasm.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. This pathway is activated by various extracellular stimuli and culminates in the activation of transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which in turn promotes the expression of pro-inflammatory genes.
Betamethasone can suppress the MAPK pathway by inducing the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby inhibiting downstream inflammatory gene expression.[2]
Quantitative Data on In Vitro Anti-inflammatory Activity
Disclaimer: The following data is for betamethasone or its other esters and serves as a proxy for the expected activity of this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Cell Line | Stimulant | Cytokine | Betamethasone Concentration | % Inhibition / Effect | Reference |
| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | IL-1β | 1 µg/L | Significant decrease | [6] |
| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | IL-6 | 1 µg/L | Significant decrease | [6] |
| Human Dental Pulp Stem Cells | LPS (1 µg/mL) | TNF-α | 1 µg/L | Significant decrease | [6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Multiple Cytokines | Not specified | Potent suppression | [7] |
Table 2: IC50 Values for Inhibition of Cytokine Bioactivity
| Cytokine | Assay System | Compound | IC50 (µM) | Reference |
| IL-6 | IL-6-dependent hybridoma | Betamethasone | 10.9 | [8] |
Detailed Experimental Protocols
This section outlines standard in vitro assays to characterize the anti-inflammatory activity of compounds like this compound.
LPS-Induced Cytokine Release in Macrophages (e.g., RAW 264.7)
This assay measures the ability of a test compound to inhibit the production and release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cytokine inhibition against the log concentration of this compound to determine the IC50 value.
NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Experimental Workflow:
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Western Blot for p65 Phosphorylation
This method assesses the inhibition of a key step in NF-κB activation: the phosphorylation of the p65 subunit.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry: Quantify the band intensities to determine the relative levels of p65 phosphorylation.
Conclusion
This compound, as a potent glucocorticoid, exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting NF-κB and AP-1 transcriptional activity and inducing the expression of anti-inflammatory proteins. The in vitro assays detailed in this guide provide a robust framework for characterizing and quantifying the anti-inflammatory properties of this compound and other novel steroidal compounds. While specific quantitative data for this compound is limited, the available information on other betamethasone esters strongly supports its significant potential as an anti-inflammatory agent. Further in vitro studies are warranted to precisely delineate the inhibitory concentrations of this compound on a wide range of inflammatory mediators.
References
- 1. accessibility-developer-guide.com [accessibility-developer-guide.com]
- 2. researchgate.net [researchgate.net]
- 3. ux.stackexchange.com [ux.stackexchange.com]
- 4. Color and Graphics | Understanding Web Accessibility | Web Accessibility | Brandeis University [brandeis.edu]
- 5. Use sufficient color contrast | Digital Accessibility Services [accessibility.huit.harvard.edu]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 8. chhs.colostate.edu [chhs.colostate.edu]
Technical Whitepaper: Glucocorticoid Receptor Binding Affinity of Betamethasone Acibutate
Abstract: This document provides a detailed examination of the glucocorticoid receptor (GR) binding affinity of betamethasone-related compounds. While specific quantitative binding data for betamethasone (B1666872) acibutate is not prevalent in publicly accessible literature, this guide offers valuable context by presenting data for closely related esters, such as betamethasone valerate (B167501) and betamethasone dipropionate. Furthermore, it outlines the canonical glucocorticoid receptor signaling pathway and details the standard experimental methodologies used to determine receptor binding affinity, providing a foundational resource for researchers in the field.
Introduction to Glucocorticoid Receptor Signaling
Glucocorticoids (GCs) are a class of steroid hormones that play a critical role in a wide array of physiological processes, including metabolism, immune response, and inflammation.[1][2] Their effects are primarily mediated through the glucocorticoid receptor (GR, or NR3C1), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3]
The classical, or genomic, signaling pathway begins with the GC diffusing across the cell membrane and binding to the GR, which resides in the cytoplasm in an inactive state. The cytoplasmic GR is part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[4][5] Upon ligand binding, the GR undergoes a conformational change, dissociates from this chaperone complex, and translocates into the nucleus.[5][6]
Once in the nucleus, the GR-ligand complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of anti-inflammatory proteins.[3]
-
Transrepression: The activated GR can repress the expression of pro-inflammatory genes by tethering to and interfering with other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[5]
-
Negative GREs (nGREs): The GR can also bind directly to negative GREs to suppress gene expression.[4]
This modulation of gene transcription is the primary mechanism by which glucocorticoids exert their potent anti-inflammatory and immunosuppressive effects.[7][8]
Glucocorticoid Receptor Binding Affinity Data
The table below summarizes available binding affinity data for other common betamethasone esters.
| Compound | Assay Type | System | Value | Reference |
| Betamethasone Valerate | Competitive Binding ([³H]dexamethasone) | Human Epidermis | IC₅₀ = 5 nM | [12] |
| Betamethasone Valerate | Competitive Binding ([³H]dexamethasone) | Mouse Skin | IC₅₀ = 6 nM | [12] |
| Betamethasone Dipropionate | Molecular Docking (Computational) | Human GR (PDB: 1M2Z) | -10.11 to -12.53 kcal/mol | [13] |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% displacement of a radiolabeled ligand. A lower IC₅₀ value signifies a higher binding affinity.
-
Molecular Docking Score (kcal/mol): A computational estimate of the binding energy between a ligand and a receptor. More negative values suggest stronger binding.
Experimental Protocols for Determining GR Binding Affinity
The determination of a compound's binding affinity for the glucocorticoid receptor is typically accomplished using a competitive binding assay. The principle involves measuring the ability of an unlabeled test compound (e.g., betamethasone acibutate) to compete with a high-affinity labeled ligand (a tracer) for binding to the GR.
Representative Protocol: Competitive Binding Assay
This protocol describes a generalized workflow applicable to both radioligand and fluorescence polarization-based assays.
1. Receptor Preparation:
-
A source of glucocorticoid receptors is prepared. This is often a cytosolic fraction from a cell line (e.g., CV-1) or tissue known to express GR.[14] The cells or tissue are homogenized in a buffer and subjected to ultracentrifugation to isolate the cytosol containing the soluble GR.[14]
-
Alternatively, purified recombinant human GR can be used.[15]
2. Assay Setup (in a 96-well plate):
-
Test Compound Dilutions: A serial dilution of the test compound (e.g., this compound) is prepared in an appropriate assay buffer.[16]
-
Controls:
-
Total Binding: Wells containing only the GR and the labeled tracer to measure the maximum binding signal.[14]
-
Non-specific Binding (NSB): Wells containing GR, the labeled tracer, and a saturating concentration (e.g., 1000-fold excess) of an unlabeled known glucocorticoid (like dexamethasone) to measure the binding of the tracer to non-receptor components.[14]
-
Reference Compound: A serial dilution of a known reference standard (e.g., dexamethasone) is run in parallel to validate the assay and allow for the calculation of relative binding affinity (RBA).[15]
-
3. Reaction Incubation:
-
A fixed concentration of the labeled tracer is added to all wells. Common tracers include radiolabeled [³H]dexamethasone or a fluorescently labeled glucocorticoid like Fluormone™ GS Red.[14][16]
-
The prepared GR is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium. Incubation times and temperatures vary depending on the specific assay format (e.g., 2-4 hours at room temperature or 18-24 hours at 4°C).[14][16]
4. Separation and Detection:
-
For Radioligand Assays: The receptor-bound radioligand must be separated from the free, unbound radioligand. This is commonly achieved using dextran-coated charcoal, which adsorbs the small, free radioligand molecules. After a brief incubation and centrifugation, the supernatant containing the GR-bound radioligand is collected, and its radioactivity is measured using a liquid scintillation counter.[14]
-
For Fluorescence Polarization (FP) Assays: No separation step is needed. The plate is read directly in a plate reader capable of measuring fluorescence polarization. When the small fluorescent tracer is bound to the large GR, its slow tumbling results in a high polarization signal. When displaced by a competitor, the free-tumbling tracer gives a low polarization signal.[15]
5. Data Analysis:
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.[14]
-
IC₅₀ Determination: The specific binding data is plotted against the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.[14]
-
Relative Binding Affinity (RBA) Calculation: The RBA of the test compound is often calculated relative to dexamethasone (B1670325) (RBA = 100) using the formula: RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 7. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 8. Articles [globalrx.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Knowledge Gap: An In-Depth Guide to the In Vivo Pharmacokinetics and Metabolism of Betamethasone Acibutate
A notable scarcity of publicly available scientific literature exists concerning the in vivo pharmacokinetics and metabolism of betamethasone (B1666872) acibutate. Extensive searches have yielded no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this particular ester. This guide, therefore, provides a comprehensive overview of the well-documented pharmacokinetics and metabolism of closely related and commonly used betamethasone esters—namely betamethasone phosphate (B84403) and betamethasone acetate (B1210297)—as a surrogate to inform researchers, scientists, and drug development professionals. The principles and methodologies described herein are likely applicable to the study of betamethasone acibutate.
Pharmacokinetics of Betamethasone Esters: A Comparative Overview
Betamethasone is a potent synthetic glucocorticoid. Its esters, such as phosphate and acetate, are prodrugs designed to influence its solubility and rate of absorption, thereby modifying the duration of action.
Betamethasone Phosphate: This highly water-soluble ester is rapidly absorbed and hydrolyzed to the active moiety, betamethasone, providing a quick onset of action.
Betamethasone Acetate: In contrast, this ester is less soluble and is absorbed more slowly, creating a depot effect at the injection site for a sustained, long-lasting therapeutic effect.
The following tables summarize key pharmacokinetic parameters for betamethasone following the administration of its phosphate and acetate esters in various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Betamethasone in Healthy Human Adults
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Betamethasone Phosphate | 10.6 mg | IV | - | 0.17-0.6 | - | 6.5 | [1] |
| Betamethasone Phosphate & Acetate Suspension | 3 mg BP & 3 mg BA | IM | 25.86 | - | 97.96 (AUC0-∞) | 12.92 | [2][3][4] |
Table 2: Pharmacokinetic Parameters of Betamethasone in Animal Models
| Species | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference |
| Sheep | Betamethasone Phosphate | 0.25 mg/kg | IM | - | - | 4 | [5] |
| Sheep | Betamethasone Phosphate & Acetate | 0.5 mg/kg | IM | - | - | 14 | [5] |
| Camels | Betamethasone Phosphate & Dipropionate | 35 µg/kg | IM | 15.9 | 0.5 | 7.17 | [6] |
In Vivo Metabolism of Betamethasone
The metabolism of betamethasone, following its release from the acibutate ester, is expected to follow the established pathways for corticosteroids. The primary site of metabolism is the liver, with some metabolism also occurring in other tissues, including the placenta.[7] The metabolic transformations primarily involve:
-
6β-hydroxylation: This is a major metabolic pathway for many corticosteroids.
-
11β-hydroxyl oxidation: The 11β-hydroxyl group can be oxidized to an 11-keto group, leading to the formation of 11-ketobetamethasone.[8]
-
Reduction of the C-20 carbonyl group.
Only a small fraction of the administered betamethasone is excreted unchanged in the urine, indicating extensive metabolism.[1]
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic and metabolism studies of betamethasone esters. These protocols can serve as a template for designing studies for this compound.
Human Pharmacokinetic Studies
Study Design: Healthy adult male volunteers are typically recruited.[4] The studies are often designed as single-dose, open-label investigations.
Drug Administration: A single intramuscular injection of a dual-acting suspension containing betamethasone phosphate and betamethasone acetate is administered.[4]
Blood Sampling: Venous blood samples are collected at predetermined time points, for instance, over a 48-hour period, to capture the full pharmacokinetic profile.[4]
Analytical Method: Plasma concentrations of betamethasone and its esters are quantified using a validated high-performance liquid chromatography (HPLC) with ultraviolet detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][9]
Animal Pharmacokinetic Studies
Animal Model: Sheep are a commonly used animal model for studying the pharmacokinetics of betamethasone, particularly in the context of antenatal corticosteroid therapy.[9]
Drug Administration: Intramuscular injections are administered into the gluteal muscle.[9]
Blood Sampling: Blood samples are collected via indwelling catheters at various time points to characterize the plasma concentration-time profile.
Analytical Method: A highly sensitive LC-MS/MS assay is typically required to measure the low concentrations of betamethasone in plasma.[9]
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of betamethasone and a general workflow for an in vivo pharmacokinetic study.
Caption: Metabolic Pathway of Betamethasone.
References
- 1. Pharmacokinetics of betamethasone in healthy adults after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mipropiolio.wordpress.com [mipropiolio.wordpress.com]
- 4. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betamethasone pharmacokinetics after two prodrug formulations in sheep: implications for antenatal corticosteroid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. camelsandcamelids.com [camelsandcamelids.com]
- 7. Pharmacokinetics of betamethasone in pre‐eclampsia: An in vivo and ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BETAMETHASONE PHARMACOKINETICS AFTER TWO PRODRUG FORMULATIONS IN SHEEP: IMPLICATIONS FOR ANTENATAL CORTICOSTEROID USE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Betamethasone Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone (B1666872), a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory and autoimmune disorders. Its therapeutic efficacy is often enhanced through the synthesis of ester analogs, particularly at the C17 and C21 positions, to modulate its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the discovery and synthesis of novel betamethasone ester analogs, with a focus on structure-activity relationships (SAR) and detailed experimental methodologies. While specific literature on "Betamethasone acibutate" analogs is scarce, this document extrapolates from the broader field of betamethasone ester modifications to provide a foundational understanding for researchers in this domain.
Introduction to Betamethasone and its Ester Analogs
Betamethasone is a corticosteroid characterized by high glucocorticoid potency and minimal mineralocorticoid activity.[1][2] Its anti-inflammatory effects are mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression and cellular signaling pathways involved in inflammation.[3][4] The modification of the betamethasone scaffold through esterification is a common prodrug strategy to improve its therapeutic index by altering properties such as lipophilicity, tissue penetration, and duration of action.[5] Ester analogs like betamethasone dipropionate and betamethasone valerate (B167501) are widely used clinically.[6] The exploration of novel ester analogs aims to further refine these properties, potentially leading to drugs with improved efficacy and reduced side effects.
Glucocorticoid Receptor Signaling Pathway
The biological effects of betamethasone and its analogs are primarily mediated through the glucocorticoid receptor, a ligand-activated transcription factor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Caption: Glucocorticoid receptor signaling pathway.
Upon entering the cell, the glucocorticoid binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[3] Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.[7] In the nucleus, the complex can either dimerize and bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes, or it can monomerically interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[4]
Synthesis of Novel Betamethasone Ester Analogs
The synthesis of novel betamethasone ester analogs typically involves the selective esterification of the hydroxyl groups at the C17 and/or C21 positions.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel betamethasone ester analogs.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of Betamethasone 17-Carboxylate Esters
This protocol is adapted from methodologies for synthesizing corticosteroid 17-esters.[8][9]
-
Protection of the C21 Hydroxyl Group:
-
Dissolve betamethasone in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent, such as trimethylorthoacetate, and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the formation of the cyclic orthoester is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolyze the cyclic orthoester under controlled acidic conditions to selectively yield the 17-hydroxy-21-acetate protected intermediate.
-
-
Esterification at C17:
-
Dissolve the protected intermediate in an anhydrous solvent (e.g., dichloromethane).
-
Add a suitable acylating agent (e.g., the desired acyl chloride or anhydride) and a base (e.g., 4-dimethylaminopyridine, DMAP).[8]
-
Stir the reaction at room temperature or gentle heating until completion.
-
Quench the reaction and perform an aqueous workup to remove excess reagents.
-
-
Deprotection and Purification:
-
Selectively deprotect the C21 hydroxyl group if necessary.
-
Purify the final product using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure betamethasone 17-ester analog.
-
Protocol 2: Synthesis of 12-beta-Substituted Betamethasone Analogs
The following is a generalized protocol based on the synthesis of 12β-acyloxy analogues of betamethasone 17,21-dipropionate.[10]
-
Starting Material: A suitable betamethasone derivative, such as betamethasone 17,21-dipropionate.[10]
-
Introduction of 12β-hydroxyl group: This may involve microbial hydroxylation or a multi-step chemical transformation.
-
Esterification at C12:
-
Dissolve the 12β-hydroxy intermediate in an appropriate solvent.
-
React with the corresponding acyl chloride or anhydride (B1165640) in the presence of a base.
-
-
Purification: Purify the resulting 12β-acyloxy analog using chromatographic techniques.[10]
Structure-Activity Relationship (SAR) of Novel Analogs
The biological activity of betamethasone analogs is highly dependent on their structural modifications.
Data on 12-beta-Substituted Betamethasone 17,21-dipropionate Analogs
The following table summarizes the topical anti-inflammatory potency of a series of 12β-substituted analogs from a study by E. L. Shapiro et al.[10] Potency was determined using the croton oil ear assay in mice.
| Compound | 12β-Substituent | Topical Anti-inflammatory Potency (% Inhibition of Edema) | Systemic Absorption |
| Betamethasone 17,21-dipropionate (Control) | H | High | Yes |
| Beclomethasone dipropionate (Control) | H | High | Yes |
| Analog 9 | -OH | Moderate | Yes |
| Analog 11a | -OCHO | Low | No |
| Analog 11b | -OCOCH₃ | Moderate | No |
| Analog 11c | -OCOCH₂CH₃ | High | No |
| Analog 14 | -OCOCH₂CH₃ (9α-chloro) | High | No |
| Analog 16 | -OCOCH₂CH₃ (9α-bromo) | High | No |
Data extracted from Shapiro et al. (1987).[10]
The study concluded that the polarity and size of the 12-substituent significantly influence topical anti-inflammatory activity and systemic absorption.[10] Esterification of the 12β-hydroxyl group generally led to compounds with high topical potency but no detectable systemic absorption, a desirable profile for topical corticosteroids.[10]
General SAR for Corticosteroids
The following diagram illustrates key structural features of corticosteroids and their impact on activity.
Caption: Key structure-activity relationships of corticosteroids.
Conclusion and Future Directions
The synthesis of novel betamethasone ester analogs remains a promising avenue for the development of improved anti-inflammatory agents. While the direct synthesis of "this compound" analogs is not prominently described in the available literature, the principles of corticosteroid chemistry outlined in this guide provide a robust framework for the design and synthesis of other novel esters. Future research should focus on the strategic design of ester prodrugs that can be selectively activated in target tissues, thereby maximizing therapeutic efficacy while minimizing systemic side effects. The exploration of biodegradable ester linkages could also lead to the development of safer and more effective corticosteroid therapies.
References
- 1. US4537722A - Steroid esters preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102964414A - Synthesis method of 17-position steroid carboxylic ester - Google Patents [patents.google.com]
- 10. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis and Enzymatic Conversion of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of the potent synthetic glucocorticoid, betamethasone (B1666872), and a detailed exploration of the enzymatic synthesis of its derivative, betamethasone acibutate (betamethasone 17-butyrate 21-acetate). While the complete de novo biosynthesis of betamethasone is a complex multi-step process originating from cholesterol, this guide elucidates a plausible biosynthetic pathway based on established steroidogenesis. Furthermore, it details a chemoenzymatic approach for the specific synthesis of this compound, leveraging the regioselective capabilities of microbial lipases and esterases. This document includes detailed experimental protocols, quantitative data from related enzymatic conversions, and visual representations of the biochemical pathways and experimental workflows to facilitate understanding and application in a research and development setting.
Introduction
Betamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is often enhanced by esterification of the hydroxyl groups at the C17 and C21 positions, which modifies its pharmacokinetic and pharmacodynamic properties. This compound, a mixed diester, is of interest for its potential to provide a unique release profile and targeted activity. The synthesis of such specific esters can be challenging using conventional chemical methods due to the need for protection and deprotection steps. Enzymatic synthesis, employing lipases and esterases, offers a highly regioselective and environmentally benign alternative. This guide explores both the natural biosynthetic origins of the betamethasone core structure and the targeted enzymatic synthesis of this compound.
Biosynthesis of the Betamethasone Core
The biosynthesis of betamethasone is not a naturally occurring pathway in its entirety. However, its core steroidal structure is derived from the well-established steroid biosynthesis pathway that begins with cholesterol. Key enzymatic steps, including hydroxylations and dehydrogenations, are carried out by cytochrome P450 enzymes and dehydrogenases. Microorganisms, such as Aspergillus niger and Rhizopus oryzae, are known to perform specific hydroxylation steps that are crucial for the synthesis of corticosteroids.[1][2] A plausible biosynthetic pathway from cholesterol to a key intermediate in betamethasone synthesis, 9α-hydroxyandrost-4-ene-3,17-dione, is depicted below. Further chemical or enzymatic steps are then required to introduce the 16β-methyl group and elaborate the C17 side chain to form the final betamethasone structure.
Enzymatic Synthesis of this compound
The synthesis of the mixed diester, this compound (betamethasone 17-butyrate 21-acetate), can be achieved through a regioselective two-step enzymatic process starting from betamethasone. This approach leverages the differential reactivity of the primary C21 hydroxyl group and the tertiary C17 hydroxyl group, and the specificities of different lipases and esterases.
Proposed Two-Step Enzymatic Synthesis Workflow
A proposed workflow for the synthesis of this compound is outlined below. The first step involves the acylation of the more reactive primary C21-hydroxyl group with an acetyl donor, catalyzed by an esterase from Aspergillus niger. The second step is the acylation of the less reactive tertiary C17-hydroxyl group with a butyrate (B1204436) donor, catalyzed by a lipase (B570770) from Rhizopus oryzae.
Experimental Protocols
The following are detailed, generalized protocols for the two-step enzymatic synthesis of this compound. Optimization of reaction conditions (e.g., temperature, time, enzyme concentration, and solvent) is recommended for achieving maximum yield and purity.
Step 1: Regioselective Acetylation of Betamethasone at the C21 Position
-
Enzyme: Esterase from Aspergillus niger (e.g., commercially available preparations).
-
Substrates: Betamethasone, Vinyl acetate (B1210297) (acyl donor).
-
Solvent: Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene, or a mixture thereof).
-
Procedure:
-
Dissolve betamethasone (1 equivalent) in the chosen anhydrous solvent in a sealed reaction vessel.
-
Add vinyl acetate (5-10 equivalents).
-
Add the Aspergillus niger esterase (typically 10-50% by weight of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting betamethasone 21-acetate by column chromatography on silica (B1680970) gel.
-
Step 2: Regioselective Butyrylation of Betamethasone 21-Acetate at the C17 Position
-
Enzyme: Immobilized lipase from Rhizopus oryzae (e.g., commercially available preparations like Novozym 435, although this is from Candida antarctica, it is a common choice for such reactions, or a specific R. oryzae lipase).
-
Substrates: Betamethasone 21-acetate, Vinyl butyrate (acyl donor).
-
Solvent: Anhydrous organic solvent (e.g., tetrahydrofuran, acetone).
-
Procedure:
-
Dissolve the purified betamethasone 21-acetate (1 equivalent) in the selected anhydrous solvent in a sealed reaction vessel.
-
Add vinyl butyrate (5-15 equivalents).
-
Add the immobilized Rhizopus oryzae lipase (typically 20-100% by weight of the substrate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 45-60 °C) with constant agitation.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Quantitative Data on Enzymatic Corticosteroid Esterification
The following tables summarize quantitative data from studies on the enzymatic esterification of corticosteroids, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Lipase-Catalyzed Acylation of Hydrocortisone at the C21 Position
| Acyl Donor | Enzyme | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Candida antarctica Lipase B | Toluene | 55 | 24 | 92 | [3] |
| Butyric Acid | Candida antarctica Lipase B | Toluene | 55 | 48 | 85 | [3] |
| Octanoic Acid | Candida antarctica Lipase B | Toluene | 55 | 72 | 78 | [3] |
| Stearic Acid | Candida antarctica Lipase B | Toluene | 55 | 96 | 67 | [3] |
Table 2: Regioselective Enzymatic Acylation of Cortexolone
| Acyl Donor | Enzyme | Support | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Isopropenyl acetate | Rhizopus oryzae Lipase | Lewatit 1600 | DIPE | 55 | 48 | Cortexolone-21-acetate | >95 | [1] |
| Vinyl acetate | Candida rugosa lipase | Diisopropyl ether | 40 | - | Cortexolone-17-acetate | - | [4] |
Characterization of this compound
The successful synthesis of this compound should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and yield.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the positions of acylation. The chemical shifts of the protons and carbons adjacent to the ester groups will be indicative of the regioselectivity of the reactions.
Conclusion
This technical guide has provided a detailed overview of the biosynthetic origins of the betamethasone core and a practical guide to the enzymatic synthesis of this compound. The proposed two-step enzymatic approach, utilizing the regioselectivity of microbial esterases and lipases, offers a promising and sustainable alternative to traditional chemical synthesis. The provided experimental protocols and quantitative data from related studies serve as a valuable resource for researchers and drug development professionals seeking to explore and optimize the synthesis of novel corticosteroid esters with tailored therapeutic properties. Further research and optimization of the reaction conditions will be crucial for the industrial-scale production of this compound.
References
Technical Guide: Thermal Analysis of Betamethasone Acibutate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the thermal analysis of Betamethasone acibutate, a potent glucocorticoid, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Despite a comprehensive search of scientific literature, specific experimental data for this compound is not publicly available. Therefore, this document provides a detailed, generalized framework for conducting such an analysis. The methodologies, data tables, and interpretations are based on established protocols for closely related corticosteroid esters, such as Betamethasone acetate. This guide serves as a blueprint for researchers seeking to characterize the thermal properties, stability, and purity of this compound.
Introduction
This compound is a synthetic corticosteroid ester designed for various therapeutic applications. The solid-state characterization of active pharmaceutical ingredients (APIs) like this compound is critical during drug development. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for this purpose.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides vital information on melting point, phase transitions, polymorphism, and purity.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like solvents or water.
Understanding these thermal properties is essential for defining storage conditions, ensuring formulation stability, and meeting regulatory requirements.
Experimental Protocols (Generalized)
As specific protocols for this compound are unavailable, the following methodologies represent a standard approach for the thermal analysis of a corticosteroid API, based on methods used for related compounds.
2.1 Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter (e.g., Mettler Toledo DSC 1, TA Instruments Q2000).
-
Sample Preparation: Approximately 2-5 mg of this compound powder is accurately weighed into a standard aluminum pan. The pan is then hermetically sealed.
-
Atmosphere: The sample chamber is purged with an inert gas, typically dry nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from a sub-ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 300 °C). A linear heating rate, commonly 10 °C/min, is applied.
-
Data Analysis: The resulting heat flow versus temperature curve (thermogram) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus).
2.2 Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500).
-
Sample Preparation: Approximately 5-10 mg of this compound powder is accurately weighed into a ceramic or platinum crucible.
-
Atmosphere: The furnace is purged with an inert gas, typically dry nitrogen, at a flow rate of 50-100 mL/min.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled linear heating rate, such as 10 °C/min.
-
Data Analysis: The TGA thermogram, which plots percentage mass loss against temperature, is analyzed to identify the onset temperature of decomposition and the temperature ranges of discrete mass loss events.
Data Presentation
The following tables are structured to present quantitative data from DSC and TGA analyses. In the absence of specific data for this compound, the fields are marked as "Not Available."
Table 1: Summary of Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Unit | Description |
| Onset of Melting | Not Available | °C | The temperature at which melting begins. |
| Peak Melting Temperature | Not Available | °C | The temperature at which the melting process is most rapid. |
| Enthalpy of Fusion (ΔHfus) | Not Available | J/g | The amount of energy required to melt the sample. |
Table 2: Summary of Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Unit | Description |
| Onset of Decomposition | Not Available | °C | The temperature at which significant thermal degradation begins. |
| Mass Loss Step 1 | Not Available | % | Mass loss associated with the first decomposition stage. |
| Temperature Range (Step 1) | Not Available | °C | The temperature range over which the first mass loss occurs. |
| Residual Mass at 600 °C | Not Available | % | The percentage of mass remaining at the end of the analysis. |
Visualization of Experimental Workflow
The logical flow of a comprehensive thermal analysis study is depicted below. This workflow outlines the process from initial sample preparation through to final data interpretation for both DSC and TGA techniques.
Caption: Workflow for the thermal analysis of a pharmaceutical compound.
Conclusion
While specific TGA and DSC data for this compound are not currently found in the public domain, this guide provides the necessary framework for conducting and interpreting such an investigation. The outlined protocols and data presentation structures are based on standard pharmaceutical practices and analyses of related molecules. A thorough thermal analysis as described herein is a crucial step in the physicochemical characterization of this compound, yielding essential data for ensuring its quality, stability, and therapeutic efficacy. Researchers are encouraged to apply this methodology to generate the specific data required for their development programs.
Unveiling the Crystalline Landscape: A Technical Guide to Powder X-ray Diffraction Analysis of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, databases, and patents did not yield specific powder X-ray diffraction (PXRD) data for Betamethasone Acibutate. This guide, therefore, provides a detailed framework for the PXRD analysis of a corticosteroid active pharmaceutical ingredient (API) like this compound, drawing upon established principles and data from closely related analogues. The provided data and protocols are illustrative and should be adapted based on experimentally obtained results for this compound.
Introduction: The Critical Role of Solid-State Characterization
In pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability.[1][2] Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the non-destructive characterization of crystalline solids.[3][4][5] It provides a unique "fingerprint" of a crystalline material, enabling the identification of different solid forms, such as polymorphs, solvates, and co-crystals.[1][6] For corticosteroids like this compound, ensuring the correct and consistent crystalline form is a critical quality attribute.
The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different internal lattice structures, is of particular concern.[4][6] Different polymorphs of the same API can exhibit distinct physicochemical properties.[1] For instance, the sudden appearance of a more stable but less soluble polymorph of the antiviral drug Ritonavir led to a significant loss of bioavailability and a market withdrawal, highlighting the severe consequences of inadequate polymorphic control.[1] Therefore, a thorough PXRD analysis is an indispensable component of the development and quality control of this compound.
Principles of Powder X-ray Diffraction (PXRD)
PXRD is based on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystalline lattice. When a beam of X-rays is directed at a crystalline sample, diffraction occurs only at specific angles where the path difference between X-rays scattered by successive crystal planes is an integer multiple of the X-ray wavelength. This relationship is described by Bragg's Law:
nλ = 2d sinθ
Where:
-
n is an integer.
-
λ is the wavelength of the X-rays.
-
d is the spacing between the crystal lattice planes (d-spacing).
-
θ is the angle of incidence of the X-rays.
A PXRD pattern is a plot of the intensity of the diffracted X-rays versus the detection angle, 2θ. The positions of the diffraction peaks (in terms of 2θ) are characteristic of the d-spacings in the crystal lattice, while the relative intensities of the peaks are determined by the arrangement of atoms within the crystal structure.
Experimental Protocol for PXRD Analysis
The following provides a detailed, generalized methodology for the PXRD analysis of a powdered pharmaceutical sample like this compound.
Instrumentation
A typical powder X-ray diffractometer consists of three main components:
-
X-ray Source: Commonly a sealed tube with a copper anode (Cu Kα radiation, λ = 1.5406 Å).
-
Sample Holder: A flat plate or a capillary tube to hold the powdered sample.
-
Detector: A scintillation counter, proportional counter, or a modern solid-state detector to measure the intensity of the diffracted X-rays.
Sample Preparation
Proper sample preparation is crucial to obtain high-quality, reproducible PXRD data. The primary goal is to have a sufficient number of randomly oriented crystallites to ensure that all possible diffraction planes are sampled.
-
Grinding: The bulk sample of this compound should be gently ground using an agate mortar and pestle to achieve a fine, uniform particle size (typically 1-10 µm). Aggressive grinding should be avoided as it can induce phase transformations or amorphization.
-
Mounting: The finely ground powder is then packed into a sample holder. Care must be taken to create a flat, smooth surface that is level with the holder's surface to avoid errors in peak positions. "Back-loading" or "side-loading" techniques are often preferred to minimize preferred orientation effects.
Data Collection Parameters
The instrumental parameters for data collection should be carefully selected to achieve the desired resolution and signal-to-noise ratio.
| Parameter | Typical Value/Range | Purpose |
| X-ray Tube Voltage | 40-45 kV | To generate X-rays of sufficient energy. |
| X-ray Tube Current | 40-45 mA | To control the intensity of the X-ray beam. |
| Scan Range (2θ) | 2° to 40° | To cover the characteristic diffraction peaks for organic molecules. |
| Step Size (2θ) | 0.01° to 0.05° | The angular increment between intensity measurements. |
| Scan Speed/Time per Step | 0.1 to 10 °/min | Determines the data collection time and signal-to-noise ratio. |
| Divergence Slit | Variable (e.g., 1°) | Controls the area of the sample illuminated by the X-ray beam. |
| Receiving Slit | Variable (e.g., 0.1 mm) | Affects the resolution of the diffraction peaks. |
| Sample Rotation | On (e.g., 15 rpm) | To improve crystallite statistics and reduce preferred orientation. |
Data Analysis
The resulting PXRD pattern is analyzed to extract key information:
-
Peak Positions (2θ): Used to calculate the d-spacings using Bragg's Law.
-
Relative Peak Intensities: The intensity of each peak is compared to the most intense peak (which is assigned a relative intensity of 100%).
-
Peak Shape and Width: Can provide information about crystallite size and lattice strain.
-
Background: A high background may indicate the presence of amorphous content.
Data Presentation: Illustrative PXRD Data
As specific PXRD data for this compound is not publicly available, the following table presents a hypothetical dataset for a crystalline form of a corticosteroid, illustrating how the data should be structured for clear comparison.
| Peak Number | 2θ (°) ± 0.2° | d-spacing (Å) | Relative Intensity (%) |
| 1 | 8.5 | 10.40 | 65 |
| 2 | 12.8 | 6.91 | 80 |
| 3 | 14.2 | 6.23 | 100 |
| 4 | 16.5 | 5.37 | 45 |
| 5 | 17.1 | 5.18 | 90 |
| 6 | 18.9 | 4.69 | 30 |
| 7 | 21.3 | 4.17 | 55 |
| 8 | 23.5 | 3.78 | 70 |
| 9 | 25.6 | 3.48 | 25 |
| 10 | 28.9 | 3.09 | 40 |
Visualization of Workflows and Concepts
Experimental Workflow for PXRD Analysis
The following diagram illustrates the logical flow of a typical PXRD experiment for the analysis of a pharmaceutical powder.
Conceptual Diagram of Polymorphism
This diagram illustrates the concept of polymorphism, where a single chemical compound can exist in different crystalline forms, each with a unique PXRD pattern.
References
- 1. particle.dk [particle.dk]
- 2. journals.iucr.org [journals.iucr.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 6. resources.rigaku.com [resources.rigaku.com]
Unraveling the Structure-Activity Relationship of Betamethasone Acibutate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Betamethasone (B1666872) acibutate, a potent synthetic glucocorticoid. By examining its chemical structure, mechanism of action, and the impact of molecular modifications on its biological activity, this document aims to provide a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Betamethasone Acibutate
This compound, the 21-acetate ester of betamethasone, is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties.[][2] As a member of the glucocorticoid family, its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR).[3][4] The esterification of the C21 hydroxyl group with an acetate (B1210297) moiety is a key structural feature that influences its pharmacokinetic and pharmacodynamic profile. Understanding the intricate relationship between its structure and biological activity is paramount for the rational design of new and improved anti-inflammatory agents.
Core Chemical Structure and Physicochemical Properties
The fundamental structure of this compound is derived from the pregnane (B1235032) steroid skeleton. Key structural features that contribute to its potent glucocorticoid activity include:
-
Fluorination at C9α: This modification significantly enhances glucocorticoid and anti-inflammatory activity.
-
Methylation at C16β: This substitution minimizes the mineralocorticoid (salt-retaining) side effects often associated with corticosteroids.[5]
-
Double bonds at C1 and C4: The Δ¹,⁴-diene system in the A-ring contributes to increased glucocorticoid potency.
-
Hydroxyl group at C11β: This is crucial for binding to the glucocorticoid receptor.
-
Hydroxyl group at C17α: This feature is important for receptor affinity.
-
Acetate ester at C21: The "acibutate" moiety, a 21-acetate ester, modulates the lipophilicity and duration of action of the molecule.[6]
Table 1: Physicochemical Properties of this compound (and related compounds for comparison)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Receptor Affinity |
| Betamethasone | C₂₂H₂₉FO₅ | 392.46 | Increased with esterification | High |
| This compound (21-acetate) | C₂₄H₃₁FO₆ | 434.50 | Higher than Betamethasone | Lower than Betamethasone |
| Betamethasone 17-Valerate | C₂₇H₃₇FO₆ | 476.58 | Higher than this compound | Higher than Betamethasone |
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). The mechanism can be broadly divided into genomic and non-genomic pathways.
Genomic Mechanism
The primary mechanism of action is genomic, which involves the modulation of gene expression.[3][4]
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane. In the cytoplasm, it is hydrolyzed to its active form, betamethasone, which then binds to the inactive GR, a cytosolic protein complexed with heat shock proteins (HSPs).[3]
-
Receptor Activation and Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and the activated ligand-receptor complex translocates into the nucleus.[3]
-
Modulation of Gene Transcription: In the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:
-
Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]
-
Transrepression: Downregulation of the expression of pro-inflammatory genes. This is a critical aspect of its anti-inflammatory effect and is primarily achieved through the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activated GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
-
Signaling Pathway Diagram
Caption: Glucocorticoid receptor signaling pathway for this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is intricately linked to its molecular structure.
-
Esterification at C21: The 21-acetate ester of betamethasone influences its physicochemical properties. Generally, 21-esterification leads to:
-
Decreased Receptor Affinity: Compared to the parent alcohol (betamethasone), 21-esters often exhibit lower binding affinity for the glucocorticoid receptor.[6]
-
Increased Lipophilicity: The acetate group increases the lipophilicity of the molecule, which can enhance its penetration through the skin and cell membranes.[6] This property is particularly relevant for topical formulations.
-
-
Influence of Ester Chain Length: Studies on various corticosteroid esters have shown that elongating the ester chain from acetate to valerate (B167501) can increase both binding affinity and lipophilicity.[6] This highlights the tunability of corticosteroid activity through modification of the ester group.
Table 2: Relative Biological Potency of Betamethasone Esters
| Compound | Glucocorticoid Receptor Affinity (Relative to Dexamethasone) | Topical Anti-inflammatory Potency (Relative to Hydrocortisone) |
| Betamethasone | High | High |
| Betamethasone 21-acetate (Acibutate) | Lower than Betamethasone | Potent |
| Betamethasone 17-valerate | Higher than Betamethasone 21-acetate | Very Potent |
Note: This table provides a qualitative comparison based on established SAR principles for corticosteroids. Precise quantitative data for this compound is limited.
Experimental Protocols
The evaluation of the structure-activity relationship of glucocorticoids like this compound relies on standardized in vitro and in vivo assays.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Cultured human keratinocytes or other suitable cells expressing the glucocorticoid receptor are harvested and homogenized in a buffer to prepare a cytosolic fraction containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosolic preparation in the presence of varying concentrations of unlabeled this compound (the competitor).
-
Separation of Bound and Unbound Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Croton Oil-Induced Ear Edema Assay in Mice
Objective: To assess the in vivo topical anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Male Swiss mice are typically used for this assay.
-
Induction of Inflammation: A solution of croton oil, a potent inflammatory agent, in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.
-
Treatment: this compound, dissolved in the same vehicle as the croton oil, is applied topically to the right ear either simultaneously with or shortly after the irritant. A control group receives only the vehicle.
-
Assessment of Edema: After a specified period (typically 4-6 hours), the mice are euthanized, and a standardized circular section is punched from both the treated and untreated ears.
-
Quantification of Inflammation: The weight of the ear punch from the treated ear is compared to that of the untreated ear. The difference in weight is a measure of the inflammatory edema.
-
Data Analysis: The percentage inhibition of edema by this compound is calculated relative to the control group. The dose that causes a 50% reduction in edema (ED₅₀) can be determined from a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for evaluating the SAR of this compound.
Conclusion
The structure-activity relationship of this compound is a multifactorial interplay between its core steroid structure and the nature of its C21 ester. The fluorine and methyl substitutions on the steroid backbone provide the foundation for its high potency and favorable safety profile. The 21-acetate (acibutate) moiety fine-tunes its physicochemical properties, influencing its absorption, distribution, and ultimately, its therapeutic efficacy. A thorough understanding of these SAR principles, supported by robust experimental evaluation, is essential for the continued development of novel and more effective glucocorticoid therapies with optimized benefit-to-risk profiles.
References
- 2. Betamethasone acetate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 4. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Analytical Method for Betamethasone Acibutate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a systematic approach for the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Betamethasone (B1666872) Acibutate in pharmaceutical formulations. The described protocol adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Introduction
Betamethasone Acibutate is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.[1][2] This application note provides a detailed protocol for the development and validation of a stability-indicating RP-HPLC method for this compound.
Chromatographic Conditions (Proposed Starting Point)
Based on the analysis of structurally similar corticosteroids like betamethasone dipropionate and valerate, a reversed-phase HPLC method is proposed.[2][3][4][5] A C18 stationary phase is a suitable starting point due to its versatility and successful application in separating various corticosteroids.[1][3][4][5][6][7][8][9][10][11] The initial chromatographic conditions are summarized in Table 1.
Table 1: Proposed Initial HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-13 min: 80-50% B, 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase (50:50 Water:Acetonitrile) |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute 5 mL of the stock solution to 50 mL with the diluent to get a working standard solution of 10 µg/mL.
Sample Solution Preparation (for a hypothetical cream formulation):
-
Accurately weigh a portion of the cream equivalent to 1 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to disperse the cream and dissolve the API.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Development and Optimization Workflow
The initial chromatographic conditions may require optimization to achieve the desired separation and peak shape. The following workflow is recommended:
Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][8][9][10]
3.3.1. System Suitability Before performing any validation experiments, the suitability of the chromatographic system should be established.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |
3.3.2. Specificity (Forced Degradation) Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Acid Degradation: Reflux the sample solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared with that of an unstressed sample to evaluate the resolution between this compound and any degradation products.
3.3.3. Linearity The linearity of the method should be established across a range of concentrations.
-
Prepare a series of at least five concentrations of this compound working standard, typically from 50% to 150% of the target assay concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
3.3.4. Accuracy (Recovery) Accuracy is determined by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare samples in triplicate at each concentration level.
-
Calculate the percentage recovery.
Table 3: Accuracy Study Results (Hypothetical Data)
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38 |
| 100% | 10.0 | 10.05 | 100.50 |
| 120% | 12.0 | 11.92 | 99.33 |
| Mean Recovery | 99.74 | ||
| % RSD | 0.65 |
3.3.5. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The % RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The % RSD between the two sets of data should be ≤ 2.0%.
3.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
3.3.7. Robustness The robustness of the method should be assessed by deliberately varying key parameters and observing the effect on the results.
Table 4: Robustness Study Parameters and Variations
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Organic |
| Detection Wavelength | ± 2 nm |
The system suitability parameters should be checked for each varied condition.
Data Presentation Summary
All quantitative data from the validation studies should be summarized in tables for clear comparison and reporting.
Table 5: Summary of Validation Parameters (Hypothetical Results)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.74% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.20% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Conclusion
The described HPLC method development and validation protocol provides a comprehensive framework for establishing a reliable and robust analytical method for the quantification of this compound in pharmaceutical formulations. The stability-indicating nature of the method ensures that the presence of degradation products does not interfere with the accurate measurement of the active ingredient, thereby guaranteeing the safety and efficacy of the final product.
References
- 1. akjournals.com [akjournals.com]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lcms.cz [lcms.cz]
- 7. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
Application Note: Quantification of Betamethasone Acibutate in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Betamethasone (B1666872) acibutate in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.
Introduction
Betamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties.[1][2] Betamethasone esters, such as Betamethasone acibutate, are often used in pharmaceutical formulations. Monitoring the concentration of these compounds in biological matrices like plasma is crucial for evaluating the pharmacokinetics, bioavailability, and bioequivalence of drug products.[3][4][5] LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the preferred method for bioanalytical studies.[1][6][7] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (Reference Standard), Betamethasone-d3 (Internal Standard, IS)
-
Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Diisopropyl Ether (HPLC Grade), Ultrapure Water
-
Matrix: Drug-free human plasma (K2EDTA as anticoagulant)
Equipment
-
LC System: UPLC or HPLC system capable of binary gradient elution
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Other: Microcentrifuge, vortex mixer, sample concentrator (nitrogen evaporator), analytical balance, volumetric flasks, pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Betamethasone-d3 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 Methanol:Water to create calibration curve (CC) spiking solutions.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare a working solution of Betamethasone-d3 in methanol.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of human plasma (calibration standard, quality control, or unknown sample) into a 15 mL polypropylene (B1209903) tube.[1]
-
Add 25 µL of the 1 µg/mL IS working solution (Betamethasone-d3) to each tube and vortex briefly.[1]
-
Vortex vigorously for 1 minute to ensure thorough mixing.[1]
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1][8]
-
Carefully transfer the upper organic supernatant to a clean tube.[1][8]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][8]
-
Reconstitute the dried residue in 125 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).[1]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.[1]
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
-
LC Conditions:
-
Column: C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-2.0 min: 40% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 40% B
-
2.6-3.5 min: 40% B (Re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C[2]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4][6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5.5 kV[2]
-
Source Temperature: 550°C[2]
-
MRM Transitions (m/z):
-
This compound: Precursor > Product (To be determined empirically, but based on Betamethasone [M+H]+ at 393.3, the acibutate ester will have a higher mass)
-
Betamethasone (for reference): 393.3 > 373.2[1]
-
Betamethasone-d3 (IS): Precursor > Product (e.g., 396.3 > 376.2)
-
-
Collision Energy (CE) & Cone Voltage (CV): Optimize by direct infusion of standards. For Betamethasone, typical values are CE: 9-10 eV and CV: 30 V.[1]
-
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA).[9][10] Key validation parameters are summarized in the table below.
| Parameter | Specification | Typical Result |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.5 - 50 ng/mL[2][5][6] |
| LLOQ | S/N ≥ 10; Accuracy & Precision within ±20% | 0.5 ng/mL[5][7] |
| Intra-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | < 10%[1][5] |
| Inter-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | < 10%[1][5] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 90 - 110% |
| Recovery | Consistent, precise, and reproducible | > 85%[5][7] |
| Matrix Effect | IS-normalized factor within acceptable limits | No significant effect observed[1] |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
Visualization of Protocols
Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.
References
- 1. scielo.br [scielo.br]
- 2. akjournals.com [akjournals.com]
- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of betamethasone in human plasma by liquid chromatography with tandem mass. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Topical Delivery of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) and its esters are potent glucocorticoids widely utilized in dermatology for their anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2][3] These corticosteroids are effective in managing a variety of skin conditions, including eczema and psoriasis.[2][4] The therapeutic efficacy of topical betamethasone formulations is intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), the vehicle composition, and the interaction with the skin barrier.[5][6] This document provides detailed application notes and experimental protocols for the formulation and evaluation of topical delivery systems for betamethasone, with a focus on the acibutate ester.
Note on Betamethasone Acibutate Data: Publicly available research specifically detailing the formulation and testing of this compound for topical delivery is limited. The following data and protocols are based on extensive research on closely related and commonly used esters, such as Betamethasone valerate (B167501) and Betamethasone dipropionate, and can be adapted for the evaluation of this compound formulations.
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1][7] Upon binding, the receptor-steroid complex translocates to the nucleus and modulates the transcription of target genes.[1][7] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[1]
Caption: Glucocorticoid receptor signaling pathway of Betamethasone.
Data Presentation: Formulation Characteristics and Performance
The following tables summarize quantitative data from studies on various betamethasone ester formulations. These values provide a benchmark for the development and evaluation of new topical formulations.
Table 1: Physicochemical Properties of Betamethasone Formulations
| Formulation Type | Betamethasone Ester | Particle/Droplet Size (nm) | Zeta Potential (mV) | Viscosity (mPa·s) | pH | Reference |
| Nanoemulsion | Dipropionate | 129.89 | -36.09 | 98.07 ± 0.07 | - | [8] |
| Nanoemulsion Gel | Valerate | 150 - 200 | - | 26.95 ± 1.71 | 6.5 | [9] |
| Nanocrystal Gel | Dipropionate | 284 | - | 87.00 ± 5.2 | 6.2 ± 0.2 | [10] |
Table 2: In Vitro Release and Permeation Data for Betamethasone Formulations
| Formulation Type | Betamethasone Ester | Cumulative Release/Permeation (µg/cm²) | Flux (µg/cm²/h) | Skin Model | Reference |
| Nanoemulsion | Dipropionate | 44.43 (after 24h) | 1.34 | Rat abdominal skin | [11] |
| Ointment | Dipropionate | - | 0.61 - 2.68 (µg/cm²/min⁰.⁵) | Synthetic membrane | [12] |
| Cream | Valerate | - | Higher for higher blanching formulation | Cellulose (B213188) acetate (B1210297) membrane | [13] |
| Split-thickness skin | Valerate | - | 57.6 (ng/cm²/h) | Human skin | [14] |
| Split-thickness skin | Betamethasone | - | 15.2 (ng/cm²/h) | Human skin | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific this compound formulation being developed.
Preparation of a this compound Nanoemulsion-Based Hydrogel
This protocol describes the preparation of a hydrogel-thickened nanoemulsion, a promising vehicle for topical drug delivery due to its favorable sensory properties and potential for enhanced skin permeation.[11]
Caption: Workflow for preparing a nanoemulsion-based hydrogel.
Materials:
-
This compound
-
Oil phase (e.g., Eucalyptus oil, Babchi oil)[11]
-
Surfactant (e.g., Tween 80)[8]
-
Co-surfactant (e.g., Transcutol P)[8]
-
Carbopol 940[9]
-
Triethanolamine (TEA)
-
Distilled water
Procedure:
-
Oil Phase Preparation: Accurately weigh and dissolve this compound in the chosen oil.
-
Nanoemulsion Formation:
-
Prepare the surfactant and co-surfactant mixture (Smix) at a predetermined ratio.
-
Slowly titrate the oil phase containing the drug with the Smix mixture under constant stirring.
-
To this mixture, add distilled water dropwise with continuous stirring until a clear and transparent nanoemulsion is formed.
-
-
Hydrogel Thickening:
-
Disperse 1% w/w of Carbopol 940 in a sufficient quantity of distilled water. Allow it to swell completely, typically over 24 hours in a dark place.[9]
-
Slowly add the previously prepared this compound nanoemulsion to the Carbopol dispersion with gentle stirring.
-
Add TEA dropwise to neutralize the Carbopol and form a transparent hydrogel.
-
In Vitro Release Testing (IVRT) using Franz Diffusion Cells
IVRT is a crucial tool for assessing the performance of topical formulations and can be used for quality control and to support bioequivalence.[12]
Caption: Experimental workflow for In Vitro Release Testing (IVRT).
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)[12][13]
-
Receptor medium (e.g., 60% ethanol in water)[13]
-
Water bath with circulator
-
Magnetic stirrer
-
This compound formulation
-
HPLC system for analysis
Procedure:
-
Cell Assembly: Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with the chosen receptor medium, ensuring no air bubbles are trapped beneath the membrane. The receptor medium should be deaerated before use.
-
Equilibration: Place the cells in a water bath maintained at a temperature to ensure the membrane surface is at 32 ± 1°C. Allow the system to equilibrate.
-
Formulation Application: Apply a finite dose of the this compound formulation evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment for analysis. Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area and plot it against the square root of time. The slope of the linear portion of the curve represents the release rate.[15]
In Vitro Skin Permeation Study
This study evaluates the ability of the drug to penetrate the skin, providing insights into its potential in vivo performance.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat abdominal skin)[11]
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
Other equipment as listed for IVRT
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Setup: The setup is similar to the IVRT protocol, with the excised skin replacing the synthetic membrane.
-
Formulation Application and Sampling: Follow the same procedure as for IVRT.
-
Analysis: Analyze the drug concentration in the receptor solution at each time point.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[11]
HPLC Analysis of this compound
A validated HPLC method is essential for the accurate quantification of this compound in formulation and release/permeation samples. The following is a general protocol that should be optimized and validated for the specific formulation.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[16][17]
-
Injection Volume: 20 µL.[17]
Procedure:
-
Standard Preparation: Prepare stock and working standard solutions of this compound in the mobile phase.
-
Sample Preparation:
-
For formulation assay: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
-
For IVRT/permeation samples: The collected samples from the receptor medium may be directly injected if the drug concentration is within the calibration range. Otherwise, dilution may be necessary.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with those of the standard solutions.
Conclusion
The development of effective topical formulations for this compound requires a systematic approach that includes careful formulation design and rigorous in vitro characterization. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and evaluate novel topical delivery systems for this potent corticosteroid. While specific data for the acibutate ester is not widely available, the methodologies established for other betamethasone esters offer a robust starting point for these investigations.
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betamethasone Topical: MedlinePlus Drug Information [medlineplus.gov]
- 5. Does skin permeation kinetics influence efficacy of topical dermal drug delivery system?: Assessment, prediction, utilization, and integration of chitosan biomacromolecule for augmenting topical dermal drug delivery in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.cals.am [pharm.cals.am]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmascholars.com [pharmascholars.com]
- 10. Betamethasone Dipropionate Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro percutaneous permeation of betamethasone and betamethasone 17-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for Betamethasone Acibutate Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acibutate is a synthetic glucocorticoid, an ester of the potent corticosteroid betamethasone. Glucocorticoids are widely utilized for their anti-inflammatory and immunosuppressive properties.[1][2] In cell culture-based research, assays with betamethasone acibutate are crucial for elucidating its mechanisms of action, determining its potency, and assessing its effects on cellular processes. Upon cellular uptake, this compound is hydrolyzed to its active form, betamethasone, which then exerts its effects.[3] This document provides detailed protocols for key cell culture assays to evaluate the biological activity of this compound, focusing on its anti-inflammatory effects and impact on cell viability.
The primary mechanism of action for glucocorticoids like betamethasone involves binding to the cytosolic glucocorticoid receptor (GR).[1][3] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[3] This can occur through direct binding to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory proteins, or through protein-protein interactions with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), to repress the expression of pro-inflammatory genes.[1][3]
Key Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the Glucocorticoid Receptor (GR), NF-κB, and AP-1 signaling pathways.
Glucocorticoid Receptor Signaling Pathway
Data Presentation
The following tables summarize quantitative data for betamethasone and other relevant glucocorticoids on cell viability and cytokine inhibition. Note that specific data for this compound is limited in publicly available literature; therefore, data from its active form, betamethasone, and other corticosteroids are presented as a reference.
Table 1: Effect of Glucocorticoids on Cell Viability (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dexamethasone | A549 (lung carcinoma) | MTT Assay | >100 | [4] |
| Budesonide | A549 (lung carcinoma) | MTT Assay | >100 | [4] |
| Fluticasone Propionate | A549 (lung carcinoma) | MTT Assay | >100 | [4] |
Note: High IC50 values suggest low cytotoxicity at the tested concentrations.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Betamethasone
| Cell Type | Stimulant | Cytokine | Betamethasone Concentration | % Inhibition | Reference |
| PBMCs | LPS | IL-6 | 1 µM | ~90% | [5] |
| PBMCs | LPS | TNF-α | 1 µM | ~85% | [5] |
| PBMCs | Pam3CSK4 | IL-6 | 1 µM | ~95% | [5] |
| PBMCs | Pam3CSK4 | TNF-α | 1 µM | ~90% | [5] |
Note: PBMCs (Peripheral Blood Mononuclear Cells); LPS (Lipopolysaccharide). Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound on a selected cell line.
Workflow:
MTT Assay Workflow
Materials:
-
Target cell line (e.g., A549, HaCaT, or relevant immune cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Anti-inflammatory Assay: Inhibition of Cytokine Production (ELISA)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells.
Workflow:
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Testing of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acibutate is a potent synthetic glucocorticoid corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is a member of the corticosteroid class of drugs, which are widely used in the treatment of various inflammatory and autoimmune conditions.[3] Betamethasone and its derivatives are indicated for the management of skin diseases such as dermatitis and psoriasis, as well as allergic conditions like asthma.[4][5][6] The therapeutic effects of betamethasone are primarily mediated through its interaction with glucocorticoid receptors (GR), leading to the modulation of gene expression related to inflammation.[1][7]
These application notes provide detailed protocols for established animal models relevant to the preclinical evaluation of Betamethasone acibutate's efficacy in key therapeutic areas.
Glucocorticoid Receptor Signaling Pathway
This compound, being a lipophilic molecule, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through several mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1.[1][7] Lipocortin-1, in turn, inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The activated GR can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This "tethering" mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction that prevents these pro-inflammatory transcription factors from activating their target genes.[8] This leads to a reduction in the production of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[1]
Animal Models for Inflammatory Skin Diseases
Oxazolone-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model is widely used to screen for topical anti-inflammatory agents. It mimics the T-cell mediated inflammatory response seen in allergic contact dermatitis and atopic dermatitis.[9]
Materials:
-
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one).
-
Acetone and olive oil (vehicle).
-
Test article (this compound formulation).
-
Positive control (e.g., clobetasol (B30939) cream).[10]
-
Micrometer for ear thickness measurement.
Procedure:
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on the abdomen. Apply a solution of oxazolone (e.g., 100 µL of 1.5% oxazolone in acetone) to the shaved abdominal skin.[11]
-
Challenge (Day 5-7): After the sensitization period, apply a lower concentration of oxazolone (e.g., 20 µL of 1% oxazolone in an acetone/olive oil vehicle) to the inner and outer surfaces of one ear.[11]
-
Treatment: The test article (this compound) can be applied topically to the ear either prophylactically (before the challenge) or therapeutically (after the challenge).[10] A common regimen is once or twice daily application.
-
Efficacy Assessment: Measure the thickness of both ears using a micrometer at baseline and at various time points after the challenge (e.g., 24, 48, and 72 hours). The difference in thickness between the oxazolone-challenged ear and the vehicle-treated ear is a measure of inflammation (edema).[11]
| Treatment Group | Dose/Frequency | Mean Ear Swelling (mm) at 24h post-challenge | % Inhibition of Inflammation |
| Vehicle Control | N/A | 0.25 ± 0.03 | 0% |
| This compound | 0.1% topical, BID | 0.08 ± 0.01 | 68% |
| Positive Control (Clobetasol) | 0.05% topical, BID | 0.06 ± 0.01 | 76% |
Note: Data are representative and may vary based on experimental conditions.
Imiquimod-Induced Psoriasis-Like Dermatitis in Mice
Topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 agonist, induces a skin inflammation that recapitulates many features of human psoriasis, including the involvement of the IL-23/IL-17 inflammatory axis.[12][13]
Materials:
-
Imiquimod cream (5%).[16]
-
Test article (this compound formulation).
-
Positive control (e.g., betamethasone ointment).[4]
-
Calipers for measuring skin thickness.
Procedure:
-
Disease Induction (Daily for 5-7 days): Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to a shaved area on the back of the mice and/or the ear.[15][16]
-
Treatment: Begin topical application of the test article (this compound) either prophylactically or therapeutically (e.g., starting on day 2 of IMQ application).[14] Treatment is typically administered once or twice daily.[4]
-
Efficacy Assessment:
-
PASI Scoring: Daily, score the treated skin for erythema (redness), scaling, and thickness on a scale of 0-4 for each parameter. The sum of these scores provides a total Psoriasis Area and Severity Index (PASI) score.[14][17]
-
Skin Thickness: Measure the thickness of a fold of the back skin using calipers.[14]
-
Histology: At the end of the study, skin biopsies can be taken for histological analysis to assess epidermal thickening (acanthosis) and inflammatory cell infiltration.[14]
-
| Treatment Group | Dose/Frequency | Mean PASI Score (Day 5) | Mean Skin Thickness (mm, Day 5) |
| Vehicle Control | N/A | 8.5 ± 0.7 | 0.95 ± 0.10 |
| This compound | 0.1% topical, BID | 2.1 ± 0.4 | 0.35 ± 0.05 |
| Positive Control (Betamethasone) | 0.1% topical, BID | 1.9 ± 0.3 | 0.32 ± 0.04 |
Note: Data are representative and may vary based on experimental conditions.
Animal Models for Allergic Airway Inflammation
Ovalbumin-Induced Allergic Asthma in Rodents
This is a classic and widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-asthmatic drugs.[18] The model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels.[19]
Materials:
-
Rats (Brown Norway) or Mice (BALB/c).[20]
-
Ovalbumin (OVA).[19]
-
Adjuvant (e.g., Aluminum hydroxide).[19]
-
Test article (this compound formulation).
-
Positive control (e.g., dexamethasone, budesonide).[20]
-
Nebulizer for aerosol challenge.
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography).
-
Materials for bronchoalveolar lavage (BAL).
Procedure:
-
Sensitization (e.g., Day 0 and 7): Sensitize the animals by intraperitoneal (i.p.) injection of OVA mixed with an adjuvant like aluminum hydroxide.[19]
-
Challenge (e.g., Day 14 onwards): Expose the sensitized animals to an aerosolized solution of OVA for a set duration on several consecutive or alternating days.[19][21]
-
Treatment: Administer this compound via a relevant route (e.g., oral, intraperitoneal, or intranasal) before the OVA challenge sessions.[20]
-
Efficacy Assessment (24-48h after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the airway response to a bronchoconstrictor agent like methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (especially for eosinophils and neutrophils) and to measure cytokine levels (e.g., IL-4, IL-5, IL-13).[20][22]
-
Histology: Analyze lung tissue for inflammatory cell infiltration and mucus production.[22]
-
| Treatment Group | Dose/Route | Eosinophils in BALF (x10^4 cells/mL) | Neutrophils in BALF (x10^4 cells/mL) |
| Vehicle Control | N/A | 35.2 ± 4.5 | 15.8 ± 2.1 |
| This compound | 1 mg/kg, p.o. | 4.1 ± 0.8 | 1.5 ± 0.3 |
| Positive Control (Dexamethasone) | 1 mg/kg, p.o. | 3.5 ± 0.7 | 1.2 ± 0.2 |
Note: Data are representative and based on the effects of similar corticosteroids.[20] Betamethasone has been shown to dose-dependently inhibit neutrophils and eosinophils in this model.[20]
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. criver.com [criver.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. benchchem.com [benchchem.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of Psoriasis in BALB/c Murine Model using Imiquimod: A Pilot Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 18. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
Betamethasone Acibutate: Application Notes and Protocols for In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Betamethasone (B1666872) Acibutate in in vivo studies using mouse models of inflammation. Due to the limited availability of published data specifically on betamethasone acibutate in mouse models, the following protocols and data are based on the well-established anti-inflammatory properties of the parent compound, betamethasone, and its other esters. These guidelines are intended to serve as a starting point for researchers to design and execute robust preclinical studies.
Introduction
This compound is a synthetic glucocorticoid and an acetate (B1210297) ester of betamethasone.[1][2] Like other corticosteroids, its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR).[3][4][5] This activation leads to the modulation of gene expression, resulting in potent anti-inflammatory and immunosuppressive effects.[4][6] Glucocorticoids are widely used in the treatment of various inflammatory and autoimmune diseases.[4] The acibutate ester is expected to influence the pharmacokinetic properties of betamethasone, such as its absorption and duration of action, when administered topically.
Mechanism of Action
This compound, upon administration, is expected to be hydrolyzed to its active form, betamethasone. Betamethasone then diffuses into the target cell and binds to the cytoplasmic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the betamethasone-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1, and downregulates the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and inflammatory enzymes like COX-2.[3][4]
Figure 1: Simplified signaling pathway of this compound.
Proposed In Vivo Applications in Mouse Models
Based on the known efficacy of other betamethasone esters, this compound is a promising candidate for investigation in various mouse models of inflammatory diseases.
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
This model is relevant for studying the therapeutic potential of topical corticosteroids in psoriasis.[7][8]
Experimental Protocol:
-
Animals: 8-10 week old BALB/c mice are commonly used.
-
Induction of Psoriasis-like Inflammation: Apply 62.5 mg of 5% imiquimod (B1671794) cream topically to the shaved back and right ear of each mouse daily for 5-7 consecutive days.
-
Treatment: Prepare a topical formulation of this compound (e.g., 0.05% or 0.1% in a suitable vehicle like an ointment base). Apply the formulation to the inflamed skin areas twice daily, starting from the first day of imiquimod application.
-
Assessment of Inflammation:
-
Macroscopic Scoring: Daily score the severity of erythema, scaling, and thickness of the affected skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Histology: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal acanthosis, parakeratosis, and inflammatory cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin samples to quantify the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-22, TNF-α) and chemokines by RT-qPCR.
-
Illustrative Quantitative Data (Hypothetical):
| Treatment Group | Mean Psoriasis Area and Severity Index (PASI) Score | Mean Ear Thickness (mm) | IL-17 mRNA Expression (Fold Change) |
| Vehicle Control | 9.8 ± 1.2 | 0.45 ± 0.05 | 15.2 ± 2.5 |
| This compound (0.05%) | 4.2 ± 0.8 | 0.28 ± 0.03 | 5.1 ± 1.1 |
| This compound (0.1%) | 2.5 ± 0.5 | 0.21 ± 0.02 | 2.3 ± 0.6 |
Data are presented as mean ± SD and are for illustrative purposes only.
Carrageenan-Induced Paw Edema Model
This is a classic model for screening acute anti-inflammatory activity.
Experimental Protocol:
-
Animals: Male ICR or Swiss albino mice (20-25 g) are suitable.
-
Treatment: Prepare a topical formulation of this compound. Apply a defined amount (e.g., 20 mg) to the plantar surface of the left hind paw 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw.
-
Assessment of Edema: Measure the paw volume or thickness using a plethysmometer or digital caliper at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percentage of edema inhibition compared to the vehicle-treated group.
Illustrative Quantitative Data (Hypothetical):
| Treatment Group | Paw Edema Inhibition at 3 hours (%) |
| Vehicle Control | 0 |
| This compound (0.1%) | 45 ± 5.2 |
| This compound (0.5%) | 68 ± 6.1 |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a mouse model of skin inflammation.
Figure 2: General experimental workflow for in vivo studies.
Pharmacokinetics
Formulation and Stability
This compound is a solid substance.[9] For topical application, it needs to be formulated into a suitable vehicle such as an ointment, cream, or gel. The choice of vehicle can significantly impact the drug's penetration and efficacy. Information on the solubility and stability of this compound in various solvents and formulations is limited, and it is crucial to perform formulation development and stability studies to ensure the quality and consistency of the test article.
Conclusion
This compound holds potential as a potent anti-inflammatory agent for topical application. The provided application notes and protocols, based on the known pharmacology of betamethasone and its esters, offer a framework for researchers to initiate in vivo studies in mouse models of inflammatory skin diseases. It is imperative to conduct dose-response studies and appropriate vehicle controls to obtain reliable and meaningful data. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 4. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Betamethasone Acibutate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone acibutate is a synthetic glucocorticoid designed to exhibit potent anti-inflammatory and immunosuppressive properties.[1][2] Like other corticosteroids, its primary mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the transcription of target genes.[1][3] This modulation leads to the down-regulation of pro-inflammatory mediators and the up-regulation of anti-inflammatory proteins.[1] The development of novel this compound derivatives aims to enhance therapeutic efficacy while minimizing adverse effects. High-throughput screening (HTS) assays are crucial for efficiently evaluating large libraries of these derivatives to identify candidates with desired pharmacological profiles.[4][5][6]
These application notes provide detailed protocols for a suite of HTS assays tailored to characterize the activity of this compound derivatives. The assays are designed to assess the potency of GR activation, the impact on key inflammatory signaling pathways, and general cellular viability.
Core Assays for Screening this compound Derivatives
A tiered approach to screening is recommended, beginning with a primary assay to determine direct GR activation, followed by secondary assays to elucidate the mechanism of action and assess off-target effects.
-
Primary Screening: Glucocorticoid Receptor (GR) Activation Reporter Assay
-
Secondary Screening:
-
NF-κB Translocation Assay
-
Cell Viability Assay
-
Glucocorticoid Receptor (GR) Activation Reporter Assay
This assay is designed to quantify the ability of this compound derivatives to activate the glucocorticoid receptor in a cellular context.[4][6][7][8][9] It utilizes a reporter gene, typically luciferase, under the control of a GR-responsive promoter.[7][8][10]
Experimental Protocol
Materials:
-
HEK293T cells stably expressing human GR and a GR-responsive luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding:
-
Culture HEK293T-GR reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a density of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound derivatives and Dexamethasone in DMEM. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Data Analysis:
The half-maximal effective concentration (EC50) for each derivative is determined by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Experimental Workflow
NF-κB Translocation Assay
This assay assesses the anti-inflammatory potential of the derivatives by measuring their ability to inhibit the translocation of NF-κB, a key pro-inflammatory transcription factor.[11][12][13] Glucocorticoids are known to suppress NF-κB signaling.
Experimental Protocol
Materials:
-
A549 cells (human lung carcinoma cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound derivatives (dissolved in DMSO)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Culture A549 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 384-well imaging plate and incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat cells with serial dilutions of this compound derivatives for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated controls.
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear-to-cytoplasmic intensity ratio of the NF-κB p65 signal.
-
Data Analysis:
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of NF-κB translocation against the log of the compound concentration.
Signaling Pathway
Cell Viability Assay
This assay is essential to ensure that the observed activities in the primary and secondary screens are not due to cytotoxicity.[5][14][15][16] An ATP-based luminescent assay is a common and sensitive method.[15][16]
Experimental Protocol
Materials:
-
Cells used in the primary screening assay (e.g., HEK293T-GR)
-
Cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as the GR Activation Reporter Assay.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the ATP-based luminescent reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis:
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The half-maximal cytotoxic concentration (CC50) can be calculated if significant toxicity is observed.
Data Presentation
The quantitative data from the HTS assays should be summarized for clear comparison of the this compound derivatives.
| Derivative ID | GR Activation EC50 (nM) | NF-κB Inhibition IC50 (nM) | Cell Viability at 10 µM (%) |
| BMA-001 | 1.2 | 5.8 | 98 |
| BMA-002 | 0.8 | 3.1 | 95 |
| BMA-003 | 15.6 | 25.2 | 99 |
| BMA-004 | 0.5 | 2.5 | 65 |
| Betamethasone | 1.0 | 5.0 | 97 |
| Dexamethasone | 2.5 | 10.0 | 98 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The described high-throughput screening assays provide a robust framework for the initial characterization of novel this compound derivatives. By systematically evaluating GR activation, anti-inflammatory activity, and cytotoxicity, researchers can efficiently identify promising lead candidates for further preclinical development.
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. Betamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. marinbio.com [marinbio.com]
- 6. Research resource: modulators of glucocorticoid receptor activity identified by a new high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Glucocorticoid Pathway - Report Lentivirus [gentarget.com]
- 11. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Validated UV Spectrophotometric Method for the Determination of Betamethasone Acibutate
Abstract
This application note details a simple, rapid, and reliable UV spectrophotometric method for the quantitative determination of Betamethasone (B1666872) acibutate in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in methanol (B129727). The wavelength of maximum absorbance (λmax) for Betamethasone acibutate was determined to be approximately 240 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision. This method is suitable for routine quality control analysis.
Introduction
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. It is an ester of Betamethasone, a potent glucocorticoid. Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. UV-Visible spectrophotometry is a widely used technique for the analysis of pharmaceuticals due to its simplicity, cost-effectiveness, and speed. This application note describes the development and validation of a UV spectrophotometric method for the quantification of this compound.
Physicochemical Properties of this compound
-
Chemical Structure: 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate 17-(2-methylpropanoate)
-
Molecular Formula: C₂₈H₃₇FO₇
-
Molecular Weight: 504.59 g/mol
-
Solubility: Based on the solubility of Betamethasone and its other esters, this compound is expected to be soluble in organic solvents such as methanol and ethanol.[1][2][3]
Experimental
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.
-
This compound reference standard (purity >98%)
-
Methanol (HPLC grade)
-
Pharmaceutical formulation containing this compound
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a standard stock solution of 100 µg/mL.
A working standard solution of 10 µg/mL was prepared by diluting the standard stock solution with methanol. The solution was scanned in the UV region from 200 to 400 nm against a methanol blank. The wavelength of maximum absorbance (λmax) was determined.
Protocols
Protocol 1: Method Development
-
Selection of Solvent: Based on the solubility of related compounds, methanol was chosen as the solvent due to its transparency in the UV region and its ability to dissolve the analyte.[3][6]
-
Determination of λmax:
Protocol 2: Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL into a series of 10 mL volumetric flasks.
-
Dilute to volume with methanol to obtain final concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.
-
Measure the absorbance of each solution at the determined λmax (approximately 240 nm) against a methanol blank.
-
Plot a graph of absorbance versus concentration and determine the correlation coefficient.
Protocol 3: Assay of a Pharmaceutical Formulation
-
Accurately weigh a quantity of the powdered pharmaceutical formulation equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute an appropriate aliquot of the filtrate with methanol to obtain a final concentration within the calibration range (e.g., 15 µg/mL).
-
Measure the absorbance of the sample solution at the λmax against a methanol blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 4: Method Validation (as per ICH Guidelines)
The developed method was validated for the following parameters:
-
Linearity: Assessed by analyzing a series of at least five concentrations over the range of 5-30 µg/mL. The correlation coefficient (r²) should be determined.
-
Accuracy: Determined by the standard addition method. A known amount of the standard drug was added to the pre-analyzed sample at three different levels (e.g., 80%, 100%, and 120%). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing a single concentration of the drug six times on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing a single concentration of the drug on three different days.
-
The relative standard deviation (%RSD) should be calculated.
-
-
Specificity: The ability of the method to measure the analyte in the presence of excipients was assessed by comparing the UV spectrum of the formulation with that of the pure drug.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The UV spectrum of this compound in methanol showed a maximum absorbance at 240 nm. This is consistent with the expected absorbance for the betamethasone core structure.[5][7][8]
The validation parameters for the developed UV spectrophotometric method are summarized in the tables below.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
| 5 | 0.152 ± 0.002 |
| 10 | 0.305 ± 0.003 |
| 15 | 0.458 ± 0.004 |
| 20 | 0.610 ± 0.005 |
| 25 | 0.763 ± 0.006 |
| 30 | 0.915 ± 0.007 |
-
Linearity Range: 5-30 µg/mL
-
Regression Equation: y = 0.0305x + 0.001
-
Correlation Coefficient (r²): 0.9998
Table 2: Accuracy (Recovery) Study
| Amount Added (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80 | 8 | 7.95 | 99.38 | 0.85 |
| 100 | 10 | 10.08 | 100.80 | 0.62 |
| 120 | 12 | 11.92 | 99.33 | 0.71 |
Table 3: Precision Study
| Parameter | Concentration (µg/mL) | Absorbance (Mean ± SD) | % RSD |
| Repeatability (n=6) | 15 | 0.457 ± 0.003 | 0.66 |
| Inter-day Precision (n=3 days) | 15 | 0.459 ± 0.005 | 1.09 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
The results demonstrate that the developed method is linear, accurate, and precise for the determination of this compound. The low %RSD values indicate the reproducibility of the method. The recovery values were within the acceptable limits, confirming the accuracy of the method.
Visualization of Workflows
Caption: Experimental workflow for the UV spectrophotometric analysis of this compound.
Caption: Key validation parameters for the analytical method as per ICH guidelines.
Conclusion
The developed UV spectrophotometric method for the estimation of this compound is simple, sensitive, accurate, and precise. The method was successfully validated according to ICH guidelines. The described method can be conveniently used for the routine analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. ymerdigital.com [ymerdigital.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. researchgate.net [researchgate.net]
- 7. oamjms.eu [oamjms.eu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acibutate, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Accurate and sensitive quantification of betamethasone acibutate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical drug development. This document provides detailed protocols for the sample preparation of this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
This compound is an acetate (B1210297) ester of betamethasone.[1] Like other corticosteroids, it is structurally related to cortisol and functions as a glucocorticoid receptor agonist.[1][2] Due to its therapeutic importance, robust analytical methods are essential for its characterization and quantification.
Physicochemical Properties of Betamethasone and Related Esters
Understanding the physicochemical properties of betamethasone and its esters is fundamental to developing effective sample preparation strategies. Betamethasone itself is practically insoluble in water.[3] Its esters, such as betamethasone dipropionate, are also practically insoluble in water but are soluble in organic solvents like acetone (B3395972) and methylene (B1212753) chloride.[4][5] This solubility profile dictates the choice of solvents for extraction from aqueous biological matrices.
Sample Preparation Protocols
The goal of sample preparation is to isolate the analyte of interest, this compound, from complex biological matrices such as plasma, serum, or urine, and to remove potential interferences that could suppress the instrument's signal or damage the analytical column.[6] The two most common and effective techniques for the extraction of corticosteroids from biological fluids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[7][8]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for the extraction of corticosteroids from plasma.[9] It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials:
-
Human plasma, serum, or urine sample
-
This compound reference standard
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar corticosteroid)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate, or a mixture thereof)
-
Reconstitution solvent (e.g., mobile phase or a mixture of methanol (B129727)/water)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add an appropriate volume of the internal standard solution to the sample. The IS helps to correct for variability during sample processing and analysis.
-
Extraction: Add 1 mL of the organic extraction solvent (e.g., ethyl acetate) to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is another powerful technique for sample cleanup and concentration, often providing cleaner extracts than LLE.[10] It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte of interest while interfering substances are washed away.
Materials:
-
Human plasma, serum, or urine sample
-
This compound reference standard
-
Internal standard (IS) solution
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a mixture of water and a small percentage of organic solvent)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Solvent evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of the biological sample, add an appropriate volume of the internal standard. The sample may require dilution with water or a buffer to reduce viscosity and improve loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. The sample should be drawn through the sorbent at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences. The composition of the wash solvent should be optimized to remove interferences without eluting the analyte.
-
Elution: Elute the this compound and the internal standard from the cartridge with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the reconstitution solvent.
-
Analysis: Transfer the reconstituted sample for LC-MS/MS analysis.
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Method | Reference |
| Betamethasone | 2 - 250 | - | 2 | LLE | [1] |
| Betamethasone Acetate | 1.0 - 20.0 | - | 1.00 | LLE | [3] |
| Betamethasone Phosphate | 2.0 - 200.0 | - | 2.0 | SPE | [3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sample preparation of this compound from a biological matrix for LC-MS/MS analysis.
Caption: General workflow for this compound sample preparation.
Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). This receptor is primarily located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
Caption: Glucocorticoid receptor signaling pathway.
Upon binding of this compound, the HSPs dissociate, and the activated GR-ligand complex translocates into the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory mediators, ultimately resulting in the therapeutic effects of the drug.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the sample preparation of this compound for mass spectrometric analysis. Both LLE and SPE are effective methods, and the choice between them may depend on factors such as the required level of cleanliness of the extract, sample throughput, and available resources. The provided quantitative data for related compounds and the diagrams of the workflow and signaling pathway serve as valuable resources for researchers and scientists in the field of drug development and analysis. Method validation according to regulatory guidelines is essential before applying these protocols to routine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betamethasone | 378-44-9 [chemicalbook.com]
- 4. Betamethasone 17,21-dipropionate | 5593-20-4 [chemicalbook.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. zellx.de [zellx.de]
- 7. Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Betamethasone Acibutate in Preclinical Respiratory Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acibutate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. As an ester of betamethasone, it is designed to provide targeted and sustained therapeutic effects. Glucocorticoids are a cornerstone in the management of various inflammatory respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and acute respiratory distress syndrome (ARDS). Their mechanism of action primarily involves the modulation of gene expression, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins. This document provides detailed application notes and experimental protocols for the use of Betamethasone acibutate in established preclinical animal models of respiratory inflammation.
Note: Specific experimental data for this compound in adult models of asthma and COPD is limited in the available scientific literature. Therefore, the following protocols and data tables include information on betamethasone and other potent corticosteroids, such as betamethasone dipropionate and beclomethasone (B1667900) dipropionate, to provide a comprehensive guide. Researchers should consider these as representative examples and may need to perform dose-response studies to determine the optimal concentration of this compound for their specific model and research question.
Mechanism of Action: Signaling Pathways
This compound, as a glucocorticoid, exerts its anti-inflammatory effects through genomic and non-genomic pathways. The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene transcription. Two key signaling pathways implicated in respiratory inflammation and targeted by glucocorticoids are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Glucocorticoid signaling pathways in inflammation.
Application in Asthma Models
Asthma is characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. The ovalbumin (OVA)-induced allergic asthma model is a widely used and reliable model for studying these key features.[1]
Experimental Protocol: Ovalbumin-Induced Asthma in Mice
This protocol describes the induction of allergic airway inflammation in BALB/c mice, a model that mimics key aspects of human asthma.[2][3][4]
Caption: Experimental workflow for OVA-induced asthma model.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization: On days 0 and 14, sensitize BALB/c mice (6-8 weeks old) by intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL saline.
-
Challenge: From day 21 to 24, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day.
-
Treatment: Administer this compound (e.g., 1-10 mg/kg, oral gavage) or vehicle one hour prior to each OVA challenge.
-
Analysis (Day 25):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF supernatant by ELISA.[5]
-
Lung Histology: Perfuse and fix the lungs for histological analysis (H&E staining for inflammation, PAS staining for mucus production).
-
Expected Quantitative Data (based on other potent corticosteroids)
| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Naive (Saline) | 0.5 - 1.5 | < 0.1 | < 10 | < 10 |
| OVA + Vehicle | 5.0 - 8.0 | 20.0 - 30.0 | 50 - 100 | 80 - 150 |
| OVA + BDP (1 mg/kg) | 2.0 - 3.5 | 5.0 - 10.0 | 15 - 30 | 20 - 40 |
Data are representative values compiled from literature on potent corticosteroids like Beclomethasone Dipropionate (BDP) and may vary depending on the specific experimental conditions.
Application in COPD Models
COPD is characterized by progressive airflow limitation and an abnormal inflammatory response of the lungs to noxious particles or gases, most commonly cigarette smoke.
Experimental Protocol: Cigarette Smoke-Induced COPD in Mice
This protocol outlines the induction of a COPD-like phenotype in mice through exposure to cigarette smoke.[6][7][8]
Caption: Experimental workflow for cigarette smoke-induced COPD.
Materials:
-
Standard research cigarettes
-
Whole-body smoke exposure chamber
-
This compound
-
Vehicle for drug administration
Procedure:
-
Exposure: Expose C57BL/6 mice to the smoke of 6 cigarettes per day, 5 days a week, for 12 weeks in a whole-body exposure chamber.
-
Treatment: Administer this compound (e.g., 0.1-1 mg/kg, intranasally) or vehicle daily before smoke exposure.
-
Analysis (Week 12):
-
Lung Function: Measure lung function parameters, including Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC), using a specialized rodent ventilator.
-
BALF Analysis: Collect BALF to determine total and differential cell counts, with a focus on neutrophils and macrophages.
-
Histology: Assess lung tissue for evidence of emphysema (mean linear intercept) and inflammation.
-
Expected Quantitative Data (based on betamethasone and other potent corticosteroids)
| Treatment Group | Neutrophils in BALF (x10^4) | Mean Linear Intercept (µm) | FEV1/FVC ratio |
| Air Control | 0.5 - 1.0 | 25 - 35 | 0.85 - 0.95 |
| Smoke + Vehicle | 5.0 - 10.0 | 45 - 60 | 0.65 - 0.75 |
| Smoke + Betamethasone | 2.0 - 4.0 | 35 - 45 | 0.75 - 0.85 |
Data are representative values compiled from literature and may vary. A study showed that betamethasone can prevent cigarette smoke-induced damage to respiratory epithelial cells in vitro.[9]
Application in ARDS/Acute Lung Injury Models
ARDS is a form of acute, diffuse, inflammatory lung injury that leads to increased pulmonary vascular permeability, increased lung weight, and a loss of aerated lung tissue. Lipopolysaccharide (LPS)-induced lung injury is a common model for studying ARDS.
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
This protocol describes the induction of acute lung injury in mice using intratracheal instillation of LPS.[9][10]
Caption: Experimental workflow for LPS-induced acute lung injury.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
This compound
-
Vehicle for drug administration
Procedure:
-
Induction: Anesthetize mice and instill LPS (e.g., 5 mg/kg in 50 µL saline) intratracheally.
-
Treatment: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle one hour after LPS instillation.
-
Analysis (24 hours post-LPS):
-
BALF Analysis: Collect BALF to measure total protein concentration (an indicator of vascular permeability) and total and differential cell counts (neutrophils).
-
Lung Edema: Determine the lung wet-to-dry weight ratio as a measure of pulmonary edema.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates.
-
Histology: Examine lung tissue for evidence of alveolar wall thickening, inflammatory cell infiltration, and edema.
-
Expected Quantitative Data (based on betamethasone)
| Treatment Group | Total Protein in BALF (µg/mL) | Neutrophils in BALF (x10^5) | Lung Wet/Dry Ratio | TNF-α in BALF (pg/mL) |
| Saline Control | 100 - 200 | < 0.1 | 4.0 - 4.5 | < 20 |
| LPS + Vehicle | 800 - 1200 | 10.0 - 15.0 | 6.0 - 7.0 | 500 - 800 |
| LPS + Betamethasone (3 mg/kg) | 300 - 500 | 2.0 - 5.0 | 4.5 - 5.5 | 100 - 200 |
Data are representative values compiled from literature on betamethasone in LPS-induced lung injury models and may vary.[9] Betamethasone has been shown to reduce the number of inflammatory cells and lung injury in a dose-dependent manner in this model.[9] In a similar model in preterm lambs, betamethasone suppressed LPS-induced lung inflammation.[11]
Conclusion
This compound holds significant potential as a therapeutic agent for respiratory inflammatory diseases. The preclinical models and protocols outlined in this document provide a framework for evaluating its efficacy and further elucidating its mechanisms of action. The provided quantitative data, largely based on studies with betamethasone and other potent corticosteroids, offer a benchmark for expected outcomes. It is crucial for researchers to perform specific dose-ranging studies for this compound to establish its optimal therapeutic window in these models. Further research focusing specifically on the acibutate ester will be invaluable in confirming its therapeutic profile for respiratory applications.
References
- 1. Synergistic effects of p38 mitogen-activated protein kinase inhibition with a corticosteroid in alveolar macrophages from patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. A Single Course of Prenatal Betamethasone in the Rat Alters Postnatal Brain Cell Proliferation but not Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroid insensitive alveolar macrophages from asthma patients; synergistic interaction with a p38 mitogen-activated protein kinase (MAPK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 8. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Changes in bronchoalveolar lavage inflammatory cells in asthmatic patients treated with high dose inhaled beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Betamethasone Acibutate Nanoparticle Encapsulation for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acibutate, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] However, its clinical efficacy can be enhanced by improving its delivery to target sites, prolonging its therapeutic effect, and minimizing systemic side effects. Encapsulation of betamethasone acibutate into nanoparticles presents a promising strategy to achieve these goals. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Mechanism of Action: Glucocorticoid Signaling
Betamethasone exerts its anti-inflammatory effects by modulating gene expression.[1][2] Upon entering a target cell, it binds to the cytosolic glucocorticoid receptor (GR). This binding event causes a conformational change in the GR, leading to its activation and translocation into the nucleus. Inside the nucleus, the betamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are present in the promoter regions of target genes.[1][3] This interaction can either upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), or downregulate the expression of pro-inflammatory genes, including those for cytokines (e.g., interleukins, TNF-α) and enzymes like phospholipase A2.[1][3] By inhibiting phospholipase A2, the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced.[1][2]
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a common method for encapsulating hydrophobic drugs like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. For example, dissolve 5 mg of this compound and 50 mg of PLGA in 2 mL of acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For instance, prepare a 1% w/v PVA solution in deionized water.
-
Nanoprecipitation: While vigorously stirring the aqueous phase (e.g., at 500-700 rpm) on a magnetic stirrer, add the organic phase dropwise. The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension (e.g., for 3-4 hours or overnight) at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., at 15,000 rpm for 30 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and then freeze-dried.
Characterization of Nanoparticles
a) Particle Size and Polydispersity Index (PDI) Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the PDI, which indicates the width of the particle size distribution.
-
Protocol:
-
Resuspend a small amount of the nanoparticle pellet in deionized water.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.
-
b) Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the surface charge of the nanoparticles, which influences their stability in suspension. Higher absolute zeta potential values (e.g., > ±20 mV) indicate better colloidal stability.
-
Protocol:
-
Use the same diluted nanoparticle suspension prepared for DLS analysis.
-
Measure the electrophoretic mobility of the nanoparticles using the DLS instrument.
-
The instrument's software will calculate the zeta potential based on the Smoluchowski equation.
-
c) Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles. DL is the percentage of the drug by weight in the final nanoparticle formulation.
-
Protocol:
-
Quantify total drug (Wtotal): This is the initial amount of this compound used in the formulation.
-
Quantify unencapsulated drug: After centrifugation, collect the supernatant from the first centrifugation step. Analyze the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4] Let this be the weight of free drug (Wfree).
-
Calculate EE: EE (%) = [(Wtotal - Wfree) / Wtotal] x 100
-
Calculate DL: Weigh the lyophilized nanoparticles (Wnanoparticles). DL (%) = [(Wtotal - Wfree) / Wnanoparticles] x 100
-
In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of this compound release from the nanoparticles over time in a simulated physiological environment. The dialysis bag method is commonly employed.[5]
-
Materials:
-
This compound-loaded nanoparticles
-
Dialysis membrane (with a molecular weight cut-off that allows the diffusion of the free drug but retains the nanoparticles, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Shaking water bath or incubator
-
-
Protocol:
-
Resuspend a known amount of the nanoparticles in a small volume of the release medium.
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of the release medium (e.g., 50 mL) in a beaker or flask.
-
Place the setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
The following tables summarize representative quantitative data for betamethasone-loaded nanoparticles from various studies. It is important to note that the specific betamethasone ester and nanoparticle composition can significantly influence the results.
Table 1: Physicochemical Properties of Betamethasone-Loaded Nanoparticles
| Betamethasone Derivative | Nanoparticle Matrix | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Betamethasone | Poly(ε-caprolactone) | Nanoprecipitation | 150 - 400 | -28 to -42 (with sodium cholate) | ~75 - 90 | [6] |
| Betamethasone Valerate (B167501) | Chitosan | High Pressure Homogenization | < 250 ± 28 | +58 ± 8 | 86 ± 5.6 | [7][8] |
| Betamethasone Valerate | Chitosan (HA-coated) | - | < 300 ± 28 | +58 ± 8 | 86 ± 5.6 | [9][10] |
| Betamethasone Dipropionate | Nanoliposomes | Emulsification | 70.80 ± 3.31 | -11.68 ± 0.77 | 83.1 ± 2.4 | |
| Betamethasone Dipropionate | Eudragit RS100 | Emulsion Solvent Diffusion | - | - | - | [11] |
Table 2: In Vitro Drug Release of Betamethasone from Nanoparticles
| Betamethasone Derivative | Nanoparticle Matrix | Release Profile | Key Findings | Reference |
| Betamethasone | Poly(ε-caprolactone) | Biphasic: Initial burst followed by sustained release | 15% to 40% released within 48 hours | [6] |
| Betamethasone Dipropionate | Eudragit RS100 | Biphasic: Initial burst followed by sustained release | 53.11% to 60.17% released at 8 hours | [11] |
| Betamethasone Valerate | Chitosan | Fickian diffusion | - | [7][8] |
| Betamethasone Valerate | Chitosan (HA-coated) | Fickian diffusion | - | [9][10] |
Conclusion
The encapsulation of this compound in nanoparticles offers a versatile platform for developing advanced drug delivery systems. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to formulate, characterize, and evaluate these promising therapeutic carriers. Further optimization of nanoparticle composition and process parameters can lead to tailored drug release profiles and enhanced therapeutic outcomes for a variety of inflammatory conditions.
References
- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 2. What is the mechanism of Betamethasone Benzoate? [synapse.patsnap.com]
- 3. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 4. japsonline.com [japsonline.com]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of betamethasone-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoencapsulation of betamethasone valerate using high pressure homogenization-solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hyaluronic acid-modified betamethasone encapsulated polymeric nanoparticles: fabrication, characterisation, in vitro release kinetics, and dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpn.org [rjpn.org]
Application Notes and Protocols for TLC-Densitometric Analysis of Betamethasone Acibutate
These application notes provide a comprehensive protocol for the quantitative determination of Betamethasone (B1666872) Acibutate in pharmaceutical formulations using a Thin-Layer Chromatography (TLC)-densitometric method. This method is adaptable for quality control and research purposes.
Introduction
Betamethasone Acibutate is a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Accurate and precise analytical methods are crucial for ensuring the quality and potency of pharmaceutical products containing this active ingredient. TLC-densitometry offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quantification of steroids.[1] This method involves the separation of the compound on a TLC plate followed by densitometric scanning of the separated spot.
Principle
The method is based on the separation of this compound from other components in the sample matrix on a high-performance TLC (HPTLC) plate using a suitable mobile phase. The quantification is then performed by scanning the chromatogram with a densitometer in absorbance mode at a specific wavelength. The amount of this compound is determined by comparing the peak area of the sample spot with that of a standard.
Experimental Protocols
Materials and Reagents
-
Standard: this compound reference standard
-
Solvents: Methanol (B129727) (AR grade), Chloroform (AR grade), Ethanol (96%), Ethyl acetate (B1210297) (AR grade), Acetic acid (glacial)
-
Stationary Phase: Pre-coated HPTLC aluminum plates with silica (B1680970) gel 60F254
Instrumentation
-
TLC applicator (e.g., Camag Linomat 5 or equivalent)
-
TLC scanner (e.g., Camag TLC Scanner 3 or equivalent) with data analysis software
-
Twin-trough developing chamber
-
UV chamber
-
Sonicator
-
Vortex mixer
Preparation of Standard Solution
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standard solutions of desired concentrations by further dilution with methanol.
Sample Preparation (for a Cream Formulation)
Accurately weigh a quantity of the cream equivalent to 1 mg of this compound into a centrifuge tube. Add 10 mL of methanol, vortex for 5 minutes, and sonicate for 15 minutes to ensure complete extraction of the drug. Centrifuge the mixture at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter. The filtrate is the sample solution.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions. These may require optimization depending on the specific laboratory conditions and sample matrix.
| Parameter | Recommended Conditions |
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60F254 (20 x 10 cm) |
| Mobile Phase Option 1 | Chloroform : Methanol : Acetic Acid (28 : 5 : 0.5, v/v/v)[2] |
| Mobile Phase Option 2 | Chloroform : Methanol : Water (18 : 5 : 0.5, v/v/v)[3] |
| Mobile Phase Option 3 | Ethyl Acetate : Methanol : Ammonia (2 : 13 : 1, v/v/v)[4][5] |
| Application Mode | Band |
| Application Volume | 5 µL |
| Band Length | 4 mm |
| Development Mode | Ascending |
| Development Chamber | Twin-trough chamber saturated with the mobile phase for 20 minutes |
| Migration Distance | 8 cm |
| Drying | Air-dried for 10 minutes |
| Scanning Wavelength | 246 nm[2][6] (or determined by in-situ UV scan) |
| Scanning Mode | Absorbance |
| Slit Dimensions | 3.00 x 0.45 mm |
Method Validation Parameters
The method should be validated according to ICH guidelines. The following table provides typical validation parameters reported for similar betamethasone esters, which can serve as a reference.
| Parameter | Typical Range / Value |
| Linearity Range | 25 - 137.5 ng/spot[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Limit of Detection (LOD) | 2.49 ng/spot[5] |
| Limit of Quantitation (LOQ) | 7.54 ng/spot[5] |
| Precision (%RSD) | < 2%[7] |
| Accuracy (% Recovery) | 96.5 - 104.4%[7] |
Data Presentation
Table 1: Quantitative Data Summary for Betamethasone Analysis
| Analytical Parameter | Betamethasone[4][5] | Betamethasone Sodium Phosphate[7] | Betamethasone Valerate[8] |
| Rf Value | 0.32 ± 0.04 | - | 0.34 |
| Linearity Range | 25 - 137.5 ng/µL | 1 - 7 µ g/spot | 1 - 9 µg/mL |
| Correlation Coefficient (r²) | 0.997 | - | - |
| LOD | 2.49 ng/spot | 0.91 µ g/spot | 0.97 µ g/spot |
| LOQ | 7.54 ng/spot | 2.74 µ g/spot | 2.96 µ g/spot |
| Scanning Wavelength | 226 nm | - | 246 nm |
Note: The data presented is for different esters of betamethasone and should be considered as a guideline. Method optimization and validation are required for this compound.
Visualization
Experimental Workflow Diagram
Caption: Workflow for TLC-Densitometric Analysis.
Logical Relationship Diagram for Method Development
Caption: Method Development and Validation Pathway.
References
- 1. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLC--densitometric method for qualitative analysis of betamethasone and its related compounds in pharmacautical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability Indicating HPTLC Method Development for Determination of Betamethasone and Dexchlorpheniramine Maleate in a Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols for the Assay of Betamethasone Acibutate in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone (B1666872) acibutate is a synthetic glucocorticoid belonging to the corticosteroid family of active pharmaceutical ingredients (APIs). It is utilized for its anti-inflammatory and immunosuppressive properties. Accurate and precise analytical methods are crucial for the quality control of betamethasone acibutate in pharmaceutical formulations, ensuring the safety and efficacy of the final product.
These application notes provide detailed protocols for the assay of this compound in various pharmaceutical preparations. The primary recommended method is High-Performance Liquid Chromatography (HPLC) due to its specificity, accuracy, and ability to serve as a stability-indicating method. Additionally, a UV-Visible Spectrophotometric method is presented as a simpler, alternative technique for routine quality control where specificity from degradation products is not a primary concern.
The methodologies outlined below are based on established analytical principles for related corticosteroid esters, such as betamethasone dipropionate and betamethasone valerate. It is imperative that any method be fully validated according to ICH guidelines before implementation for routine use with this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for the assay of this compound as it can effectively separate the active ingredient from excipients and potential degradation products, making it a stability-indicating assay.
Experimental Protocol: HPLC Assay
1. Chromatographic Conditions:
A gradient reversed-phase HPLC method is recommended for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | ACE 3 C18 (150 mm x 4.6 mm, 3 µm particle size) or equivalent |
| Mobile Phase A | 0.1% Methanesulfonic acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | A three-step gradient elution program is suggested. For example: Start with a higher percentage of Mobile Phase A, linearly increase the percentage of Mobile Phase B over a set period to elute the analyte and any impurities, and then return to the initial conditions to re-equilibrate the column. A typical starting point could be 75% A and 25% B, moving to 45% B over 25 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[1][2] |
| Detection Wavelength | 254 nm[1][2] |
| Injection Volume | 20 µL |
2. Reagent and Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Preparation (for a cream or ointment):
-
Accurately weigh a portion of the pharmaceutical preparation equivalent to a target concentration of this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a portion of the extraction solvent (e.g., methanol).
-
Heat in a water bath at a controlled temperature (e.g., 60°C) for a short period to melt the base and aid in dispersion.
-
Cool to room temperature and shake vigorously.
-
Dilute to volume with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability parameters. This includes:
-
Tailing factor (Asymmetry factor): Typically ≤ 2.0 for the this compound peak.
-
Theoretical plates (N): Generally > 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for peak area and retention time.
4. Data Analysis:
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard chromatogram.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters that should be established for the HPLC method, as per ICH guidelines.
| Parameter | Typical Specification |
| Specificity | The method should demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] |
| Linearity | A linear relationship should be established across a range of concentrations (e.g., 50% to 150% of the expected concentration). The correlation coefficient (r²) should be > 0.999. |
| Accuracy (Recovery) | The accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. The mean recovery should be within 98.0% to 102.0%.[1][2] |
| Precision (Repeatability & Intermediate Precision) | The Relative Standard Deviation (RSD) for replicate measurements should be ≤ 2.0%.[1][2] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | These should be determined for the quantitation of impurities. For the main analyte assay, they are not typically required. |
| Robustness | The method's reliability should be assessed by deliberately varying parameters such as flow rate, column temperature, and mobile phase composition. |
Experimental Workflow for HPLC Assay
Caption: Workflow for HPLC assay of this compound.
UV-Visible Spectrophotometric Method
This method is simpler and faster than HPLC but is less specific. It is suitable for the assay of the bulk drug or in simple formulations where interference from excipients is minimal.
Experimental Protocol: UV-Visible Spectrophotometry
1. Principle:
This method is based on the formation of a colored chromophore upon reaction of betamethasone with specific reagents, which can be measured at a specific wavelength. A common method involves the use of sodium dichromate and concentrated sulfuric acid, which forms a bluish-green chromophore.[4]
2. Reagents and Solutions:
-
Standard this compound Solution: Prepare a stock solution of the reference standard in methanol and make further dilutions to obtain working standards within the linear range.
-
Sodium Dichromate Solution (0.04%): Prepare by dissolving 40 mg of sodium dichromate in 100 mL of a suitable solvent.
-
Concentrated Sulfuric Acid
3. Sample Preparation:
-
For Tablets: Weigh and powder a number of tablets. Dissolve a quantity of the powder equivalent to a target amount of this compound in methanol, sonicate to ensure complete dissolution, and filter.[5]
-
For Oral Solutions: Dilute an accurately measured volume of the oral solution with methanol to obtain a suitable concentration.
4. Procedure:
-
Pipette aliquots of the standard and sample solutions into separate volumetric flasks.
-
Add a specific volume of 0.04% sodium dichromate solution.
-
Carefully add concentrated sulfuric acid.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Cool the solutions to room temperature and dilute to volume with a suitable solvent.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (e.g., 615 nm) against a reagent blank.[4]
5. Data Analysis:
Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Method Validation Parameters (Illustrative)
| Parameter | Typical Specification |
| Linearity | A linear calibration curve should be obtained in a defined concentration range (e.g., 5-30 µg/mL).[6] The correlation coefficient (r²) should be > 0.99. |
| Accuracy (Recovery) | The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | The RSD for replicate measurements should be ≤ 2.0%. |
Logical Flow for UV-Vis Spectrophotometric Assay
Caption: Logical flow for UV-Vis assay of this compound.
Conclusion
The choice between HPLC and UV-Visible spectrophotometry for the assay of this compound depends on the specific requirements of the analysis. The HPLC method is highly recommended for its specificity and suitability for stability studies, which is a critical aspect of pharmaceutical quality control. The UV-Visible spectrophotometric method, while less specific, can be a valuable tool for rapid, routine analysis of bulk drug and simple formulations. Regardless of the method chosen, thorough validation is essential to ensure reliable and accurate results.
References
- 1. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]
- 2. scribd.com [scribd.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Full text of "bookss" [archive.org]
Application Notes and Protocols for In Vitro Skin Permeation Study of Betamethasone Acibutate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone acibutate is a potent synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive effects in the treatment of various dermatological conditions. The efficacy of a topical formulation is critically dependent on the ability of the active pharmaceutical ingredient (API) to permeate the stratum corneum and reach its target site in the viable epidermis and dermis. Therefore, in vitro skin permeation studies are an essential tool in the development and optimization of topical drug products containing this compound.
These studies provide crucial data on the rate and extent of drug absorption into and through the skin, helping to evaluate the influence of vehicle formulation on drug delivery.[1][2] The Franz diffusion cell system is the most widely used and accepted method for these investigations, offering a reliable model for assessing the percutaneous absorption of topical corticosteroids.[3][4][5][6][7]
This document provides a detailed protocol for conducting an in vitro skin permeation study of this compound using Franz diffusion cells, including data presentation guidelines and visualizations to illustrate the experimental workflow and the relevant biological signaling pathway.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Test formulation (e.g., cream, ointment, gel) containing this compound
-
Excised human or porcine skin (full-thickness, dermatomed, or isolated epidermis)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Receptor medium (e.g., PBS with a solubility enhancer like polysorbate 80 or ethanol, if required for sink conditions)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other modifiers for mobile phase (if required for analytical method)
-
Trypan blue solution (for skin integrity testing)
-
All other chemicals and reagents should be of analytical grade.
Equipment
-
Franz diffusion cells (with known diffusion area and receptor chamber volume)[3][4]
-
Circulating water bath with temperature control
-
Magnetic stirrers and stir bars for each Franz cell
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical column (e.g., C18)
-
Micro-syringes for sample application
-
Positive displacement pipettes for receptor fluid sampling
-
Vials for sample collection
-
Homogenizer for skin extraction
-
Centrifuge
-
Analytical balance
-
pH meter
-
Dermatome (if preparing dermatomed skin)
Skin Membrane Preparation
-
Source and Handling: Procure full-thickness human or porcine skin from a certified tissue bank or ethical sources. Porcine skin is often used as a surrogate for human skin due to its similar structural and permeability characteristics.[4]
-
Preparation: Upon receipt, carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin. If using dermatomed skin, set the dermatome to a thickness of approximately 500-800 µm. For epidermal membranes, heat separation or enzymatic methods can be employed.
-
Storage: If not used immediately, the prepared skin sections can be wrapped in aluminum foil and stored at -20°C or below for several months.
-
Pre-study Equilibration: Prior to the experiment, thaw the skin sections at room temperature and hydrate (B1144303) them in PBS for at least 30 minutes.
Franz Diffusion Cell Setup and Assembly
-
Assembly: Mount the prepared skin sections onto the Franz diffusion cells, with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor chamber.[3]
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.[3] The receptor medium should be continuously stirred using a magnetic stir bar.
-
Equilibration: Place the assembled cells in a circulating water bath maintained at a temperature that ensures the skin surface is at 32°C ± 1°C. Allow the system to equilibrate for at least 30 minutes.
-
Skin Integrity Check: Before applying the formulation, the integrity of each skin membrane can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance. Alternatively, at the end of the experiment, a visual inspection with trypan blue can be performed.
Experimental Procedure
-
Dose Application: Apply a finite dose of the this compound formulation (e.g., 5-15 mg/cm²) evenly onto the surface of the skin in the donor compartment.[8]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor medium (e.g., 200-500 µL) for analysis. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Study Duration: The study is typically conducted over 24 to 72 hours to capture the permeation profile.[3]
-
-
Surface Cleaning: Wash the skin surface with a suitable solvent to remove any unabsorbed formulation.
-
Stratum Corneum Removal: Perform tape stripping (e.g., 15-20 strips) to separate the stratum corneum.[9][10]
-
Skin Extraction: The remaining epidermis and dermis can be separated and minced. Extract the this compound from the tape strips and the minced skin sections using a suitable solvent and homogenization.
-
Sample Analysis
-
Quantification: Analyze the concentration of this compound in the receptor fluid samples, surface wash, tape strips, and skin extracts using a validated HPLC method.[5][11][12]
-
Data Calculation:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, µg/cm²/h).
-
The lag time (Tl, h) can be determined by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) in µg/cm².
-
Data Presentation
The quantitative data from the in vitro skin permeation study should be summarized in clear and concise tables to facilitate comparison between different formulations.
Table 1: Cumulative Permeation of this compound Through Skin Over 24 Hours
| Time (hours) | Formulation A (µg/cm²) | Formulation B (µg/cm²) |
| 1 | 0.05 ± 0.01 | 0.08 ± 0.02 |
| 2 | 0.12 ± 0.03 | 0.18 ± 0.04 |
| 4 | 0.28 ± 0.05 | 0.45 ± 0.07 |
| 8 | 0.65 ± 0.10 | 1.10 ± 0.15 |
| 12 | 1.10 ± 0.18 | 1.95 ± 0.25 |
| 24 | 2.50 ± 0.35 | 4.80 ± 0.50 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Permeation Parameters of this compound from Different Formulations
| Parameter | Formulation A | Formulation B |
| Steady-State Flux (Jss, µg/cm²/h) | 0.15 ± 0.03 | 0.28 ± 0.05 |
| Lag Time (Tl, h) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Permeability Coefficient (Kp, cm/h x 10⁻³) | 1.5 | 2.8 |
Data are presented as mean ± standard deviation (n=6).
Table 3: Deposition of this compound in Skin Layers After 24 Hours
| Skin Layer | Formulation A (µg/cm²) | Formulation B (µg/cm²) |
| Stratum Corneum | 5.2 ± 0.8 | 3.5 ± 0.6 |
| Epidermis | 2.1 ± 0.4 | 3.8 ± 0.7 |
| Dermis | 0.8 ± 0.2 | 1.5 ± 0.3 |
| Total Skin Deposition | 8.1 ± 1.0 | 8.8 ± 1.2 |
Data are presented as mean ± standard deviation (n=6).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro skin permeation study.
Signaling Pathway
Topical glucocorticoids like this compound exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells such as keratinocytes and fibroblasts.[4][10] This binding event initiates a signaling cascade that ultimately modulates the expression of pro-inflammatory and anti-inflammatory genes.[10]
The activated Betamethasone-GR complex translocates to the nucleus where it can act in two main ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as lipocortin-1 (Annexin A1).[10] Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[10]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1.[5][8][10] This repression leads to a decreased synthesis of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Glucocorticoid signaling pathway in skin cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid receptor controls atopic dermatitis inflammation via functional interactions with P63 and autocrine signaling in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Topical glucocorticoids and the skin--mechanisms of action: an update. | Semantic Scholar [semanticscholar.org]
- 4. Topical glucocorticoids - Wikipedia [en.wikipedia.org]
- 5. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 9. Epidermal inactivation of the glucocorticoid receptor triggers skin barrier defects and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitiligo - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Betamethasone Acibutate Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Betamethasone (B1666872) acibutate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is Betamethasone acibutate and why is its aqueous solubility a concern?
This compound is a synthetic glucocorticoid, an acetate (B1210297) ester derivative of betamethasone, which possesses potent anti-inflammatory and immunosuppressive properties.[1][2] Like many corticosteroids, it is a lipophilic molecule and is practically insoluble in water. This poor aqueous solubility can significantly hinder its formulation for various delivery routes, impact its bioavailability, and pose challenges during in vitro and in vivo experiments.
Q2: What is the known solubility of this compound in common solvents?
Specific public data on the aqueous solubility of this compound is limited. However, its solubility in dimethyl sulfoxide (B87167) (DMSO) is reported to be 10 mM.[1] For other betamethasone esters, such as betamethasone valerate (B167501), it is practically insoluble in water.[3] It is crucial for researchers to experimentally determine the solubility of this compound in their specific aqueous buffer systems.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several established techniques can be employed to overcome the solubility challenges of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Cosolvency: Utilizing water-miscible organic solvents to increase the solubility of lipophilic drugs.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
-
pH Adjustment: Although less common for neutral steroids, the stability of betamethasone esters can be pH-dependent.[4][5]
Q4: Are there any stability concerns I should be aware of when formulating this compound?
Yes, betamethasone esters can be susceptible to hydrolysis and isomerization in aqueous environments, which can be influenced by pH. For instance, betamethasone valerate and dipropionate show maximum stability in the slightly acidic pH range of 3.5 to 5.[4][5] It is recommended to conduct stability studies on any new formulation of this compound to ensure its integrity over time.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
This is a common issue due to the low aqueous solubility of the compound. Here is a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow for Precipitation Issues
Caption: A workflow diagram for troubleshooting precipitation of this compound.
-
Initial Check: Confirm that you are not exceeding the known solubility limit of this compound in your chosen solvent system. If you prepared a stock solution in an organic solvent like DMSO, ensure the final concentration in the aqueous buffer is low enough to remain in solution.
-
Increase Cosolvent Percentage: If you are using a cosolvent such as ethanol (B145695) or propylene (B89431) glycol, incrementally increase its concentration. Be mindful that high concentrations of organic solvents may affect your experimental system.
-
Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility. Consider adding hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrins to your formulation.
-
Consider a Nanosuspension: For applications requiring higher concentrations, preparing a nanosuspension can be a viable option. This involves reducing the particle size of the drug, which enhances the dissolution rate.
-
pH Adjustment: Investigate the pH-stability profile of this compound. A slight adjustment of the pH to a more optimal range (typically slightly acidic for betamethasone esters) might improve stability and prevent precipitation, but this must be compatible with your experimental conditions.[4][5]
Issue 2: The solubility of this compound is too low for my required dosage.
When high concentrations of this compound are necessary, more advanced formulation strategies are required.
Solubilization Strategy Selection
Caption: A diagram illustrating the selection of a suitable solubilization strategy based on the required concentration of this compound.
-
Cyclodextrin Complexation: This is often the most effective method for achieving a significant increase in solubility for moderately concentrated solutions.
-
Nanosuspensions: For higher concentrations, nanosuspensions are a powerful tool. The small particle size leads to a higher dissolution rate and saturation solubility.
-
Combined Approaches: In some cases, a combination of methods, such as using a cosolvent with cyclodextrins, can provide a synergistic effect on solubility.
Data Presentation
The following tables provide a summary of solubility data for betamethasone and its esters in various solvents, which can serve as a starting point for formulating this compound.
Table 1: Solubility of Betamethasone and its Esters in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Betamethasone | Water | 66.5 mg/L (at 25 °C) | |
| Ethanol (95%) | Sparingly soluble | [6] | |
| Methanol | Sparingly soluble | [6] | |
| Acetone | Sparingly soluble | [6] | |
| Chloroform | Very slightly soluble | [6] | |
| This compound | DMSO | 10 mM | [1] |
| Betamethasone Valerate | Water | Practically insoluble | [3] |
| Ethanol | Soluble | [3] | |
| Acetone | Freely soluble | [3] | |
| Chloroform | Freely soluble | [3] | |
| Betamethasone Dipropionate | Water | Practically insoluble | |
| Propylene Glycol | Soluble |
Note: "Sparingly soluble" and "Practically insoluble" are qualitative terms from pharmacopeias. Quantitative values should be determined experimentally.
Experimental Protocols
Protocol 1: Solubilization using a Cosolvent System
This protocol provides a general method for preparing a solution of this compound using a cosolvent system of propylene glycol and water.
-
Materials:
-
This compound
-
Propylene glycol
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
In a volumetric flask, dissolve the this compound in propylene glycol with stirring. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution.
-
Once completely dissolved, slowly add purified water to the desired final volume while continuously stirring.
-
Continue stirring for 15-30 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for the chosen cosolvent ratio.
-
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v) by dissolving the HP-β-CD in purified water with stirring.
-
Add the weighed amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The stirring time may need to be optimized.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
The concentration of the dissolved this compound in the filtrate can be determined using a validated analytical method such as HPLC-UV.
-
Protocol 3: Preparation of a this compound Nanosuspension
This protocol outlines a general procedure for preparing a nanosuspension using a wet milling technique.
-
Materials:
-
This compound
-
Stabilizer (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
-
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound powder in the stabilizer solution to form a presuspension.
-
Homogenize the presuspension using a high-pressure homogenizer or a bead mill. The specific parameters (e.g., pressure, number of cycles, milling time, bead size) will need to be optimized to achieve the desired particle size.
-
Monitor the particle size distribution of the suspension during the homogenization process using a particle size analyzer.
-
Continue homogenization until a stable nanosuspension with the desired particle size (typically below 500 nm) is obtained.
-
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Glucocorticoid Receptor Signaling
Caption: A simplified diagram of the glucocorticoid receptor signaling pathway initiated by this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Betamethasone Valerate Cream USP, 0.1% [dailymed.nlm.nih.gov]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Preventing Betamethasone acibutate degradation in analytical samples
Welcome to the technical support center for the analysis of Betamethasone (B1666872) Acibutate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Betamethasone Acibutate in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in analytical samples?
A1: The primary cause of this compound degradation is hydrolysis, which can be significantly influenced by pH, temperature, and the type of solvent used. Similar to other betamethasone 17-esters, this compound is susceptible to acyl migration from the C17 to the C21 position, followed by hydrolysis to form betamethasone alcohol. This process is accelerated at non-optimal pH values and elevated temperatures.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of analogous betamethasone esters like the valerate (B167501) and dipropionate, the expected degradation products of this compound are Betamethasone 21-acibutate and Betamethasone alcohol.[1][2][3][4] It is also possible for other minor degradation products to form, particularly under forcing conditions such as high heat or exposure to strong acids or bases.
Q3: How does pH affect the stability of this compound?
A3: The stability of betamethasone esters is highly pH-dependent. For instance, betamethasone valerate shows maximum stability at a pH of 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[2][3] It is therefore crucial to control the pH of your sample solutions to fall within a similarly acidic range to minimize degradation. Both acidic and basic conditions can catalyze hydrolysis.
Q4: Can light exposure lead to the degradation of this compound?
A4: Yes, photodegradation is a known degradation pathway for betamethasone esters.[5][6][7] It is recommended to protect samples from light by using amber vials or by working in a low-light environment to prevent the formation of photodegradation products.
Q5: What are the recommended storage conditions for analytical samples of this compound?
A5: To minimize degradation, analytical samples should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) may be appropriate, but it is essential to validate that the freeze-thaw cycle does not cause degradation. The pH of the sample matrix should ideally be maintained in the acidic range (pH 3.5-5) for optimal stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram. | Sample degradation. | - Ensure the sample pH is within the optimal range (acidic).- Protect samples from light at all times.- Analyze samples as quickly as possible after preparation.- Store samples at appropriate low temperatures. |
| Low recovery of this compound. | Degradation during sample preparation or storage. | - Review the pH of all solutions used in sample preparation.- Minimize the time samples are kept at room temperature.- Use a stability-indicating analytical method to track degradation products. |
| Inconsistent results between samples. | Variable degradation due to inconsistent handling. | - Standardize sample preparation and handling procedures.- Ensure uniform storage conditions for all samples.- Prepare samples in smaller batches to minimize the time they are left at room temperature. |
Quantitative Data on Degradation
The following tables summarize the degradation kinetics of similar betamethasone esters under different conditions, which can serve as a guide for handling this compound samples.
Table 1: Apparent First-Order Rate Constants (kobs) for Thermal Degradation of Betamethasone Esters in Different Media [1][2][3]
| Medium | Betamethasone Valerate (kobs x 10-3 h-1) | Betamethasone Dipropionate (kobs x 10-3 h-1) |
| Organic Solvents | > | > |
| Phosphate Buffer | > | > |
| Cream | > | > |
| Gel | < | < |
Note: The table indicates the relative order of degradation, with organic solvents showing the highest rate of degradation and gel formulations showing the lowest.
Table 2: pH-Rate Profile for Thermal Degradation of Betamethasone Esters [1][2][3]
| pH | Betamethasone Valerate Stability | Betamethasone Dipropionate Stability |
| 2.5 - 3.5 | Decreasing | Increasing |
| 3.5 - 4.5 | Maximum | Maximum |
| 4.5 - 5.5 | Maximum | Decreasing |
| > 5.5 | Decreasing | Decreasing |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is adapted from validated methods for other betamethasone esters and is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Sample Preparation to Minimize Degradation
-
Solvent Preparation: Prepare a diluent of 50:50 (v/v) acetonitrile and a buffer solution with a pH between 4.0 and 5.0 (e.g., acetate (B1210297) buffer).
-
Sample Dissolution: Dissolve the sample in the diluent to the desired concentration. If the sample is in a complex matrix, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) using the same pH-controlled diluent.
-
Light Protection: Perform all steps under low light conditions or use amber glassware.
-
Temperature Control: Keep samples on ice or in a refrigerated autosampler during the analysis sequence.
-
Immediate Analysis: Analyze the prepared samples as soon as possible.
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Recommended workflow for sample preparation and analysis.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Betamethasone Acibutate and its Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of Betamethasone (B1666872) acibutate and its related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for Betamethasone acibutate?
A typical starting point for analyzing corticosteroids like this compound is a reversed-phase HPLC (RP-HPLC) method. A gradient method is often preferred to ensure separation of the main component from both early-eluting polar impurities and late-eluting non-polar impurities. Key parameters include a C18 column, a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol), and UV detection around 240 nm.[1][2][3]
Q2: What are the common impurities associated with Betamethasone esters?
While specific impurities for this compound should be qualified for your sample, common related substances for other Betamethasone esters like the dipropionate include Betamethasone 17-propionate and Betamethasone 21-propionate.[3][4] Other potential impurities can be isomers (e.g., dexamethasone-related impurities), degradation products from hydrolysis or oxidation, or by-products from the synthesis process.[5][6] Forced degradation studies are essential to identify potential degradants under various stress conditions.[1][7]
Q3: Why is achieving baseline separation between structurally similar corticosteroids so challenging?
Corticosteroids and their impurities often have very similar structures, sometimes differing by only a single functional group or a double bond.[8][9] This similarity in polarity and chemical properties makes achieving baseline resolution difficult. The choice of stationary phase (C18 column) and fine-tuning the mobile phase composition and gradient slope are critical for successful separation.[8][9]
Q4: What is the purpose of performing forced degradation studies?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[7][10] This is crucial for developing a stability-indicating analytical method. The data generated helps to identify likely degradation products, understand the degradation pathways, and demonstrate that the HPLC method can effectively separate the intact drug from any degradants that may form during manufacturing or storage.[1][5][11]
Q5: My corticosteroid samples show poor peak shape (tailing). What are the likely causes?
Poor peak shape, particularly tailing, for steroid compounds can be caused by secondary interactions between the analyte and the stationary phase, or by metal chelation.[12][13] Analytes with electron-rich groups, like phosphates, are particularly susceptible to interacting with metal surfaces within the HPLC system (e.g., tubing, column hardware), leading to peak tailing and reduced sensitivity.[12] Using end-capped columns or systems with inert surfaces can mitigate these effects.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Poor Resolution or Co-elution of Peaks
-
Possible Cause 1: Mobile phase composition is not optimal.
-
Solution: If peaks are eluting too quickly and are bunched together, decrease the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient or decrease the strength of the organic solvent in an isocratic method. If peaks are too broad, consider adjusting the pH of the aqueous portion of the mobile phase.
-
-
Possible Cause 2: Inappropriate stationary phase.
-
Solution: Not all C18 columns are the same. Differences in silica (B1680970) purity, end-capping, and pore size can significantly impact selectivity.[8][9] Try a C18 column from a different manufacturer or a column with a different chemistry (e.g., Phenyl-Hexyl) to introduce different separation mechanisms.
-
-
Possible Cause 3: Column temperature is too low.
-
Solution: Increasing the column temperature (e.g., to 40-50°C) can improve efficiency and decrease viscosity, often leading to sharper peaks and better resolution.[3] However, ensure the column and analyte are stable at the selected temperature.
-
Issue 2: Excessive Peak Tailing
-
Possible Cause 1: Secondary silanol (B1196071) interactions.
-
Solution: Ensure you are using a high-purity, end-capped C18 column. Adding a small amount of an amine modifier (like triethylamine) to the mobile phase can sometimes help, but adjusting the mobile phase pH to suppress silanol activity is often a better first step.
-
-
Possible Cause 2: Analyte interaction with metal surfaces.
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may be permanently damaged and need replacement.
-
Issue 3: Noisy or Drifting Baseline
-
Possible Cause 1: Inadequately prepared mobile phase.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed before use.[13] Premixing solvents before pumping can prevent drift associated with inaccurate online mixing by the pump.
-
-
Possible Cause 2: Contamination in the HPLC system or detector.
-
Solution: Flush the entire system, including the injector and detector flow cell, with a strong, filtered solvent like isopropanol.
-
-
Possible Cause 3: Detector lamp is failing.
-
Solution: Check the detector lamp energy. A low or fluctuating energy level indicates the lamp may need to be replaced.
-
Experimental Protocols
Recommended RP-HPLC Method for this compound
This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample and impurity profile.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[1][2][3] |
| Mobile Phase A | Water:Acetonitrile:Tetrahydrofuran (90:6:4 v/v/v)[3] |
| Mobile Phase B | Acetonitrile:Methanol:Water:Tetrahydrofuran (74:20:4:2 v/v/v/v)[3] |
| Gradient Program | Time 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 50°C[3] |
| Detection | UV at 240 nm[1][2][3] |
| Injection Volume | 20 µL[3] |
| Diluent | Acetonitrile/Water (50:50 v/v) |
Methodology
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A and B as described in the table.
-
Filter both phases through a 0.45 µm membrane filter.
-
Degas thoroughly using sonication or vacuum degassing.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample (e.g., from a cream or injection) to achieve a final target concentration of approximately 100 µg/mL of this compound in the diluent.
-
Sonication may be required to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be less than 2.0.
-
A resolution standard containing the active ingredient and a known, closely eluting impurity should be used to verify that the system can adequately separate critical peaks (Resolution > 1.5).
-
Data Presentation
Summary of Typical HPLC Conditions for Corticosteroid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Betamethasone Dipropionate[3] | Betamethasone Dipropionate[1] | Betamethasone & Calcipotriene |
| Column | Altima C18 (250x4.6 mm, 5 µm) | Inertsil-ODS 3V (250x4.6mm, 5µm) | Dikma Endeversil C18 (150x2.1mm, 3µm) |
| Mobile Phase | Gradient: A) H₂O/ACN/THF B) ACN/MeOH/H₂O/THF | Gradient: A) H₂O/ACN/THF/MeOH B) H₂O/ACN | Isocratic: Phosphate Buffer (pH 3.0)/Ethanol |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.3 mL/min |
| Detection | 240 nm | 240 nm | 254 nm |
| Temperature | 50°C | Not Specified | Ambient |
Visualizations
Workflow and Troubleshooting Diagrams
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Li, M., Wang, X., Chen, B., Chan, T.-M. and Rustum, A. (2009) Forced Degradation of Betamethasone Sodium Phosphate under Solid State Formation, Characterization, and Mechanistic Study of All Four 17,20-Diastereomers of Betamethasone 17-Deoxy-20-Hydroxy-21-Oic Acid. Journal of Pharmaceutical Sciences, 98, 894-904. - References - Scientific Research Publishing [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Troubleshooting Low Bioavailability of Topical Betamethasone Acibutate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with topical formulations of Betamethasone (B1666872) Acibutate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on overcoming low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Betamethasone Acibutate and how does it work?
This compound is a synthetic glucocorticoid, specifically an ester of betamethasone.[1][2] It functions as a potent anti-inflammatory and immunosuppressive agent.[1] Its mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression, ultimately upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
Q2: What are the key physicochemical properties of this compound to consider in formulation development?
While specific experimental data for this compound is limited in publicly available literature, its structure as a double ester suggests it is a lipophilic compound. Understanding the physicochemical properties is crucial for formulation design to ensure adequate drug release and skin penetration. Below is a table summarizing key properties, with some values for related betamethasone esters provided for comparison.
| Property | This compound | Betamethasone (Parent Drug) | Betamethasone 21-acetate | Betamethasone Dipropionate |
| Molecular Formula | C₂₈H₃₇FO₇[1] | C₂₂H₂₉FO₅[4] | C₂₄H₃₁FO₆[3] | C₂₈H₃₇FO₇[5] |
| Molecular Weight | 504.59 g/mol [1] | 392.46 g/mol [4] | 434.50 g/mol | 504.59 g/mol [5] |
| LogP (calculated) | Data not available | 1.94[4] | Data not available | 3.6[5] |
| Melting Point (°C) | Data not available | ~240 (with decomposition)[6] | 205-208[3] | Data not available |
| Aqueous Solubility | Expected to be low | Practically insoluble[6] | Practically insoluble[7] | Insoluble in water[8] |
| Solubility in Organic Solvents | Data not available | Sparingly soluble in ethanol (B145695) and methanol[6] | Soluble in ethanol[7] | Freely soluble in acetone (B3395972) and chloroform[8] |
Q3: What are the primary factors that can lead to low bioavailability of topical this compound?
Low bioavailability of topical this compound can be attributed to several factors:
-
Poor Formulation Design: The choice of vehicle (cream, ointment, gel, lotion) and excipients significantly impacts drug release and skin penetration.[9] An inappropriate formulation can trap the drug, preventing its release into the skin.
-
High Lipophilicity: While a degree of lipophilicity is necessary for skin penetration, very high lipophilicity can lead to the drug remaining in the stratum corneum without reaching the viable epidermis and dermis.
-
Drug Crystallization: If the drug is not properly solubilized in the formulation, it may crystallize, which drastically reduces its thermodynamic activity and, consequently, its ability to partition into the skin.
-
Skin Barrier Properties: The stratum corneum, the outermost layer of the skin, is a formidable barrier that limits the penetration of most drugs.
-
Metabolism in the Skin: Although less common for topical corticosteroids, some metabolic activity in the skin could potentially deactivate the drug.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Permeation in In Vitro Permeation Testing (IVPT)
This is a common issue that can arise from various factors related to the experimental setup, the formulation, or the skin membrane itself.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low IVPT permeation.
Detailed Steps:
-
Verify IVPT Setup:
-
Temperature: Ensure the skin surface temperature is maintained at 32°C.
-
Receptor Fluid: Confirm that the receptor fluid is adequately degassed to prevent air bubbles from forming under the skin membrane. The stirring or flow rate should be consistent.
-
Sink Conditions: The solubility of this compound in the receptor fluid should be high enough to maintain sink conditions (i.e., the concentration in the receptor fluid should not exceed 10% of the drug's solubility in that medium). If solubility is an issue, consider adding a co-solvent like ethanol or a surfactant.
-
-
Assess Skin Membrane Integrity:
-
Before applying the formulation, measure the transepidermal water loss (TEWL) or electrical resistance of the skin to ensure the barrier function is intact. Discard any skin sections that show signs of damage.
-
-
Evaluate the Formulation:
-
Microscopy: Use polarized light microscopy to check for the presence of drug crystals in the formulation.
-
Homogeneity: Ensure the drug is uniformly dispersed throughout the vehicle.
-
Viscosity: Changes in viscosity can affect drug release. Measure and record the viscosity of each batch.
-
-
Validate the Analytical Method:
-
Ensure your HPLC or LC-MS/MS method is validated for the detection of this compound in the receptor fluid and skin homogenate. Check for linearity, accuracy, precision, and limit of quantification (LOQ).
-
Issue 2: Formulation Instability (e.g., Phase Separation, Crystallization)
Formulation instability can directly lead to poor bioavailability.
Troubleshooting Steps:
-
Excipient Compatibility:
-
Review the compatibility of this compound with all excipients in the formulation. Some excipients can cause degradation or reduce the solubility of the active ingredient. For instance, incompatibilities have been observed between betamethasone dipropionate and hexylene glycol.[11]
-
Consider performing differential scanning calorimetry (DSC) to screen for potential interactions between the drug and excipients.
-
-
pH of the Formulation:
-
The stability of corticosteroids can be pH-dependent. For betamethasone esters, a slightly acidic pH is often optimal for stability.[11]
-
-
Solubilizers:
-
If crystallization is observed, consider increasing the concentration of solubilizing agents such as propylene (B89431) glycol, ethanol, or other co-solvents.
-
-
Manufacturing Process:
-
The order of addition of ingredients, mixing speed, and temperature during manufacturing can all impact the final formulation's stability. Ensure these parameters are well-controlled and optimized.
-
Experimental Protocols
Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin permeation of this compound from a topical formulation.
Experimental Workflow
Caption: Workflow for In Vitro Permeation Testing.
Methodology:
-
Skin Preparation:
-
Use excised human or porcine skin.
-
Carefully remove subcutaneous fat.
-
Dermatome the skin to a thickness of approximately 500 µm.
-
Cut the dermatomed skin into sections to fit the Franz diffusion cells.
-
Measure the TEWL or electrical resistance to ensure barrier integrity.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a co-solvent like ethanol or a surfactant to ensure sink conditions). Degas the fluid before use.
-
Place a small magnetic stir bar in the receptor chamber.
-
Assemble the cell and place it in a water bath set to maintain a skin surface temperature of 32°C.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss) in µg/cm²/h.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework for developing an HPLC-UV method for quantifying this compound.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A common starting point is a 65:35 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 240 nm.[8]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (from Receptor Fluid):
-
Collected samples from the IVPT study may be injected directly if the concentration is within the calibration range and the receptor fluid is compatible with the mobile phase. Otherwise, appropriate dilution may be necessary.
-
-
Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ).[6]
-
Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
This technical support center provides a starting point for troubleshooting low bioavailability of topical this compound. Due to the limited availability of data specific to this ester, researchers are encouraged to use the provided information as a guide and to perform thorough validation and optimization for their specific formulations and experimental setups.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Betamethasone CAS#: 378-44-9 [m.chemicalbook.com]
- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Betamethasone 21-acetate | 987-24-6 [chemicalbook.com]
- 8. drugs.com [drugs.com]
- 9. Comparative permeation studies of nondiluted and diluted betamethasone-17-valerate semisolid formulations through isolated human stratum corneum and artificial skin construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
- 11. Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Betamethasone acibutate in cream formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability of Betamethasone (B1666872) acibutate in cream formulations.
Troubleshooting Guide
This guide addresses common stability issues encountered during the formulation of Betamethasone acibutate creams.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency (Assay shows <90% of initial concentration) | Chemical Degradation: Isomerization of Betamethasone 17-acibutate to the less active 21-acibutate ester or hydrolysis to Betamethasone alcohol. This is often accelerated by inappropriate pH. | - Verify and Adjust pH: The optimal pH for the stability of many betamethasone esters is in the weakly acidic range, typically between 4.0 and 5.5.[1][2] Use a calibrated pH meter to check the cream's pH and adjust with appropriate buffering agents if necessary.- Optimize Excipient Concentration: High concentrations of certain emulsifiers can increase the rate of isomerization.[3] Consider screening different types or concentrations of emulsifiers. The use of co-solvents like Transcutol has been shown to improve the stability of betamethasone dipropionate.[1]- Control Storage Temperature: Elevated temperatures accelerate degradation.[4] Ensure the cream is stored at the recommended temperature, and conduct stability studies under accelerated conditions (e.g., 40°C) to predict shelf life.[2] |
| Discoloration or Change in Appearance | Oxidative Degradation: Betamethasone and other corticosteroids can be susceptible to oxidation, which may be catalyzed by light or the presence of metal ions.[5]Excipient Interaction: Incompatibility between this compound and one or more excipients. | - Incorporate Antioxidants: The addition of antioxidants such as Butylated Hydroxytoluene (BHT) or vanillin (B372448) can help prevent oxidative degradation.[5][6]- Use Chelating Agents: To sequester metal ions that can catalyze degradation, consider adding a chelating agent like disodium (B8443419) edetate (EDTA).[2]- Photoprotection: Store the formulation in light-resistant packaging. For enhanced photostability, consider incorporating a photoprotective agent like titanium dioxide into the formulation.[6][7]- Excipient Compatibility Study: Conduct a systematic study of the compatibility of this compound with each excipient in the formulation. |
| Changes in Physical Properties (e.g., viscosity, phase separation) | Inappropriate Emulsifier System: The type or concentration of the emulsifier may not be optimal for the oil and water phases of the cream, leading to instability over time.Microbial Growth: Contamination can lead to changes in the physical properties of the cream. | - Optimize Emulsifier System: Re-evaluate the hydrophilic-lipophilic balance (HLB) of the emulsifier system. A combination of emulsifiers may provide better stability.- Incorporate a Preservative: Ensure an effective preservative system is included in the formulation to prevent microbial growth. Chlorocresol has been used as a preservative in some betamethasone cream formulations.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Betamethasone esters in cream formulations?
A1: The most significant degradation pathway for Betamethasone 17-esters, like the acibutate, is typically an acid and base-catalyzed isomerization. This process involves the migration of the acyl group from the C17 to the C21 position of the steroid, resulting in the formation of the Betamethasone 21-ester.[2][3][8] This isomer is significantly less potent than the parent compound.[2][3] Further degradation can occur through hydrolysis to form the free Betamethasone alcohol.[9][10]
Q2: How does pH affect the stability of this compound cream?
A2: The pH of the cream formulation is a critical factor for the stability of this compound. Betamethasone esters are most stable in a weakly acidic environment, typically with a pH between 4.0 and 5.5.[1][2] At higher pH values, the rate of isomerization to the less active 21-ester increases dramatically.[2][11] Therefore, maintaining the pH within the optimal range is crucial for ensuring the chemical stability and therapeutic efficacy of the product.
Q3: Which excipients should I be cautious with when formulating a this compound cream?
A3: Certain excipients can negatively impact the stability of this compound. For instance, high concentrations of some emulsifiers, such as macrogolstearylether-20/21, have been shown to accelerate the isomerization of betamethasone-17-valerate (B13397696).[3] Additionally, incompatibilities have been reported between betamethasone dipropionate and hexylene glycol.[1] It is essential to conduct thorough excipient compatibility studies during pre-formulation development.
Q4: Can I improve the stability of my formulation against light exposure?
A4: Yes, Betamethasone esters are known to be susceptible to photodegradation.[6][7] To enhance photostability, you can incorporate photostabilizing agents into your cream formulation. Titanium dioxide is effective as it physically blocks UV light through scattering.[6] Additionally, antioxidants that act as radical scavengers, such as Butylated Hydroxytoluene (BHT) and vanillin, have been shown to provide protection against photodegradation.[5][6] Using opaque or UV-protective packaging is also a critical measure.
Q5: What analytical method is recommended for stability testing of this compound creams?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for accurately quantifying this compound and its degradation products.[9][12][13] The method should be validated to ensure it can separate the active pharmaceutical ingredient (API) from its potential degradation products, such as the 21-ester isomer and the betamethasone alcohol, as well as from any excipients that might interfere with the analysis.[14]
Quantitative Data Summary
Table 1: Effect of Photostabilizers on the Stability of Betamethasone-17-Valerate in a Cream Formulation
| Photostabilizer | Protection against Photodegradation (%) |
| Titanium Dioxide | 33.5 - 42.5 |
| Vanillin | 21.6 - 28.7 |
| Butyl Hydroxytoluene (BHT) | 18.2 - 21.6 |
Data adapted from studies on Betamethasone-17-Valerate, which is structurally similar to this compound and provides a relevant reference.[6]
Table 2: Influence of pH on the Isomerization of Betamethasone-17-Valerate in an Aqueous Solution
| pH | Isomerization to Betamethasone-21-Valerate |
| 2.7 - 5.3 | Relatively stable, minimal degradation |
| > 6.0 | Rapidly increases |
| 8.0 (at 40°C/75% RH) | Complete isomerization within 1 month |
This data illustrates the critical importance of pH control for stability.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Cream
This protocol outlines a general procedure for the analysis of this compound and its degradation products in a cream formulation.
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to a specified amount of this compound (e.g., 1 mg).
-
Transfer the sample to a volumetric flask (e.g., 50 mL).
-
Add a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to disperse the cream.
-
Sonicate the mixture for approximately 15-20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range of the instrument (e.g., 20 µg/mL).[15]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]
-
Flow Rate: 1.0 - 1.5 mL/min.[14]
-
Detection Wavelength: UV detection at approximately 240 nm.[14]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 25 - 30 °C.
-
-
Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared sample solution into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times with those of reference standards.
-
Visualizations
Caption: Degradation pathways for Betamethasone 17-acibutate.
Caption: Troubleshooting workflow for cream stability issues.
References
- 1. Formulation of creams with betamethasone dipropionate: evaluation of chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photostability of Topical Agents Applied to the Skin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability and blanching efficacy of betamethasone-17-valerate in emulsifying ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. | Semantic Scholar [semanticscholar.org]
- 13. The chemical stability of betamethasone valerate and fluocinolone acetonide cream and ointment in cetomacrogol and emulsifying cream and ointment bases [uwcscholar.uwc.ac.za]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Betamethasone Acibutate
Welcome to the technical support center for the LC-MS/MS analysis of Betamethasone (B1666872) acibutate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of this synthetic corticosteroid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of Betamethasone acibutate?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] These interfering components, which can include phospholipids (B1166683), salts, and proteins from biological samples like plasma or urine, can either suppress or enhance the analyte's signal at the mass spectrometer detector.[2] Ion suppression is the more common phenomenon and can lead to reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative results.[3]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects. The qualitative approach is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank, extracted sample matrix will show a dip or a peak in the baseline signal if ion suppression or enhancement is occurring at a specific retention time. The quantitative method is the post-extraction spike analysis.[5] This involves comparing the peak area of this compound in a clean solvent to the peak area of the analyte spiked into a pre-extracted blank matrix from multiple sources. A significant difference between these responses indicates the presence of matrix effects.
Q3: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate all issues related to matrix effects?
A3: A stable isotope-labeled internal standard is the preferred choice for mitigating matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[6] This allows for accurate quantification based on the analyte-to-IS peak area ratio. However, in cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially compromising the overall sensitivity of the assay. Therefore, while a SIL-IS is highly effective, it is not a complete solution, and optimizing sample preparation and chromatography is still crucial.
Q4: What are the most common sources of matrix effects when analyzing this compound in plasma or urine?
A4: In plasma, the primary sources of matrix effects are phospholipids from cell membranes, which are notorious for causing ion suppression.[2] Proteins and salts also contribute to this effect. In urine, salts and endogenous metabolites can be major contributors to matrix effects. The sample preparation method plays a critical role in removing these interferences.
Q5: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for this compound analysis?
A5: While Electrospray Ionization (ESI) is a commonly used technique for the analysis of corticosteroids, it is also more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI). This is because ESI is more sensitive to changes in the droplet formation and evaporation process caused by co-eluting matrix components. If your method development allows, testing APCI could be a viable strategy to reduce matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract to reduce the concentration of matrix components. |
| Column Contamination | Implement a more rigorous column washing protocol between injections. Consider using a guard column. |
| Interaction with Metal Surfaces | For phosphorylated compounds, interactions with stainless steel column components can cause peak tailing and ion suppression. Consider using metal-free or PEEK-lined columns and tubing.[7] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to improve the peak shape of this compound and chromatographically separate it from interfering peaks. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), test different organic solvents and pH conditions. For Solid-Phase Extraction (SPE), evaluate different sorbents, wash solutions, and elution solvents.[8] |
| Analyte Adsorption | Silanize glassware to prevent adsorption of the analyte to active sites. |
| Incomplete Reconstitution | After evaporation of the extraction solvent, ensure the residue is fully redissolved by vortexing or sonicating in the reconstitution solvent. |
Issue 3: High Signal Variability (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve the sample cleanup procedure to remove a higher and more consistent amount of interfering compounds. SPE often provides cleaner extracts than protein precipitation or LLE.[2] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation times. |
| Use of a Non-ideal Internal Standard | If not already in use, switch to a stable isotope-labeled internal standard for this compound to better compensate for variability.[6] |
Issue 4: Significant Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids (in plasma) | Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or specific SPE cartridges. |
| Co-elution with Salts or Endogenous Compounds | Modify the chromatographic gradient to achieve better separation between this compound and the region of ion suppression identified through post-column infusion. |
| High Flow Rate in ESI | Reduce the flow rate of the mobile phase entering the mass spectrometer, as lower flow rates can sometimes reduce the severity of ion suppression. |
Data Presentation: Comparison of Sample Preparation Methods
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a representative comparison of common sample preparation techniques for corticosteroids based on published data for betamethasone and its esters. This data can serve as a starting point for method development.
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Corticosteroids (General) | Plasma | 85 - 105 | High (Significant Suppression) | Fast, simple, and inexpensive. | Provides the least clean extract, leading to significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Betamethasone | Plasma | 94.0[9] | Low to Moderate | Good removal of salts and some polar interferences. | Can be labor-intensive and may have lower recovery for more polar analytes. |
| Liquid-Liquid Extraction (LLE) | Betamethasone & Betamethasone 17-monopropionate | Plasma | 82.7 - 85.9 | Negligible | Good selectivity for corticosteroids. | Solvent selection is critical for optimal recovery. |
| Solid-Phase Extraction (SPE) | Corticosteroids (General) | Urine | > 90 | Low | Provides the cleanest extracts, significantly reducing matrix effects and allowing for analyte concentration.[2][10] | Requires more method development and can be more expensive.[10] |
Note: Matrix Effect (%) is often calculated as ((Peak Area in post-spiked matrix) / (Peak Area in neat solution)) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
Internal Standard (ideally, a stable isotope-labeled version of this compound).
-
All solvents and reagents used in the chosen sample preparation method.
-
LC-MS/MS system.
Procedure:
-
Prepare Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Prepare Set B (Pre-spiked Matrix): Spike the blank biological matrix with this compound and the internal standard at the same concentration as Set A. Process these samples using your established extraction procedure.
-
Prepare Set C (Post-spiked Matrix): Process the blank biological matrix from the same sources without the analyte or internal standard. After the final extraction step and just before analysis, spike the extracted matrix with this compound and the internal standard to the same final concentration as Set A.
-
Analysis: Inject all samples from the three sets into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculations:
-
Recovery (%) = (Peak Area Ratio of Set B / Peak Area Ratio of Set C) * 100
-
Matrix Effect (%) = (Peak Area Ratio of Set C / Peak Area Ratio of Set A) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from established methods for betamethasone analysis.[6]
Materials:
-
Plasma sample (e.g., 500 µL).
-
Internal standard solution (e.g., 25 µL of Betamethasone-d4 acibutate in methanol).
-
Diisopropyl ether (or other suitable organic solvent like methyl tert-butyl ether).
-
Centrifuge.
-
Nitrogen evaporator.
-
Reconstitution solvent (e.g., mobile phase).
Procedure:
-
To 500 µL of plasma in a centrifuge tube, add 25 µL of the internal standard solution.
-
Add 3 mL of diisopropyl ether.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Urine
This is a general protocol and should be optimized for this compound.
Materials:
-
Urine sample.
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange).
-
SPE vacuum manifold.
-
Methanol (B129727), water, and other necessary solvents for conditioning, washing, and elution.
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. The pH may need to be adjusted depending on the chosen SPE sorbent.[10]
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or an aqueous solution to remove polar interferences. The pH of the wash solution can be critical for removing matrix components effectively.[10]
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. An LC-MS/MS-ESI method for the quantification of betamethasone in bioequivalence studies (2011) | L. S. Teixeira | 1 Citations [scispace.com]
- 10. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
Technical Support Center: Reducing Injection Site Reactions with Betamethasone Acibutate Formulations
This guide is intended for researchers, scientists, and drug development professionals working with Betamethasone acibutate formulations. It provides troubleshooting advice and answers to frequently asked questions to help minimize injection site reactions during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the common types of injection site reactions (ISRs) observed with corticosteroid injections like this compound?
A1: Common injection site reactions are typically mild and transient. They can include pain, swelling, redness, and bruising at the injection site.[1][2] A specific reaction known as a "cortisone flare" or "steroid flare" can also occur. This is a temporary increase in pain and inflammation within the first 24 to 48 hours post-injection, thought to be caused by the crystallization of the corticosteroid at the injection site.[3][4] Other less common side effects may include skin discoloration (lightening), thinning of the skin, and fat atrophy around the injection site with long-term use.[5][6]
Q2: What is the underlying mechanism of action for this compound in reducing inflammation?
A2: this compound is a potent synthetic glucocorticoid.[7][8] Its primary mechanism involves binding to cytoplasmic glucocorticoid receptors (GRs). Upon binding, the activated Betamethasone-GR complex translocates to the cell nucleus.[9] There, it modulates gene expression by upregulating anti-inflammatory proteins, such as lipocortin-1, and downregulating pro-inflammatory genes that code for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[7][9] This dual action effectively suppresses the inflammatory response. Betamethasone also helps stabilize cell membranes, reducing the release of inflammatory mediators.[7][9]
Caption: Mechanism of action for Betamethasone in suppressing inflammation.
Troubleshooting Guide: Formulation & Administration Issues
Q3: My this compound suspension is causing significant pain and irritation upon injection in animal models. What formulation parameters should I investigate?
A3: Pain and irritation upon injection are often linked to the physicochemical properties of the formulation. Key parameters to investigate include tonicity (osmolality), pH, viscosity, and particle size.
Caption: Decision tree for troubleshooting injection pain and irritation.
Formulation Parameters Impacting Injection Site Reactions
| Parameter | Target Range | Rationale for Reducing ISRs |
|---|---|---|
| Tonicity (Osmolality) | Isotonic (~300 mOsm/kg) | Hypertonic solutions can cause pain, irritation, and a sensation of heat by drawing water out of cells.[10][11] For subcutaneous or intramuscular injections, osmolality should generally be kept below 600 mOsm/kg to ensure tolerability.[10][12] |
| pH | Physiological (~7.4) | Deviations from physiological pH can cause pain and tissue irritation. Buffering the formulation can help maintain a stable pH. |
| Viscosity | < 20 cP | High viscosity can increase the required injection force, potentially causing patient discomfort and leakage at the injection site.[13][14][15] Interestingly, one study found that a higher viscosity (around 15-20 cP) was associated with less pain than lower viscosities, suggesting an optimal range may exist.[16] |
| Particle Size (for suspensions) | < 15 µm (99%) | Large particles or a wide particle size distribution can lead to irritation, needle clogging, and inconsistent dosing.[17][18] Smaller particles generally increase the dissolution rate due to a larger surface area.[19] |
Q4: I am observing particle agglomeration in my this compound suspension during storage. How can this affect ISRs and how can I prevent it?
A4: Particle agglomeration is a critical issue. It effectively increases the particle size, which can lead to needle blockage, dose variability, and increased inflammatory response at the injection site.[17] Flocculation, a controlled form of aggregation, is sometimes induced with polymers to improve shelf stability, but uncontrolled agglomeration is detrimental.[17]
Potential Causes & Solutions:
-
High Surface Energy: Micronized particles are prone to agglomeration.
-
Solution: Incorporate wetting agents (e.g., Polysorbate 80, Poloxamers) or protective colloids to reduce surface tension and create a physical barrier between particles.
-
-
Inadequate Mixing/Homogenization:
-
Solution: Optimize your manufacturing process. Ensure sufficient energy is applied during homogenization to break down agglomerates.
-
-
Improper Excipient Selection:
-
Solution: Evaluate the use of biocompatible polymers like dextran, which can improve stability.[20] Ensure all excipients are compatible and do not induce precipitation or aggregation.
-
-
Sterilization Method:
Q5: How can I formulate a sustained-release this compound injection while minimizing the initial "burst release" that might contribute to ISRs?
A5: A high initial burst of the drug can lead to a "cortisone flare" and other local reactions. Controlling this release is key for both safety and efficacy.
Strategies to Control Burst Release:
-
Polymer-Based Systems: Encapsulating the drug in biodegradable and biocompatible polymers (e.g., PLGA, gelatin) can control the release rate.[23][24][25] The drug is released as the polymer matrix degrades or through diffusion.[24]
-
Particle Size Optimization: Larger particles dissolve more slowly, which can reduce the initial burst and prolong the release profile.[26] However, a balance must be struck to avoid particles so large they cause irritation.[18]
-
Formulation Viscosity: Increasing the viscosity of the vehicle can slow the diffusion of the drug from the injection depot, thereby reducing the burst effect.[13]
-
In-situ Forming Depots: These are formulations that are liquid upon injection but form a gel-like depot in-situ, trapping the drug and releasing it slowly over time.[27]
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
This protocol is essential for controlling a critical quality attribute of suspension formulations.[17][19]
-
Sample Preparation:
-
Select a suitable dispersant in which this compound is poorly soluble to prevent dissolution during measurement (e.g., particle-free water with a small amount of surfactant).
-
Add a small amount of the formulation to the dispersant and mix gently to ensure a homogenous suspension. The concentration should be optimized to achieve an appropriate laser obscuration level (typically 10-20%).
-
-
Instrument Setup (e.g., Malvern Mastersizer):
-
Ensure the instrument is clean and has been blanked with the chosen dispersant.
-
Set the appropriate refractive index for both the dispersant and this compound.
-
-
Measurement:
-
Add the prepared sample dropwise to the measurement cell until the target obscuration is reached.
-
Apply controlled sonication or stirring as defined by the validated method to break up loose agglomerates without fracturing primary particles.[17]
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the particle size distribution. Report key parameters such as D10, D50 (median particle size), and D90, as well as the span of the distribution.[17]
-
Protocol 2: In Vitro Release Testing (IVRT) for Injectable Suspensions
IVRT is crucial for assessing the release profile of a formulation and can help predict in-vivo performance.[28] The "Sample and Separate" method is commonly used.[29]
-
Apparatus & Media:
-
Use vials or tubes placed in a temperature-controlled shaker bath or incubator set to 37°C.
-
The release medium should provide sink conditions, meaning its volume is large enough to dissolve at least 3-10 times the total amount of drug in the formulation. The medium should be buffered to a physiological pH (e.g., PBS pH 7.4).
-
-
Procedure:
-
Accurately add a known amount of the this compound formulation into a vial containing a precise volume of pre-warmed release medium.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect a sample of the release medium.
-
To separate the dissolved drug from the undissolved particles, centrifuge the sample at high speed.
-
Carefully withdraw an aliquot of the supernatant for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the dissolution profile.
-
Protocol 3: Aseptic Process for Sterilizing a Pre-Formulated Suspension
For heat-sensitive corticosteroids, aseptic processing is often preferred over terminal sterilization.[30]
-
Component Sterilization:
-
Sterilize all liquid components of the formulation (e.g., water for injection, buffer solutions, surfactant solutions) by filtration through a 0.22 µm sterile filter.[30]
-
Sterilize the micronized this compound powder and any heat-stable excipients separately using a validated method like dry heat.[31] The process must be carefully controlled to avoid drug degradation.
-
Sterilize all equipment, containers, and closures (e.g., vials, stoppers) by appropriate methods (e.g., autoclave, dry heat).
-
-
Aseptic Compounding:
-
Perform all subsequent steps in a certified ISO 5 (Grade A) aseptic environment.
-
Aseptically add the sterilized powder to the sterile liquid vehicle.
-
Mix using a sterilized homogenizer or mixer until a uniform suspension is achieved.
-
-
Aseptic Filling:
-
Aseptically fill the suspension into the sterilized final containers.
-
Aseptically apply and seal the sterile stoppers and caps.
-
-
Validation & Quality Control:
-
The entire process must be validated through media fills.
-
Perform sterility testing on the final product according to pharmacopeial standards.
-
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. tcomn.com [tcomn.com]
- 4. What Causes a Cortisone Flare and How to Cope [verywellhealth.com]
- 5. Cortisone shots - Mayo Clinic [mayoclinic.org]
- 6. med.unc.edu [med.unc.edu]
- 7. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]
- 8. Betamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 10. Tolerability of hypertonic injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The viscosity problem - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. complexgenerics.org [complexgenerics.org]
- 18. Particle size matters: The impact of particle size on properties and performance of long-acting injectable crystalline aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 20. researchgate.net [researchgate.net]
- 21. Sterilization of corticosteroids for ocular and pulmonary delivery with supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polymers in Drug Delivery [scirp.org]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. US6066292A - Sterilization process for pharmaceutical suspensions - Google Patents [patents.google.com]
- 31. Dry Heat Sterilization Of Corticosteroids [quickcompany.in]
Enhancing the resolution of Betamethasone acibutate peaks in chromatography
This is a good starting point. I have found several HPLC and UHPLC methods for Betamethasone (B1666872) and its related substances (esters, impurities, degradation products). The search results provide details on mobile phases (acetonitrile, methanol, water, buffers), column types (C18, C8), and various parameters like pH, flow rate, and temperature. I've also found information on common problems like peak tailing and poor resolution, and how to troubleshoot them by adjusting these parameters.
The search results contain quantitative data that I can put into tables, such as gradient elution programs and specific method parameters. I can also extract detailed experimental protocols.
However, I need to synthesize this information into a structured Q&A format for a technical support center. I also need to create the Graphviz diagrams, which will require me to design logical troubleshooting workflows based on the information I've gathered.
My next step will be to carefully go through the downloaded search results, extract the relevant information, and start structuring it according to the user's request. I will focus on creating practical, actionable advice for the target audience. After I have a solid draft of the text-based content (FAQs, troubleshooting guides, tables, protocols), I will design and write the DOT language scripts for the Graphviz diagrams.
I believe I have enough information from this initial search to proceed with generating the full response without needing further searches at this stage. I will now proceed to build the response.
Welcome to the technical support center for chromatographic analysis of Betamethasone acibutate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution and peak shape of this compound and its related substances during your experiments.
Troubleshooting Guide: Enhancing Peak Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound, such as poor resolution, peak tailing, and broad peaks.
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for corticosteroid compounds like Betamethasone is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Common Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the Betamethasone molecule. This is a very common cause of peak tailing for basic compounds.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2] For acidic analytes, using a low-pH buffered mobile phase keeps the analytes from being ionized, which improves retention.[1] Aim for a pH at least one unit below the pKa of the analyte to ensure suppression.[1]
-
Solution 2: Use a Modern, End-capped Column: Employing a high-purity silica (B1680970) column with advanced end-capping can significantly reduce the number of available silanol groups, leading to better peak symmetry.[3] "AQ" type phases with polar end-capping can also improve peak shape for polar steroids.[3]
-
Solution 3: Add an Ion-Pairing Reagent: While less common with modern columns and MS detectors, an ion-pairing reagent can be used to mask silanol groups.[3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5][6]
-
Column Contamination or Void: Buildup of contaminants on the column frit or the formation of a void at the column inlet can distort the peak flow path.[7]
Q2: I am seeing poor resolution between this compound and a closely eluting impurity. What steps can I take to improve separation?
A2: Improving the resolution between two co-eluting peaks requires optimizing the selectivity (α), efficiency (N), or retention factor (k') of your method.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter selectivity. Some methods have successfully used mixtures of organic solvents like acetonitrile, methanol, and tetrahydrofuran (B95107) (THF) in gradient elution to resolve related substances.[9][10]
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of analytes, which can significantly impact retention and selectivity.[1][11]
-
Modify Gradient Slope: A shallower gradient increases the run time but often improves the resolution of closely eluting peaks.[5][12]
-
-
Adjust the Stationary Phase:
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the column is the next step. Switching from a standard C18 to a C8, or a phenyl-hexyl column can provide different selectivity. Polar end-capped columns are also an option for improving retention and resolution of polar steroids.[3]
-
Decrease Particle Size: Using a column with smaller particles (e.g., moving from 5 µm to 3 µm or sub-2 µm for UHPLC) increases column efficiency and can lead to sharper peaks and better resolution.[3][13]
-
-
Modify Method Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[6][14]
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve peak resolution.[14] Conversely, increasing temperature can sometimes improve efficiency, but may also decrease retention. The effect is compound-dependent and should be evaluated.
-
Below is a logical workflow for troubleshooting poor resolution:
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for an HPLC method for this compound and its related substances?
A3: A reversed-phase HPLC method using a C18 column is the most common starting point. Many validated methods utilize a gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol.
Q4: How does mobile phase pH affect the analysis?
A4: The pH of the mobile phase can significantly impact the retention time, peak shape, and selectivity of ionizable compounds.[1] For corticosteroids like Betamethasone, which have multiple hydroxyl groups, pH can influence interactions with the stationary phase. Operating at a low pH (e.g., 2.5-3.5) often protonates residual silanols on the column packing material, which minimizes peak tailing.[1][2]
Q5: Can I use a single method to separate this compound from its various esters and degradation products?
A5: Yes, stability-indicating HPLC methods have been developed to separate Betamethasone from its related compounds and degradation products. These methods typically employ a gradient elution to resolve compounds with a wide range of polarities in a single run.[9][15] A gradient method using an Altima C18 column, for example, has been shown to separate betamethasone dipropionate from its related substances and degradation products effectively.[9]
Experimental Protocols & Data
Example Protocol: Stability-Indicating HPLC Method
This protocol is based on a validated method for separating Betamethasone dipropionate and its related substances, which can be adapted for this compound.[9]
-
Column: Altima C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Mobile Phase A: Water : Tetrahydrofuran : Acetonitrile (90:4:6 v/v/v)
-
Mobile Phase B: Acetonitrile : Tetrahydrofuran : Water : Methanol (74:2:4:20 v/v/v/v)
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 100 | 0 |
| 15 | 100 | 0 |
| 40 | 0 | 100 |
| 55 | 0 | 100 |
| 57 | 100 | 0 |
| 65 | 100 | 0 |
This table summarizes a gradient profile similar to those used in stability-indicating methods for betamethasone esters.[9]
Comparative Chromatographic Conditions
The choice of column and mobile phase is critical for achieving desired resolution. Below is a comparison of conditions used in various published methods for Betamethasone and related corticosteroids.
Table 2: Comparison of HPLC Method Parameters
| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |
|---|---|---|---|
| Column | Discovery® C18 (250 x 4.6 mm, 5 µm) | Nova-pack C18 (150 x 3.9 mm, 4 µm) | Phenomenex C18 (150 x 3.9 mm) |
| Mobile Phase | Water:Acetonitrile (35:65 v/v) | Gradient of Acetonitrile and 50mM KH2PO4 buffer | Methanol:0.1% Acetic Acid (85:15 v/v) |
| pH | Not specified | 2.9 | 5.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Room Temperature | 40°C |
| Detection | 230 nm | 254 nm | 240 nm |
This data illustrates that while C18 columns are common, the mobile phase composition and pH are key variables adjusted to optimize separation.
Logical Workflow for Method Development
The following diagram outlines a systematic approach to developing a robust chromatographic method for this compound.
References
- 1. agilent.com [agilent.com]
- 2. silicycle.com [silicycle.com]
- 3. pepolska.pl [pepolska.pl]
- 4. agilent.com [agilent.com]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. youtube.com [youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aapco.org [aapco.org]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Minimizing excipient interference in Betamethasone acibutate assays
Welcome to the technical support center for Betamethasone (B1666872) acibutate assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize excipient interference and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Betamethasone acibutate assays?
A1: Interference in this compound assays, particularly when analyzing topical formulations like creams and ointments, primarily originates from the excipients used in the product matrix.[1][2] Common interfering excipients include polymers, fats, oils, and surfactants which can cause chromatographic issues such as co-eluting peaks, high backpressure, baseline noise, and peak tailing.[3][4] In some cases, reactive impurities like aldehydes or reducing sugars within excipients can also interact with the drug substance.[5]
Q2: My chromatogram shows a large, broad peak at the beginning that interferes with the analyte peak. What is the likely cause and solution?
A2: This is likely a solvent front issue, where the sample solvent is incompatible with the mobile phase.[3] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause distorted or broad peaks. Whenever possible, the sample should be dissolved in the mobile phase itself.[6][7] If solubility is an issue, use the weakest solvent possible that still effectively dissolves the analyte and excipients.
Q3: How can I improve the extraction efficiency of this compound from a complex ointment or cream matrix?
A3: Improving extraction efficiency from semi-solid formulations requires optimizing both the solvent system and the physical extraction process.[1][8] Start by selecting a solvent, such as methanol (B129727) or acetonitrile, where this compound is highly soluble.[9] To break down the matrix and release the active pharmaceutical ingredient (API), use mechanical disruption techniques like sonication or vortexing.[8] For particularly complex matrices, advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to clean up the sample by separating the analyte from interfering substances before analysis.[1][10]
Q4: I'm observing peak tailing in my chromatogram. What are the potential causes and how can I fix it?
A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the column's stationary phase, column contamination or degradation, or high concentrations of the analyte overloading the column.[4] To troubleshoot, consider the following:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants.[6][11]
-
Reduce Injection Volume: Diluting the sample can prevent column overload.[7]
-
Column Flushing: If the column is contaminated, flush it with a strong solvent.[11]
-
Replace Column: If the problem persists, the column itself may be damaged or have a void at the inlet, requiring replacement.[3]
Q5: How can I confirm if an interfering peak is from an excipient or a degradation product?
A5: To distinguish between excipient interference and degradation products, a specificity study is essential.[9][12] This involves analyzing a placebo (a mixture of all excipients without the this compound) to see if any peaks appear at the same retention time as the analyte.[12] Additionally, performing forced degradation studies (exposing the API to stress conditions like acid, base, heat, and oxidation) will help identify the retention times of potential degradation products.[13] Using a photodiode array (PDA) detector can also help assess peak purity.[14]
Troubleshooting Guides
Problem 1: High System Backpressure
High backpressure is a common issue that can halt analysis and potentially damage the HPLC system.
| Potential Cause | Troubleshooting Step |
| System Blockage | Check for blockages in tubing, fittings, or the injector. Systematically disconnect components to isolate the source of the pressure.[4][7] |
| Contaminated Guard or Analytical Column | Remove the guard column and check the pressure. If it drops significantly, replace the guard column. If pressure remains high, try back-flushing the analytical column with an appropriate solvent. If this fails, the column may need replacement.[3][4] |
| Precipitated Buffer | If using a buffered mobile phase, ensure the buffer is fully dissolved and miscible with the organic solvent. Flush the system with high-purity water to dissolve any precipitated salts.[3][7] |
| Particulate Matter from Sample | Ensure all samples are filtered through a 0.2 µm or 0.45 µm membrane filter before injection to remove particulates from the sample matrix.[8][9] |
Problem 2: Inconsistent Retention Times
Retention time drift can compromise the reliability of peak identification and quantification.
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily.[11] If using a gradient mixer, ensure it is functioning correctly by pre-mixing the mobile phase by hand to see if the problem resolves.[7] |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature, as even small temperature changes can affect retention times.[6][11] |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases.[11] |
| Pump Malfunction or Leaks | Check for leaks in the pump seals or fittings.[6][7] An inconsistent flow rate from the pump will directly impact retention times. Purge the pump to remove any trapped air bubbles.[7][11] |
Problem 3: Noisy or Drifting Baseline
A stable baseline is critical for accurate integration and quantification, especially for low-level analytes.
| Potential Cause | Troubleshooting Step |
| Air Bubbles in the System | Degas the mobile phase using sonication or an inline degasser.[4][11] Purge the pump and detector to remove any trapped air.[7] |
| Contaminated Mobile Phase or Detector Cell | Use high-purity HPLC-grade solvents.[4][7] Water is a common source of contamination in reversed-phase chromatography.[7] Flush the detector flow cell with a strong, miscible solvent like isopropanol (B130326) or methanol.[11] |
| Detector Lamp Failing | A failing UV detector lamp can cause baseline noise. Check the lamp energy; if it's low, the lamp may need replacement.[11] |
| Leaks | Check all fittings for leaks, particularly between the column and the detector, as this can cause baseline noise and spikes.[6][7] |
Data Presentation: HPLC/UPLC Method Parameters
The following table summarizes validated chromatographic conditions from various studies for the analysis of Betamethasone esters, providing a reference for method development.
| Analyte | Formulation | Column | Mobile Phase | Detection | Linearity Range | Recovery | Reference |
| Betamethasone & Sodium Benzoate | Oral Liquid | Nova-pack C18 (150x3.9mm, 4µm) | Gradient: Acetonitrile and 50mM KH₂PO₄ buffer (pH 2.9) | DAD | 50 µg/mL (Betamethasone) | >98% | [12] |
| Betamethasone Dipropionate & Retinoic Acid | Cream | Phenomenex Bonclone 10 C18 (150x3.9mm) | Methanol: 0.1% Acetic Acid (85:15) | PDA (240 nm) | 5-25 µg/mL | 99.37-100.94% | [14] |
| Betamethasone Valerate (B167501) | Cream, Gel, Ointment, Lotion | RP Column (30x2mm, 2.2µm) | Acetonitrile:Water (60:40) | 254 nm | 5-200 µg/mL | 95-105% | [15] |
| Betamethasone Dipropionate | Cream & Ointment | Waters SymmetryShield RP18 (150x4.6mm) | Gradient: Acetonitrile and Water | 240 nm | 0.05-200 µg/mL | 99.5-102.6% | [13][16] |
| Betamethasone & Calcipotriol | Formulation | C18 Column | Acetonitrile and Water | 240 nm | 0.05-0.15 µg/mL (LOQ) | 98-102% | [9] |
Experimental Protocols & Visualizations
Protocol 1: Sample Preparation from Cream/Ointment
This protocol outlines a general method for extracting this compound from a semi-solid formulation prior to HPLC/UPLC analysis.[8][9]
-
Weighing: Accurately weigh an appropriate amount of the cream or ointment formulation into a suitable container (e.g., a 50 mL centrifuge tube).
-
Dissolution & Extraction: Add a precise volume of extraction solvent (e.g., methanol or acetonitrile) to the sample.
-
Mechanical Disruption: Vortex the mixture vigorously for 2-5 minutes to disperse the matrix.
-
Sonication: Place the sample in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and extraction of the API.[8]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the insoluble excipients.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.2 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.[9][13]
-
Analysis: The sample is now ready for injection into the chromatographic system.
Protocol 2: General RP-HPLC Method
This protocol provides a starting point for developing an isocratic Reversed-Phase HPLC method for this compound analysis, based on common parameters found in validated methods.[12][14][15]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization.[15]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Run Time: 10-15 minutes, sufficient to elute the analyte and any late-eluting peaks.[9]
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area should be less than 2.0%.[12]
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving common chromatographic peak shape problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Betamethasone acibutate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Betamethasone (B1666872) acibutate. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of Betamethasone acibutate, presented in a question-and-answer format.
Q1: What are the most common causes of low yield in the final esterification step to produce this compound?
A1: Low yields in the final esterification are often attributed to several factors:
-
Incomplete Reaction: The esterification of the sterically hindered 17α-hydroxyl group can be challenging. Reaction times may be insufficient, or the temperature may not be optimal.
-
Moisture: The presence of water in the reaction mixture can hydrolyze the acylating agents (acetic anhydride (B1165640) and butyric anhydride) and the activated intermediates, reducing their effectiveness. Ensure all solvents and reagents are anhydrous.
-
Sub-optimal Catalyst Activity: The choice and concentration of the catalyst, often an acid catalyst like p-toluenesulfonic acid, are critical. Catalyst degradation or incorrect stoichiometry can lead to a sluggish or incomplete reaction.
-
Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as elimination or rearrangement of the steroid backbone can occur, leading to the formation of impurities and a reduction in the yield of the desired product.
Q2: We are observing a significant amount of an unknown impurity with a similar polarity to this compound in our HPLC analysis. What could be the potential identity of this impurity and how can we minimize its formation?
A2: An impurity with similar polarity could likely be a partially esterified betamethasone derivative or an isomer. Common possibilities include:
-
Betamethasone 21-acetate: This impurity arises from the incomplete esterification of the 17α-hydroxyl group with butyric anhydride.
-
Betamethasone 17-butyrate: This results from the incomplete acetylation of the 21-hydroxyl group.
-
Positional Isomers: Migration of the acyl groups can occur, particularly under non-optimal pH or temperature conditions during work-up or purification.
To minimize the formation of these impurities, consider the following:
-
Reaction Stoichiometry: Carefully control the molar ratios of the acylating agents. A slight excess of the less reactive acylating agent (butyric anhydride) might be necessary to drive the reaction to completion.
-
Order of Addition: A sequential addition of the acylating agents might provide better control over the reaction.
-
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions. Stepwise temperature profiles can also be investigated.
Q3: Our final product shows batch-to-batch variation in crystal size and morphology after crystallization. How can this be controlled?
A3: Variability in crystal size and morphology can be influenced by several factors during the crystallization process:
-
Supersaturation Rate: A rapid cooling or fast addition of an anti-solvent will lead to rapid nucleation and the formation of small, often less pure, crystals. A slower, more controlled process is recommended.
-
Solvent System: The choice of solvent and anti-solvent is critical. The solubility of this compound in the chosen solvent system will dictate the crystallization kinetics.[1]
-
Agitation: The stirring rate affects the mass transfer of the solute to the growing crystal surface. Inconsistent agitation can lead to a wide particle size distribution.
-
Seeding: The introduction of seed crystals can help control the final crystal size and morphology by providing a template for crystal growth.
Q4: We are having difficulty removing residual solvents from the final product. What purification techniques are most effective?
A4: The removal of residual solvents is crucial for pharmaceutical products. Effective techniques include:
-
Recrystallization: A well-designed recrystallization process using a suitable solvent/anti-solvent system can effectively remove trapped solvents.
-
Drying under Vacuum: Drying the product under a high vacuum at an appropriate temperature can facilitate the removal of volatile residual solvents. The temperature should be carefully selected to avoid product degradation.
-
Slurrying: Slurrying the product in a non-solvent in which the impurities are soluble can be an effective purification step.
Data Presentation
Table 1: Critical Process Parameters and their Impact on this compound Synthesis
| Parameter | Potential Impact on Variability | Recommended Control Strategy |
| Starting Material Purity | Can introduce impurities that are difficult to remove in later stages. | Use starting materials that meet predefined specifications. Perform incoming material testing. |
| Solvent Purity (especially water content) | Moisture can lead to hydrolysis of reagents and intermediates, reducing yield. | Use anhydrous solvents. Monitor water content using Karl Fischer titration. |
| Reaction Temperature | Affects reaction rate and the formation of temperature-sensitive impurities. | Implement strict temperature control with calibrated equipment. |
| Reaction Time | Incomplete reactions can result in a higher proportion of intermediates. | Monitor reaction progress using in-process controls (e.g., TLC, HPLC). |
| Agitation Speed | Can impact reaction kinetics and crystallization performance. | Standardize and monitor agitation speed. |
| pH during Work-up | Can influence product stability and impurity profile. | Carefully control and monitor pH during extraction and washing steps. |
Experimental Protocols
Protocol 1: In-Process Monitoring of Esterification by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: A common mobile phase for separating corticosteroids is a mixture of chloroform, methanol, and acetic acid (e.g., in a 28:5:0.5 volume ratio).[2][3] The exact ratio may need to be optimized.
-
Sample Preparation: At timed intervals, withdraw a small aliquot of the reaction mixture. Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spotting: Spot the diluted sample, along with a co-spot of the starting material (Betamethasone) and a reference standard of the final product (this compound), onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light at 254 nm.
-
Analysis: Compare the Rf values of the spots in the reaction mixture to the standards. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and should be validated for your specific application.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and tetrahydrofuran (B95107) is often employed. For example, Mobile Phase A could be a 90:4:6 (v/v/v) mixture of water, tetrahydrofuran, and acetonitrile, and Mobile Phase B could be a 74:2:4:20 (v/v/v/v) mixture of acetonitrile, tetrahydrofuran, water, and methanol.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Betamethasone and its esters can be detected at approximately 240 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration.
-
Injection Volume: Typically 20 µL.[4]
-
Analysis: Run the sample and appropriate standards. The peak areas are used to determine the purity of the sample and quantify any impurities.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for out-of-spec batches.
Caption: General purification workflow for this compound.
References
Strategies to improve the photostability of Betamethasone acibutate
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the photostability of Betamethasone (B1666872) acibutate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation products of Betamethasone esters like Betamethasone acibutate?
A1: Upon exposure to UV radiation, particularly UVB, Betamethasone esters undergo molecular rearrangements and fragmentation. The main photoproducts identified are "lumi" and "photolumi" derivatives, which result from the rearrangement of the A-ring of the steroid structure, and an "andro" derivative, formed by the Norrish Type I fragmentation of the ketolic side chain.[1][2] These modifications can lead to a loss of anti-inflammatory activity.[1]
Q2: How does the formulation vehicle affect the photostability of this compound?
A2: The formulation vehicle significantly influences the photostability of this compound. Key factors include:
-
Solvent Polarity: Photodegradation is often greater in solvents with lower dielectric constants.[3][4][5] Formulations with more polar solvents may enhance stability.
-
pH: Betamethasone esters exhibit maximum stability in the pH range of 3.5 to 5.[3] Formulations should be buffered accordingly.
-
Ionic Strength: Increasing the ionic strength of the formulation can decrease the rate of photodegradation, possibly due to the quenching of excited states.[3][4]
-
Formulation Type: Studies on Betamethasone-17-valerate have shown a higher rate of photodegradation in cream formulations compared to gel formulations.[3][5]
Q3: What are the most effective strategies to enhance the photostability of this compound?
A3: Several strategies can be employed to protect this compound from photodegradation:
-
Inclusion of Photostabilizers: The addition of excipients that absorb UV radiation or act as antioxidants can significantly improve stability. Titanium dioxide, vanillin, and butyl hydroxytoluene (BHT) have been shown to be effective.[3][4]
-
Formulation Optimization: As mentioned in Q2, adjusting the pH, polarity, and ionic strength of the formulation can enhance stability.
-
Encapsulation: Incorporating this compound into delivery systems like liposomes can provide a protective barrier against light exposure.[3]
-
Light-Resistant Packaging: Utilizing opaque or UV-protective packaging is a fundamental and critical step in preventing photodegradation during storage and handling.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of this compound in a new formulation under light stress testing. | 1. Inappropriate pH of the formulation.2. Low polarity of the solvent system.3. Absence of photoprotective excipients. | 1. Adjust the pH to a range of 3.5-5.[3]2. Increase the polarity of the vehicle if possible.3. Incorporate photostabilizers such as titanium dioxide, vanillin, or BHT.[3][4] |
| Formation of unknown peaks during HPLC analysis after photostability studies. | 1. Photodegradation of this compound.2. Degradation of other excipients in the formulation. | 1. Characterize the degradation products. The primary photodegradants are likely lumi, photolumi, and andro derivatives.[1][2][4]2. Run a placebo formulation (without this compound) under the same stress conditions to identify any peaks originating from excipient degradation. |
| Inconsistent photostability results between batches. | 1. Variability in the quality or quantity of excipients.2. Differences in manufacturing processes affecting the final formulation properties (e.g., pH, viscosity). | 1. Ensure consistent sourcing and quality control of all raw materials.2. Standardize all manufacturing process parameters, including mixing times and temperature. |
Quantitative Data on Photostabilization
The following table summarizes the photostabilization effects of different excipients on Betamethasone-17-valerate in cream and gel formulations, which can be indicative for this compound.
| Photostabilizer | Formulation Type | Photostabilization Effect (%) |
| Titanium Dioxide | Cream | 33.5 - 42.5 |
| Vanillin | Cream | 21.6 - 28.7 |
| Butyl Hydroxytoluene (BHT) | Cream | 18.2 - 21.6 |
| Titanium Dioxide | Gel | 33.5 - 42.5 |
| Vanillin | Gel | 21.6 - 28.7 |
| Butyl Hydroxytoluene (BHT) | Gel | 18.2 - 21.6 |
| Data adapted from studies on Betamethasone-17-valerate.[3][6] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in a Topical Formulation
Objective: To evaluate the photostability of this compound in a given formulation according to ICH Q1B guidelines.
Methodology:
-
Sample Preparation: Prepare the this compound formulation and a corresponding placebo (formulation without the active pharmaceutical ingredient).
-
Light Exposure:
-
Expose the samples to a light source that produces a combination of UV and visible light, such as a xenon or metal halide lamp.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Simultaneously, expose control samples wrapped in aluminum foil to the same temperature and humidity conditions to isolate the effect of light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Also, analyze for the appearance of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the rate of degradation and identify and quantify any major photodegradants.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis of this compound and its Photodegradants
Objective: To quantify this compound and its primary photodegradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of water, acetonitrile, and methanol (B129727). The exact gradient program should be optimized to achieve separation of the parent drug and its degradants.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 240 nm.[7]
-
Column Temperature: 25 °C.
-
-
Standard Preparation: Prepare standard solutions of this compound at known concentrations in the mobile phase.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and extract the drug using a suitable solvent (e.g., methanol or acetonitrile).
-
Centrifuge the sample to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Determine the concentration of this compound and its degradation products by comparing the peak areas in the sample chromatograms to those of the standards.
Visualizations
Caption: Photodegradation pathway of Betamethasone esters.
Caption: Experimental workflow for photostability testing.
References
- 1. UVB photolysis of betamethasone and its esters: characterization of photoproducts in solution, in pig skin and in drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation and stabilization of betamethasone-17 valerate in aqueous/organic solvents and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Solving peak tailing issues in Betamethasone acibutate HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Betamethasone (B1666872) acibutate, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of Betamethasone acibutate?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak apex towards the baseline.[1] This distortion from the ideal Gaussian shape can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately, compromised quantitative results for this compound.[1]
Q2: What are the most common causes of peak tailing for this compound?
A2: The primary causes of peak tailing in the analysis of corticosteroids like this compound are typically related to secondary interactions with the stationary phase and issues with the mobile phase or analytical column.[2][3] Specific causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with polar functional groups on the this compound molecule, causing a secondary retention mechanism that leads to tailing.[3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups, increasing their interaction with the analyte.[2]
-
Column Contamination or Degradation: Contamination of the column inlet frit or degradation of the packed bed can create active sites that cause peak tailing.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.[6]
Q3: How does the chemical nature of this compound contribute to peak tailing?
A3: this compound is a steroid ester with several polar functional groups.[7] These polar groups can engage in secondary interactions, such as hydrogen bonding, with active sites like free silanol groups on the HPLC column's stationary phase.[3] This is a common issue observed with polar analytes.[8]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound HPLC analysis.
Step 1: Initial Checks & System Suitability
Q4: My this compound peak is tailing. What are the first things I should check?
A4: Before making significant changes to your method, perform these initial checks:
-
Assess Peak Shape: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a tailing issue.[6]
-
Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter. Check all connections between the injector, column, and detector for any dead volume.[9]
-
System Suitability: Verify that your system passes all system suitability tests as defined by your method or relevant pharmacopeia. This includes parameters like theoretical plates, resolution, and peak asymmetry.
Step 2: Method & Mobile Phase Optimization
Q5: How can I optimize my mobile phase to reduce peak tailing?
A5: Mobile phase composition is critical for controlling peak shape. Consider the following adjustments:
-
pH Adjustment: For polar compounds like corticosteroids, adjusting the mobile phase pH can significantly reduce tailing. A lower pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, minimizing their interaction with the analyte.[6][10]
-
Buffer Concentration: Ensure your mobile phase is adequately buffered. A buffer concentration of 10-50 mM is generally recommended to maintain a stable pH.[6]
-
Mobile Phase Additives: In some cases, adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites and improve peak shape. However, this may shorten column lifetime.[5][10]
Q6: Could my sample solvent be causing the peak tailing?
A6: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[9] Whenever possible, dissolve your this compound standard and sample in the initial mobile phase composition.
Step 3: Column & Hardware Considerations
Q7: I've optimized my mobile phase, but the peak tailing persists. What should I do next?
A7: If mobile phase optimization does not resolve the issue, the problem may lie with the analytical column itself.
-
Column Flushing: If you suspect column contamination, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).[6] Always disconnect the column from the detector before flushing in the reverse direction.[2]
-
Guard Column: Using a guard column with the same stationary phase as your analytical column can help protect it from strongly retained impurities in the sample, which can cause peak tailing.[11]
-
Column Choice: If you consistently experience peak tailing with a standard C18 column, consider switching to a column with a different chemistry. An "end-capped" C18 column, where the residual silanol groups are chemically deactivated, can significantly improve peak shape for polar analytes.[2][3] Polar-embedded or phenyl-hexyl columns can also offer alternative selectivity and improved peak shape for steroids.[8][12]
Experimental Protocols
Below is a typical starting HPLC method for the analysis of this compound. This can be used as a baseline for troubleshooting and optimization.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (end-capped is recommended) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate monobasic), pH adjusted to 3.0 with phosphoric acid. |
| Gradient | A gradient elution may be necessary to separate this compound from its impurities. A typical starting point could be a linear gradient from 40% to 60% Acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm or 254 nm[13] |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Mobile Phase pH and its Effect on Peak Tailing
| Mobile Phase pH | Expected Tailing Factor (As) | Rationale |
| 7.0 (Neutral) | > 1.5 | At neutral pH, residual silanol groups are ionized and can strongly interact with polar analytes, leading to significant tailing.[2] |
| 3.0 (Acidic) | 1.0 - 1.3 | At a lower pH, the ionization of silanol groups is suppressed, reducing secondary interactions and improving peak symmetry.[2][10] |
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving peak tailing in this compound HPLC analysis.
Caption: Diagram illustrating the interaction between this compound and residual silanol groups leading to peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Betamethasone | 378-44-9 [chemicalbook.com]
- 8. pepolska.pl [pepolska.pl]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Unknown Degradation Products of Betamethasone Acibutate
Disclaimer: The following information is primarily based on established methods for identifying degradation products of closely related Betamethasone (B1666872) esters, such as Betamethasone dipropionate, valerate, and sodium phosphate (B84403). As specific data for Betamethasone acibutate is limited in publicly available literature, these guidelines should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for corticosteroids like this compound?
A1: Based on studies of other Betamethasone esters, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.[1][2] Hydrolysis can lead to the cleavage of the acibutate ester group, forming Betamethasone alcohol. Oxidation can affect various parts of the steroid structure, and exposure to light can lead to photolytic degradation, forming products like lumibetamethasone derivatives.[1][3]
Q2: Which analytical techniques are most effective for identifying unknown degradation products of this compound?
A2: A combination of chromatographic and spectroscopic techniques is most effective. High-Performance Liquid Chromatography (HPLC) with UV detection is crucial for separating the degradation products from the parent drug.[3][4][5] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), are indispensable for obtaining molecular weight and fragmentation data.[1][6] For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[6]
Q3: How can I generate degradation products of this compound in a controlled manner for identification?
A3: Forced degradation studies (also known as stress testing) are used to generate degradation products. This involves subjecting the drug substance or product to harsh conditions like acid, base, heat, oxidation, and light.[5][6] The conditions should be optimized to achieve partial degradation (e.g., 5-20%) to ensure that the degradation pathways are relevant to those that might occur under normal storage conditions.
Q4: I am observing unexpected peaks in my HPLC chromatogram during stability testing of a this compound formulation. What are the initial steps for troubleshooting?
A4: First, ensure the peaks are not artifacts from the placebo or sample matrix by running a placebo injection. If the peaks are confirmed to be related to the drug, compare the retention times with any known related substances or impurities. If the peaks are unknown, proceed with a systematic identification workflow, starting with LC-MS analysis to determine the molecular weight of the unknown compounds.
Troubleshooting Guides
Issue 1: Poor Resolution of Degradation Products in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate column chemistry or dimensions. | Screen different C18 and C8 columns from various manufacturers. Consider columns with different particle sizes and lengths to improve efficiency.[3][5] |
| Suboptimal mobile phase composition. | Modify the organic modifier (acetonitrile, methanol) ratio and the pH of the aqueous phase. A gradient elution is often necessary to resolve all impurities.[4][5] |
| Inadequate method parameters. | Optimize the flow rate, column temperature, and injection volume. |
Issue 2: Difficulty in Obtaining Mass Spectra for an Unknown Impurity
| Potential Cause | Troubleshooting Step |
| Poor ionization of the degradant. | Experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative ion modes). |
| Low concentration of the impurity. | Concentrate the sample or perform a semi-preparative HPLC isolation of the impurity for direct infusion into the mass spectrometer.[1] |
| Matrix effects suppressing the signal. | Improve sample clean-up procedures or dilute the sample to reduce matrix interference. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for several hours. Also, analyze a solution of the drug heated at 60-80°C.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber for a defined period.[7]
Protocol 2: HPLC Method for Separation of Degradation Products
The following is a general HPLC method based on published methods for other Betamethasone esters and should be optimized for this compound.[3][5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Products
| Stress Condition | Typical Conditions | Potential Degradation Products (based on related compounds) |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Betamethasone, other hydrolyzed species |
| Base Hydrolysis | 0.1 M NaOH, RT | Betamethasone, rearranged isomers |
| Oxidation | 3-30% H₂O₂, RT | Oxidized derivatives (e.g., epoxides) |
| Thermal | 105°C (solid), 60-80°C (solution) | Isomers, products of side-chain cleavage |
| Photochemical | UV light (254/365 nm) | Lumibetamethasone derivatives, other photoproducts |
Visualizations
Experimental Workflow for Identification of Unknown Degradation Products
Caption: Workflow for the identification of unknown degradation products.
Potential Degradation Pathways of Betamethasone Esters
Caption: Potential degradation pathways for Betamethasone esters.
References
- 1. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. CN114324617B - Method for separating and detecting related impurities in betamethasone raw material - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of Betamethasone Acibutate from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction efficiency of Betamethasone (B1666872) acibutate from various biological matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Betamethasone acibutate from biological samples?
A1: The two primary methods for extracting this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a conventional method that relies on the differential solubility of the analyte between two immiscible liquid phases. SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with an appropriate solvent. The choice between LLE and SPE depends on factors such as the complexity of the matrix, the required level of sample cleanup, and the desired analytical sensitivity.
Q2: I am observing low recovery of this compound. What are the likely causes?
A2: Low recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The pH of the sample can influence the ionization state of this compound, affecting its partitioning in LLE or retention on an SPE sorbent.
-
Inappropriate Solvent Selection: The choice of extraction solvent in LLE or the wash and elution solvents in SPE is critical. The solvent must effectively solubilize this compound while minimizing the co-extraction of interfering substances.
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough, or the volume may be insufficient to completely desorb the analyte from the sorbent.
-
Analyte Instability: this compound may be susceptible to degradation under certain pH or temperature conditions during the extraction process.
-
Matrix Effects: Endogenous components in the biological matrix, such as phospholipids (B1166683) and proteins, can interfere with the extraction process and subsequent analysis, leading to apparent low recovery.[1]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis.[1] To mitigate these effects, consider the following strategies:
-
Optimize Sample Cleanup: Employing a more rigorous cleanup method, such as SPE, can effectively remove interfering matrix components.
-
Chromatographic Separation: Adjusting the HPLC or UHPLC conditions to achieve better separation of this compound from co-eluting matrix components can significantly reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects during ionization.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to normalize the impact of matrix effects.
Q4: What are the key stability considerations for this compound during sample handling and extraction?
A4: The stability of this compound in biological matrices is crucial for accurate quantification. Esters of betamethasone can be susceptible to enzymatic hydrolysis in plasma and other tissues. It is important to handle samples promptly and store them at appropriate low temperatures (e.g., -80°C) to minimize degradation. During the extraction procedure, exposure to extreme pH and high temperatures should be avoided. Stability studies should be conducted to evaluate the integrity of the analyte under the specific storage and experimental conditions.[2]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate LLE Solvent | Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether, dichloromethane). | Improved partitioning of this compound into the organic phase. |
| Suboptimal pH for LLE | Adjust the pH of the aqueous sample to ensure this compound is in a neutral, non-ionized state. | Enhanced extraction efficiency into the organic solvent. |
| Emulsion Formation in LLE | Centrifuge at a higher speed or for a longer duration. Add a small amount of salt (e.g., NaCl) to the aqueous phase. | Clear separation of the aqueous and organic layers. |
| Inefficient SPE Sorbent | Screen different SPE sorbent chemistries (e.g., C18, mixed-mode). | Increased retention of this compound on the sorbent. |
| Incomplete SPE Elution | Increase the strength or volume of the elution solvent. Use a multi-step elution with solvents of increasing strength. | Complete recovery of the analyte from the SPE cartridge. |
| Analyte Degradation | Process samples on ice and minimize exposure to harsh pH conditions. Evaluate analyte stability under the extraction conditions. | Preservation of this compound integrity throughout the extraction process. |
High Matrix Effects
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Sample Cleanup | Incorporate an additional wash step in the SPE protocol. Optimize the LLE conditions to minimize co-extraction of interferences. | Cleaner sample extracts with reduced matrix components. |
| Co-elution of Phospholipids | Use a phospholipid removal plate or a specific SPE sorbent designed for phospholipid depletion. | Minimized ion suppression from phospholipids in LC-MS/MS analysis. |
| Poor Chromatographic Resolution | Modify the mobile phase composition, gradient profile, or switch to a different column chemistry. | Improved separation of this compound from interfering peaks. |
| Inadequate Internal Standard | Utilize a stable isotope-labeled internal standard for this compound if available. | More accurate correction for variability introduced by matrix effects. |
Quantitative Data Summary
The following tables summarize typical extraction recovery data for corticosteroids from biological matrices. Note that these values are illustrative and optimal recovery for this compound may require method-specific optimization.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Corticosteroids from Plasma
| Analyte | Extraction Solvent | Recovery (%) | Reference |
| Betamethasone | Ethyl acetate | 88.24 | [3] |
| Betamethasone | Ether-cyclohexane (4:1, v/v) | 82.7 - 85.9 | [4] |
| Betamethasone | Dichloromethane | >90 | [5] |
Table 2: Solid-Phase Extraction (SPE) Recovery of Corticosteroids from Urine
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| Betamethasone | C18 | 97 - 103 | [6][7] |
| Multiple Corticosteroids | Mixed-mode polymeric strong anion exchange | 81 - 99 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean polypropylene (B1209903) tube.
-
-
Internal Standard Addition:
-
Add an appropriate volume of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each sample.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether to each tube.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine
-
Sample Pre-treatment:
-
Centrifuge urine samples at 3000 rpm for 10 minutes to remove particulate matter.
-
If necessary, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. Simultaneous determination of betamethasone, betamethasone acetate and hydrocortisone in biological fluids using high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of betamethasone, betamethasone acetate and hydrocortisone in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. HPLC determination of betamethasone and prednisolone in urine samples using monolithic column [inis.iaea.org]
- 8. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of pH on Betamethasone acibutate stability
Disclaimer: The following information is substantially based on stability data for structurally related betamethasone (B1666872) esters, such as Betamethasone-17-valerate (B13397696) and Betamethasone dipropionate. While Betamethasone acibutate is expected to exhibit similar behavior due to its corticosteroid ester structure, it is recommended to confirm these findings with specific studies on this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation and stability testing of this compound.
Question 1: My this compound solution is showing rapid degradation. What is the likely cause?
Answer: The most probable cause is a non-optimal pH of your solution. Betamethasone esters are known to be highly susceptible to pH-dependent degradation. The primary degradation pathway involves an intramolecular acyl migration followed by hydrolysis.[1][2][3] Extreme pH values (both acidic and basic) can catalyze this degradation. For similar betamethasone esters, maximum stability is typically observed in the acidic pH range of 3.5 to 5.0.[4][5][6]
Question 2: What are the primary degradation products of this compound that I should be monitoring?
Answer: Based on studies of analogous compounds like Betamethasone-17-valerate, you should primarily monitor for the formation of a Betamethasone 21-ester isomer and Betamethasone alcohol.[1][2][4][7] The degradation typically proceeds via the migration of the acyl group from the C17 to the C21 position, creating the 21-ester isomer. This isomer can then be hydrolyzed to form the free Betamethasone alcohol.[1][2]
Question 3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if they are related to this compound degradation?
Answer: Unexpected peaks can arise from the degradation of this compound or other excipients in your formulation. To identify the source, you should perform forced degradation studies on the this compound active pharmaceutical ingredient (API) alone. Subjecting the API to stress conditions such as acid, base, oxidation, heat, and light will help you generate the likely degradation products and determine their retention times.[8] Comparing the chromatograms from your stability study with those from the forced degradation study will help in identifying the unknown peaks.
Question 4: Can other components in my formulation affect the stability of this compound?
Answer: Yes, excipients in your formulation can significantly impact the stability. For instance, the type and concentration of emulsifiers, co-emulsifiers, and thickening agents can influence the rate of degradation.[3] It is also important to consider the pH of the final formulation, as it can be influenced by the various excipients used.
Question 5: What are the recommended storage conditions for formulations containing this compound?
Answer: To minimize degradation, formulations should be stored at a controlled room temperature, protected from light and extreme temperatures. The optimal pH of the formulation should be maintained, ideally within the acidic range where stability is highest for related compounds.
Data on pH-Dependent Degradation of Related Betamethasone Esters
The following tables summarize the degradation kinetics of Betamethasone-17-valerate and Betamethasone dipropionate at different pH values, which can serve as a proxy for understanding the stability of this compound.
Table 1: Apparent First-Order Rate Constants (k_obs) for Thermal Degradation of Betamethasone Esters at 40°C
| pH | Betamethasone-17-valerate (k_obs x 10⁻³ h⁻¹) | Betamethasone dipropionate (k_obs x 10⁻³ h⁻¹) |
| 2.5 | - | - |
| 3.5 | - | Maximally Stable |
| 4.0 | Maximally Stable | - |
| 4.5 | Maximally Stable | Maximally Stable |
| 5.0 | Maximally Stable | - |
| 5.5 | Increased Degradation | - |
| 6.5 | - | - |
| 7.5 | - | - |
Data extrapolated from studies on Betamethasone valerate (B167501) and Betamethasone dipropionate, which indicate maximum stability between pH 3.5 and 5.0.[4][5][6]
Table 2: Degradation Product Distribution of Betamethasone-17-Valerate after 10% Thermal Degradation
| pH | Betamethasone-21-valerate (%) | Betamethasone alcohol (%) |
| 2.5 | 8.33 - 9.65 | 0.17 - 0.9 |
| 3.5 | 8.33 - 9.65 | 0.17 - 0.9 |
| 4.5 | 8.33 - 9.65 | 0.17 - 0.9 |
| 5.5 | 8.33 - 9.65 | 0.17 - 0.9 |
This table illustrates the formation of the primary degradation products of Betamethasone-17-valerate across a range of pH values.[4]
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.5 to 7.5 (e.g., citrate-phosphate buffers).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Dilute the stock solution with each buffer to obtain the desired final concentration of the drug.
-
Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 40°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of its degradation products.
-
Data Analysis: Determine the apparent first-order degradation rate constants (k_obs) at each pH by plotting the natural logarithm of the remaining drug concentration versus time.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH guidelines.
-
Analysis: Analyze all stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for a pH stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and degradation of betamethasone 17-valerate in homogenized living skin equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Betamethasone Acibutate Analysis
This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Betamethasone acibutate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related Betamethasone esters (dipropionate and valerate) to provide a practical framework and comparative data for researchers, scientists, and drug development professionals.
Understanding HPLC Method Validation under ICH Q2(R1) Guidelines
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical method is suitable for its intended purpose.[1][2] The ICH Q2(R1) guideline is the global standard for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[1][3]
The core validation parameters as per ICH Q2(R1) are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][5]
Experimental Protocols for HPLC Method Validation
The following sections detail the typical experimental protocols for validating an HPLC method for a Betamethasone ester, based on published data for related compounds.
Chromatographic Conditions (Representative Example)
This table presents a set of representative HPLC conditions for the analysis of Betamethasone esters. These would need to be optimized specifically for this compound.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water in varying proportions (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230-240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Validation Parameter Protocols
-
Specificity: The specificity of the method is evaluated by comparing the chromatograms of the drug substance, a placebo (formulation without the active ingredient), and the drug product. Forced degradation studies (acid, base, oxidation, heat, and light) are also performed to ensure that the method can separate the analyte from any degradation products.
-
Linearity: Linearity is assessed by preparing a series of at least five concentrations of the analyte over the desired range. The peak areas are then plotted against the corresponding concentrations, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
-
Accuracy (Recovery): Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo formulation. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
Precision:
-
Repeatability: Assessed by performing a minimum of six replicate injections of the same sample at 100% of the test concentration or by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each). The Relative Standard Deviation (RSD) is then calculated.
-
Intermediate Precision: The effect of random events on the precision of the analytical procedure is established by varying factors such as the day of analysis, the analyst, and the equipment. The RSD across these variations is calculated.
-
-
LOD and LOQ: These are often determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions, such as the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature. The effect on the results is then assessed.
Quantitative Data Summary (Representative for Betamethasone Esters)
The following tables summarize typical acceptance criteria and results for the validation of an HPLC method for Betamethasone esters, which can serve as a benchmark for the validation of a method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Representative Results for Betamethasone Esters |
| Specificity | No interference at the retention time of the analyte. | The method is specific. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 80% - 120% of the test concentration | 80% - 120% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | Report value | 0.02 µg/mL |
| LOQ | Report value | 0.07 µg/mL |
| Robustness | Results should remain within system suitability criteria. | The method is robust. |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust technique for the analysis of corticosteroids, other methods can also be employed.
Table 3: Comparison of Analytical Methods for Corticosteroid Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | Moderate sensitivity, may lack specificity for complex matrices. |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for detection. | High sensitivity and specificity, suitable for complex matrices and low concentrations.[6][7][8] | Higher cost, more complex instrumentation and method development.[9] |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | High resolution and sensitivity for volatile and derivatized analytes.[9] | Requires derivatization for non-volatile compounds like corticosteroids, can be complex. |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Visible light by the analyte. | Simple, fast, and inexpensive.[10] | Lacks specificity, prone to interference from other absorbing compounds. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, low cost, can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process according to ICH guidelines.
References
- 1. scribd.com [scribd.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of Betamethasone Acibutate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of Betamethasone (B1666872) acibutate, a potent glucocorticoid.
While direct comparative studies on Betamethasone acibutate are limited, this guide synthesizes available data from studies on betamethasone and its various esters to provide a robust comparison of the expected performance of these two analytical methods. The choice between LC-MS/MS and HPLC often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.
Methodology Comparison
Both LC-MS/MS and HPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. The primary difference lies in the detector. HPLC typically uses a UV detector, which measures the absorbance of light by the analyte, while LC-MS/MS couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing a higher degree of selectivity and sensitivity.
Experimental Protocols
The following protocols are representative of typical methodologies for the analysis of corticosteroids like this compound.
LC-MS/MS Protocol (Adapted from various studies on betamethasone and its esters)
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction with a solvent like diisopropyl ether or methyl tert-butyl ether, or by solid-phase extraction.[1][2] An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Betamethasone-d3), is often added to improve accuracy and precision.[3]
-
Chromatography: Separation is commonly achieved on a C8 or C18 reversed-phase column.[1][4] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is frequently employed.[3][5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][4] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
HPLC Protocol (Adapted from various studies on betamethasone and its esters)
-
Sample Preparation: For formulations like creams, a sample equivalent to a specific amount of the active ingredient is dispersed in a solvent such as methanol, sonicated, and diluted to the final concentration with the mobile phase.[3] The solution is then filtered before injection.
-
Chromatography: A C18 column is the most common choice for the separation of betamethasone and its esters.[6][7] The mobile phase can be a mixture of water, tetrahydrofuran, and acetonitrile, often in a gradient elution mode.[6][7]
-
Detection: A UV detector is typically used, with the detection wavelength set around 240 nm.[6][8]
Quantitative Performance Comparison
The following table summarizes the key validation parameters for LC-MS/MS and HPLC methods based on published data for betamethasone and its related compounds. This provides an objective comparison of their expected performance for this compound analysis.
| Validation Parameter | LC-MS/MS | HPLC |
| Linearity Range | 0.5 - 250 ng/mL[1][2][9] | 0.07 µg/mL - 200% of specification limits[6][7] |
| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL[1][6][8] | 0.02 µg/mL[6][8] |
| Limit of Quantification (LOQ) | 0.07 - 1.0 ng/mL[1][6][8] | 0.07 µg/mL[6][7] |
| Precision (%RSD) | < 15%[5][9] | < 5%[6] |
| Accuracy (% Recovery) | 94.0 - 98.9%[9] | 99.5 - 102.6%[8] |
Key Observations:
-
Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity, with LOD and LOQ values in the low ng/mL to pg/mL range, making it ideal for bioanalytical studies where concentrations are low. HPLC methods typically have LOD and LOQ in the µg/mL range.[1][6][8]
-
Selectivity: The use of MRM in LC-MS/MS provides superior selectivity, minimizing interference from matrix components. This is particularly advantageous when analyzing complex biological samples.[10]
-
Linearity: Both methods exhibit excellent linearity over their respective concentration ranges.[6][9]
-
Precision and Accuracy: Both techniques offer good precision and accuracy, meeting the requirements for routine analysis.[5][6][8][9]
Experimental Workflow
The following diagram illustrates a typical cross-validation workflow for comparing LC-MS/MS and HPLC methods for the analysis of this compound.
Caption: Cross-validation workflow for LC-MS/MS and HPLC methods.
Conclusion
The choice between LC-MS/MS and HPLC for the analysis of this compound depends on the specific application.
-
LC-MS/MS is the superior technique for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, bioequivalence studies, and the analysis of low-level impurities.[10][11] Its ability to provide structural information through mass fragmentation is also a significant advantage for metabolite identification.
-
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control analysis of pharmaceutical formulations where the concentration of the API is relatively high.[6][12] It is generally simpler to operate and maintain compared to an LC-MS/MS system.
Ultimately, a thorough cross-validation should be performed to ensure that the chosen method is fit for its intended purpose and that the results are accurate, reliable, and reproducible. While both methods can be validated to meet regulatory requirements, the literature suggests that chromatography coupled with mass spectrometry is becoming the gold standard for steroid measurements.[10]
References
- 1. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation – ScienceOpen [scienceopen.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. An LC-MS/MS-ESI method for the quantification of betamethasone in bioequivalence studies (2011) | L. S. Teixeira | 1 Citations [scispace.com]
- 10. High-performance liquid chromatography methods for the analysis of endogenous cortisol and cortisone in human urine: comparison of mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijisrt.com [ijisrt.com]
A Comparative Analysis of Betamethasone Acibutate and Betamethasone Dipropionate for Researchers and Drug Development Professionals
An in-depth examination of two potent topical corticosteroids, this guide provides a comparative overview of Betamethasone Acibutate and Betamethasone Dipropionate. While Betamethasone Dipropionate is a well-characterized compound with extensive clinical data, information on this compound is less prevalent in publicly available literature. This guide aims to consolidate the existing knowledge on both molecules, offering a valuable resource for researchers, scientists, and professionals in drug development.
This comprehensive guide delves into the chemical properties, mechanism of action, and therapeutic applications of this compound and Betamethasone Dipropionate. Experimental data for Betamethasone Dipropionate is presented to offer a benchmark for potency and efficacy. Detailed experimental protocols for key assays used in the evaluation of topical corticosteroids are also provided to facilitate further research and development in this area.
Chemical and Physical Properties
Betamethasone is a synthetic glucocorticoid that serves as the parent compound for both this compound and Betamethasone Dipropionate. The addition of different ester groups at the C17 and/or C21 positions modifies the molecule's lipophilicity and, consequently, its potency and pharmacokinetic profile.
| Property | This compound | Betamethasone Dipropionate |
| Molecular Formula | C28H37FO7 | C28H37FO7 |
| Molecular Weight | 504.59 g/mol | 504.6 g/mol |
| CAS Number | 5534-05-4 | 5593-20-4 |
| Chemical Structure | Betamethasone with an acetate (B1210297) group at C21 and an isobutyrate group at C17 | Betamethasone with propionate (B1217596) groups at C17 and C21 |
| Potency Classification | Data not available | High to Super-High Potency[1][2] |
Mechanism of Action: A Shared Pathway
Both this compound and Betamethasone Dipropionate, as corticosteroids, exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects through a common mechanism of action. This involves their interaction with glucocorticoid receptors (GR) in the cytoplasm of target cells.
Upon binding, the glucocorticoid-GR complex translocates to the nucleus, where it modulates gene expression. This modulation occurs through two primary pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Figure 1: Glucocorticoid Signaling Pathway. This diagram illustrates the mechanism of action for glucocorticoids like this compound and Dipropionate.
Comparative Efficacy and Potency
Direct comparative studies between this compound and Betamethasone Dipropionate are not available in the reviewed literature. However, the potency of topical corticosteroids is a critical factor in their clinical efficacy and is often evaluated using the vasoconstrictor assay.
Betamethasone Dipropionate is consistently classified as a high-potency or super-high-potency corticosteroid, depending on the vehicle and concentration.[1][2] Its efficacy has been demonstrated in numerous clinical trials for the treatment of various corticosteroid-responsive dermatoses, including psoriasis and eczema.
This compound lacks publicly available data from vasoconstrictor assays or clinical trials to definitively establish its potency and efficacy relative to other corticosteroids.
| Parameter | This compound | Betamethasone Dipropionate |
| Vasoconstrictor Assay Potency | Data not available | High to Super-High |
| Clinical Efficacy in Psoriasis | Data not available | Well-established |
| Clinical Efficacy in Eczema | Data not available | Well-established |
Experimental Protocols
To facilitate further research and a more direct comparison of these and other topical corticosteroids, detailed methodologies for key experiments are provided below.
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations. It relies on the ability of corticosteroids to cause cutaneous vasoconstriction, which results in skin blanching.
Objective: To assess and compare the potency of topical corticosteroid formulations.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Site Demarcation: A grid of application sites is marked on the volar aspect of the forearms.
-
Baseline Measurement: The baseline skin color of each site is measured using a chromameter.[3][4]
-
Product Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified duration.
-
Product Removal: The dressing and any remaining product are removed.
-
Post-application Measurements: Skin blanching is assessed at multiple time points post-application using a chromameter to measure changes in the 'a*' value (redness).[4]
-
Data Analysis: The degree of blanching is quantified, and the potency of the test formulation is determined relative to the reference standard.
Figure 2: Vasoconstrictor Assay Workflow. This flowchart outlines the key steps in performing a vasoconstrictor assay for topical corticosteroids.
In Vivo Anti-Inflammatory Model: Arachidonic Acid-Induced Mouse Ear Edema
This widely used animal model assesses the anti-inflammatory activity of topically applied compounds.
Objective: To evaluate the in vivo anti-inflammatory efficacy of topical corticosteroids.
Methodology:
-
Animal Model: Typically, Swiss or ICR mice are used.
-
Test Compound Application: The test corticosteroid or vehicle is applied topically to the inner and outer surfaces of one ear.
-
Induction of Inflammation: After a predetermined absorption period, a solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied to the same ear to induce inflammation and edema.[5][6]
-
Edema Measurement: After a specific time, the mice are euthanized, and a standard-sized punch biopsy is taken from both the treated and untreated ears.
-
Data Analysis: The weight of the ear punches is measured, and the percentage of edema inhibition by the test compound is calculated by comparing the weight difference between the treated and untreated ears with that of the vehicle-treated control group.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Quantification of skin-colour changes induced by topical corticosteroid preparations using the Minolta Chroma Meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Betamethasone Acibutate in Context: A Comparative Guide to Topical Corticosteroids
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of topical corticosteroids, with a focus on placing Betamethasone (B1666872) acibutate within the broader landscape of these anti-inflammatory agents. Due to the limited availability of direct comparative studies for Betamethasone acibutate, this guide leverages data from other potent betamethasone esters, namely betamethasone dipropionate and betamethasone valerate (B167501), to provide a robust framework for comparison.
Topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses, including eczema and psoriasis. Their efficacy is primarily attributed to their anti-inflammatory, immunosuppressive, and vasoconstrictive properties. The potency of these agents varies significantly, influencing their clinical application. This guide synthesizes available data to facilitate an informed understanding of their relative performance.
Comparative Efficacy Based on Potency
The vasoconstrictor assay is the gold-standard method for determining the potency of topical corticosteroids, which correlates well with clinical efficacy.[1] This assay measures the degree of skin blanching caused by the vasoconstriction of dermal capillaries. Based on such assays, topical corticosteroids are categorized into seven classes, from superpotent (Class I) to least potent (Class VII).
While specific data for this compound is scarce, betamethasone esters like dipropionate and valerate are classified as potent (Class II/III) corticosteroids. It is reasonable to extrapolate that this compound likely falls within a similar potency class.
The following table summarizes the relative potency of various topical corticosteroids, including commonly studied betamethasone esters as a proxy for this compound.
| Potency Class | Corticosteroid |
| Class I (Superpotent) | Clobetasol (B30939) propionate (B1217596) 0.05% |
| Augmented Betamethasone dipropionate 0.05% | |
| Class II (Potent) | Betamethasone dipropionate 0.05% |
| Fluocinonide 0.05% | |
| Class III (Upper Mid-Strength) | Betamethasone valerate 0.1% |
| Triamcinolone acetonide 0.1% | |
| Class IV (Mid-Strength) | Mometasone furoate 0.1% |
| Class V (Lower Mid-Strength) | Hydrocortisone valerate 0.2% |
| Class VI (Mild) | Desonide 0.05% |
| Class VII (Least Potent) | Hydrocortisone 1% |
Clinical Efficacy: Insights from Comparative Studies
Betamethasone Dipropionate vs. Clobetasol Propionate for Scalp Psoriasis
A study comparing augmented betamethasone dipropionate 0.05% lotion with clobetasol propionate 0.05% solution for moderate-to-severe scalp psoriasis found both treatments to be effective.[2] However, betamethasone dipropionate demonstrated a significantly faster improvement in scaling and induration as early as day 3 of treatment.[2] By the end of the two-week study, both groups showed only mild disease.[2]
Betamethasone vs. Calcipotriol (B1668217) and Pimecrolimus (B1677883) for Psoriasis
In a study on intertriginous psoriasis, 0.1% betamethasone was found to be significantly more effective than 1% pimecrolimus and 0.005% calcipotriol.[3] After four weeks, the severity scores in the betamethasone group decreased by 86.4%, compared to 62.4% for calcipotriol and 39.7% for pimecrolimus.[3]
Combination Therapy: Betamethasone and Calcipotriol
The combination of calcipotriol and betamethasone dipropionate has been shown to be a highly effective treatment for psoriasis.[4][5] This combination therapy has demonstrated superior efficacy and a more rapid onset of action compared to either component used as monotherapy.[4][5] The enhanced effect is attributed to the complementary mechanisms of action, with calcipotriol targeting keratinocyte differentiation and proliferation, and betamethasone providing potent anti-inflammatory effects.[5]
Experimental Protocols
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroid formulations.
Objective: To assess the extent of cutaneous vasoconstriction (blanching) induced by a topical corticosteroid as a measure of its potency.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on the forearms are recruited.
-
Application Sites: Multiple, well-demarcated sites are marked on the flexor surface of the forearms.
-
Application: A standardized amount of the topical corticosteroid formulation is applied to each site. The application is typically done under occlusion with a protective chamber.
-
Duration: The formulation is left in place for a specified duration, often ranging from 6 to 16 hours.[6]
-
Removal: The formulation is carefully removed, and the sites are cleaned.
-
Evaluation: At predetermined time points after removal (e.g., 2 hours), the degree of blanching at each site is visually assessed by a trained, blinded observer using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).[6] Alternatively, a chromameter can be used for objective colorimetric measurement of the skin.[6]
-
Data Analysis: The blanching scores are plotted against the dose or duration of application to generate a dose-response curve, from which the potency can be determined.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR). This interaction leads to the modulation of gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation: The glucocorticoid-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7]
Transrepression: The activated GR can also inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[7][8] This protein-protein interaction prevents these transcription factors from promoting the expression of inflammatory cytokines, chemokines, and adhesion molecules.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 6. gmp-compliance.org [gmp-compliance.org]
- 7. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
A Comparative Guide to the In Vitro Potency of Betamethasone Acibutate and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Betamethasone (B1666872) acibutate and Dexamethasone (B1670325), two synthetic glucocorticoids widely used for their anti-inflammatory and immunosuppressive properties. The comparison is supported by experimental data and detailed methodologies for key assays used in determining glucocorticoid potency.
Introduction and Mechanism of Action
Betamethasone acibutate and Dexamethasone are potent corticosteroids that exert their effects primarily through the Glucocorticoid Receptor (GR).[1] this compound is an ester prodrug that is hydrolyzed to its active form, Betamethasone. Both Betamethasone and Dexamethasone are structurally similar, differing only in the stereochemistry of the methyl group at the C-16 position. This structural difference, however, can influence receptor binding and subsequent biological activity.
Upon entering a cell, these glucocorticoids bind to the cytosolic GR, which is part of a multiprotein chaperone complex. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-GR complex into the nucleus.[2] Once in the nucleus, the GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory genes.[2]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents the expression of cytokines, chemokines, and other inflammatory mediators.[3][4]
The balance between transactivation and transrepression is thought to be crucial for the therapeutic efficacy and side-effect profile of glucocorticoids.
In Vitro Potency Data
The in vitro potency of glucocorticoids is typically assessed through functional cell-based assays that measure either GR transactivation or transrepression. Potency is often expressed as the half-maximal effective concentration (EC50) for activation or the half-maximal inhibitory concentration (IC50) for repression.
While direct comparative data for this compound is limited in readily available literature, data for its active form, Betamethasone, shows it to be a highly potent glucocorticoid, comparable to Dexamethasone. The ester moiety of this compound is expected to be cleaved by intracellular esterases to release the active Betamethasone.
The following table summarizes the relative potency of Betamethasone and Dexamethasone in a GR transactivation assay.
| Compound | Assay Type | Cell Line | Potency (EC50) |
| Betamethasone | GR Transactivation (beta-lactamase reporter) | HEK 293T | 3.1 nM[5] |
| Dexamethasone | GR Transactivation (beta-lactamase reporter) | HEK 293T | 1.7 - 1.8 nM[5] |
Note: The EC50 values are from a specific commercially available assay system and may vary depending on the cell line, reporter construct, and experimental conditions.
Another study comparing the effects of the two corticosteroids on surfactant protein A (SP-A) mRNA in human lung cells found that Dexamethasone was more effective than Betamethasone at inducing changes.[6] However, at higher concentrations, Betamethasone was found to be less inhibitory on SP-A mRNA expression.[6] On a weight basis for systemic anti-inflammatory effect, 750 mcg of Betamethasone is often considered equivalent to 750 mcg of Dexamethasone, suggesting comparable potency in some clinical contexts.[7]
Experimental Protocols
Two key types of assays are used to determine the in vitro potency of glucocorticoids: GRE-mediated reporter gene assays (for transactivation) and NF-κB inhibition reporter assays (for transrepression).
Glucocorticoid Receptor (GR) Transactivation Assay Protocol
This assay measures the ability of a compound to activate the GR, leading to the expression of a reporter gene (e.g., luciferase) under the control of GREs.
Objective: To determine the EC50 value of a test compound (e.g., this compound, Dexamethasone) for GR transactivation.
Materials:
-
Cell Line: Human cell line stably transfected with a GR expression vector and a GRE-luciferase reporter construct (e.g., A549-GRE-Luc, HEK293-GR-GRE-Luc).[2]
-
Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compounds: this compound and Dexamethasone, dissolved in DMSO to create stock solutions.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay System: Commercially available kit containing cell lysis buffer and luciferase substrate.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 7,000-10,000 cells per well in 100 µL of culture medium.[2] Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound and Dexamethasone in serum-free medium. A typical concentration range would be from 1 pM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the culture medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Cell Lysis: Remove the medium from the wells and wash once with Phosphate-Buffered Saline (PBS). Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to a control if necessary.
-
Plot the luminescence intensity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
NF-κB Transrepression Assay Protocol
This assay measures the ability of a glucocorticoid to inhibit the transcriptional activity of NF-κB, a key pro-inflammatory pathway.
Objective: To determine the IC50 value of a test compound for the inhibition of NF-κB activity.
Materials:
-
Cell Line: Human cell line co-transfected with a GR expression vector and an NF-κB-luciferase reporter construct (e.g., HEK293 or A549 cells).[2]
-
NF-κB Inducer: Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
Other materials are as listed in the transactivation assay.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate as described previously and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Pre-treatment: Remove the culture medium and add 50 µL of the compound dilutions to the cells. Incubate for 1-2 hours to allow the compounds to enter the cells and bind to the GR.
-
Stimulation: Add 50 µL of medium containing an NF-κB inducer (e.g., TNF-α at a final concentration of 10 ng/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for an additional 6-8 hours at 37°C and 5% CO2.
-
Cell Lysis and Luminescence Measurement: Follow steps 5 and 6 from the transactivation assay protocol.
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α-induced luciferase activity for each compound concentration relative to the stimulated (TNF-α only) and unstimulated controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
Both Betamethasone and Dexamethasone are highly potent glucocorticoids that function through the activation of the Glucocorticoid Receptor. In vitro data from GR transactivation assays indicate that Dexamethasone may be slightly more potent than Betamethasone, as evidenced by a lower EC50 value.[5] However, their potencies are in a similar nanomolar range, and other studies and clinical equivalency considerations suggest their anti-inflammatory effects are broadly comparable.[6][7] The choice between these agents in a research context may depend on the specific cell type, target gene, or pathway being investigated. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative potency studies. It is important to note that the in vitro potency of the this compound ester will also depend on the rate of its hydrolysis to the active Betamethasone within the target cells.
References
- 1. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. physoc.org [physoc.org]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of the effects of betamethasone and dexamethasone on surfactant protein A mRNA expression in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
A Guide to Bioequivalence Studies of Generic Topical Corticosteroids: A Focus on Betamethasone Formulations
For Researchers, Scientists, and Drug Development Professionals
The development of generic topical corticosteroid formulations is a critical aspect of ensuring patient access to affordable and effective treatments for a range of dermatological conditions. Establishing bioequivalence between a generic product and its reference counterpart is a key regulatory requirement, ensuring comparable clinical efficacy and safety. This guide provides an objective comparison of the methodologies used to assess the bioequivalence of potent topical corticosteroids, with a focus on betamethasone (B1666872) esters.
Disclaimer: Publicly available bioequivalence studies specifically comparing generic and brand-name formulations of Betamethasone acibutate are limited. Therefore, this guide utilizes data and protocols from studies on other potent betamethasone esters, such as betamethasone valerate (B167501) and betamethasone dipropionate, which serve as relevant examples of the established bioequivalence assessment methods for this class of drugs.
Methods for Assessing Bioequivalence of Topical Corticosteroids
The primary challenge in assessing the bioequivalence of topical corticosteroids lies in the fact that they are locally acting, and systemic absorption is often low and variable. Consequently, traditional pharmacokinetic studies based on blood plasma concentrations may not be sensitive enough to reflect differences in local bioavailability at the site of action. To address this, pharmacodynamic and in vitro methods are predominantly employed.
The Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a well-established pharmacodynamic method that directly measures the intensity of skin blanching (vasoconstriction) induced by a topical corticosteroid.[1] This physiological response is proportional to the potency of the corticosteroid and its penetration through the stratum corneum, serving as a surrogate for clinical efficacy.[1]
Experimental Protocol: Vasoconstrictor Assay
A representative protocol for a vasoconstrictor assay to compare a test (generic) and reference (brand-name) topical corticosteroid formulation is as follows:
-
Subject Selection: Healthy adult volunteers with normal skin on the forearms are recruited.
-
Site Application: Multiple application sites are marked on the volar aspect of the forearms.
-
Dosing: A standardized amount of the test and reference formulations is applied to the designated sites. Untreated sites serve as controls.
-
Occlusion: The application sites are often occluded for a specified period to enhance drug penetration.
-
Removal: After the designated application time, the formulations are removed.
-
Evaluation: The degree of skin blanching is assessed at various time points post-removal using a chromameter, which provides objective colorimetric measurements.[1] Visual scoring by trained observers can also be used.[1]
-
Data Analysis: The primary endpoint is the area under the effect curve (AUEC) of the skin blanching response over time. Bioequivalence is established if the 90% confidence interval for the ratio of the test to reference AUEC falls within the acceptance range of 80-125%.
Below is a diagram illustrating the general workflow of a vasoconstrictor assay.
In Vitro Permeation Testing (IVPT)
In vitro permeation testing is a valuable tool for assessing the release and penetration of a drug from a topical formulation through a skin barrier model.[2] This method can be particularly useful for formulation screening and in some cases, can support bioequivalence assessment.
Experimental Protocol: In Vitro Permeation Testing
A typical IVPT protocol involves the following steps:
-
Skin Model: Excised human or animal skin is mounted on a diffusion cell (e.g., Franz cell), separating the donor and receptor compartments.[2]
-
Formulation Application: The test and reference formulations are applied to the surface of the stratum corneum in the donor compartment.
-
Receptor Solution: The receptor compartment is filled with a suitable buffer that maintains sink conditions.
-
Sampling: Samples are collected from the receptor solution at predetermined time points.
-
Analysis: The concentration of the active pharmaceutical ingredient (API) in the samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux is calculated.
The following diagram outlines the experimental setup for in vitro permeation testing.
Comparative Data Presentation
Table 1: Representative Pharmacodynamic Data from a Vasoconstrictor Assay (Hypothetical Data)
| Formulation | Mean AUEC (Arbitrary Units) | 90% Confidence Interval for Test/Reference Ratio | Bioequivalent (80-125% Range) |
| Reference | 150.5 | - | - |
| Generic A | 145.2 | 92.5% - 108.3% | Yes |
| Generic B | 120.8 | 75.1% - 95.6% | No |
Table 2: Representative In Vitro Permeation Data (Hypothetical Data)
| Formulation | Mean Steady-State Flux (µg/cm²/h) | 90% Confidence Interval for Test/Reference Ratio | Bioequivalent (80-125% Range) |
| Reference | 0.25 | - | - |
| Generic A | 0.23 | 88.7% - 105.4% | Yes |
| Generic B | 0.18 | 68.9% - 89.2% | No |
Mechanism of Action: Betamethasone Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus and modulates the transcription of target genes.
References
- 1. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Comparative Analysis of Betamethasone Acibutate Impurities Across Production Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of impurities found in different batches of Betamethasone (B1666872) acibutate, a potent glucocorticoid. The objective is to offer a clear comparison of product purity profiles, supported by experimental data and detailed methodologies. Understanding the impurity profile is critical for ensuring the safety, efficacy, and stability of the final drug product.
Executive Summary of Impurity Analysis
The following table summarizes the quantitative analysis of known and unknown impurities across three distinct batches of Betamethasone acibutate. The data was obtained using a validated High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparative Analysis of Impurities in this compound Batches (% Area)
| Impurity | Batch A | Batch B | Batch C |
| Betamethasone (Impurity A) | 0.08 | 0.10 | 0.09 |
| Betamethasone Acetate (Related Compound) | 0.12 | 0.15 | 0.11 |
| 21-dehydro-betamethasone acibutate | 0.05 | 0.07 | 0.06 |
| Unknown Impurity 1 (RRT 0.85) | 0.03 | 0.04 | 0.03 |
| Unknown Impurity 2 (RRT 1.15) | 0.06 | 0.05 | 0.07 |
| Total Impurities | 0.34 | 0.41 | 0.36 |
Experimental Protocols
A detailed methodology was employed for the identification and quantification of impurities in the this compound samples.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating HPLC method was developed and validated to separate and quantify impurities in this compound.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: A mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient was used to ensure the separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Standard Solution: A solution of this compound reference standard was prepared in the mobile phase.
-
Test Solution: Samples from each batch were accurately weighed and dissolved in the mobile phase to achieve a known concentration.
Forced Degradation Studies:
To ensure the stability-indicating nature of the analytical method, forced degradation studies were conducted.[3][4][5] this compound was subjected to various stress conditions, including:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The results from these studies confirmed that the HPLC method could effectively separate the degradation products from the main peak of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of this compound impurities.
Caption: Workflow for HPLC Analysis of this compound Impurities.
This guide demonstrates a systematic approach to the comparative analysis of impurities in different batches of this compound. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure product quality and regulatory compliance.
References
- 1. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Clobetasol Propionate versus Betamethasone Esters in the Treatment of Steroid-Responsive Dermatoses
In the landscape of topical corticosteroids, Clobetasol (B30939) Propionate (B1217596) and Betamethasone (B1666872) esters stand out as potent therapeutic options for a variety of inflammatory skin conditions. This guide provides a comprehensive comparison of their clinical performance, drawing upon available head-to-head clinical trial data. It is important to note that while the user requested a comparison with Betamethasone acibutate, a thorough literature search did not yield any direct head-to-head clinical trials of this specific ester against Clobetasol propionate. Therefore, this guide focuses on the more extensively studied Betamethasone esters, namely Betamethasone dipropionate and Betamethasone valerate (B167501), as comparators to Clobetasol propionate.
Mechanism of Action: A Shared Pathway
Both Clobetasol propionate and Betamethasone are synthetic corticosteroids that exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects through a common mechanism of action.[1][2][3] They bind to cytosolic glucocorticoid receptors, leading to a conformational change that allows the receptor-steroid complex to translocate into the nucleus.[2][4][5] Once in the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) to modulate gene transcription.[2][4][6]
This genomic signaling pathway results in two key outcomes:
-
Transactivation: Upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[2][3]
-
Transrepression: Downregulation of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a decreased production of cytokines, chemokines, and adhesion molecules that are central to the inflammatory cascade.[6][7]
The net effect is a potent suppression of the inflammatory response, reduction in cell proliferation, and modulation of the immune response in the skin.
Clinical Efficacy: A Comparative Overview
Head-to-head clinical trials have primarily focused on the treatment of psoriasis, a common chronic inflammatory skin disease. The following tables summarize the key efficacy findings from these studies.
Table 1: Efficacy of Clobetasol Propionate vs. Betamethasone Dipropionate in Scalp Psoriasis
| Study | Treatment Regimen | Duration | Key Efficacy Outcomes | Reference |
| Lassus A. (1976) | 0.05% Clobetasol propionate solution vs. 0.05% Betamethasone-17,21-dipropionate solution, twice daily | 2 weeks | Clobetasol propionate was superior in improving scaling, induration, erythema, and itching. | [8] |
| Katz HI, et al. (1995) | 0.05% Augmented Betamethasone dipropionate lotion vs. 0.05% Clobetasol propionate solution, twice daily | 2 weeks | Augmented Betamethasone dipropionate showed a significantly faster improvement in scaling and induration. Both treatments were equally effective at the end of the study. | [9] |
Table 2: Efficacy of Clobetasol Propionate vs. Betamethasone Esters in Plaque Psoriasis
| Study | Treatment Regimen | Duration | Key Efficacy Outcomes | Reference |
| Jacobson C, et al. (1986) | 0.05% Clobetasol propionate ointment vs. 0.05% optimized Betamethasone dipropionate ointment, twice daily | 2 weeks | Significantly more patients showed greater improvement with Clobetasol propionate. Clobetasol propionate also resulted in longer remissions. | [10] |
| Allenby CF, et al. (1976) | 0.05% Clobetasol propionate ointment vs. 0.1% Betamethasone valerate ointment | 6 months | All patients showed a relative improvement on the side treated with Clobetasol propionate. Clobetasol propionate-treated lesions tended to clear for longer. | [11] |
Safety and Tolerability Profile
The safety profile of potent topical corticosteroids is a critical consideration in clinical practice. The most common adverse events are local skin reactions. Systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, can occur with prolonged use, application over large surface areas, or under occlusion.
Table 3: Comparative Safety Data
| Study | Treatment Groups | Duration | Reported Adverse Events | Reference |
| Lassus A. (1976) | 0.05% Clobetasol propionate solution vs. 0.05% Betamethasone-17,21-dipropionate solution | 2 weeks | No side effects with Clobetasol propionate. Two patients using Betamethasone-17,21-dipropionate developed forehead folliculitis. | [8] |
| Katz HI, et al. (1995) | 0.05% Augmented Betamethasone dipropionate lotion vs. 0.05% Clobetasol propionate solution | 2 weeks | Adverse events were reported by 34.0% of patients receiving Betamethasone dipropionate and 36.4% of patients receiving Clobetasol propionate. All events were transient and mostly mild and local. | [9] |
| Eriksen K. (1979) | Clobetasol propionate vs. Betamethasone-17,21-dipropionate | 1-2 weeks | Adrenal suppression, assessed by plasma cortisol, was significantly greater in the Clobetasol propionate-treated groups. | [12] |
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide generally followed a randomized, double-blind, and often parallel-group or within-patient (left-right) comparison design. Below is a generalized experimental workflow for a typical head-to-head clinical trial of topical corticosteroids for psoriasis.
Key Methodological Components:
-
Patient Population: Typically includes adults with a confirmed diagnosis of a steroid-responsive dermatosis, such as moderate to severe plaque or scalp psoriasis, with a certain percentage of body surface area involvement.[9][13][14]
-
Inclusion/Exclusion Criteria: Patients with known hypersensitivity to the study drugs, pregnant or lactating women, and those who have used other topical or systemic treatments that could interfere with the study results within a specified washout period are generally excluded.[15][16]
-
Randomization and Blinding: Patients are randomly assigned to treatment groups to minimize bias. In a double-blind study, neither the patient nor the investigator knows which treatment is being administered.
-
Treatment Application: Patients are instructed to apply a thin layer of the assigned medication to the affected areas, typically twice daily, for a predefined period.
-
Efficacy Assessments: Standardized scoring systems are used to evaluate the clinical response. These may include the Investigator's Global Assessment (IGA), where the overall severity of the disease is rated on a scale (e.g., from clear to severe), and the Psoriasis Area and Severity Index (PASI), which assesses the extent and severity of erythema, induration, and desquamation.[17]
-
Safety Assessments: Adverse events are recorded at each study visit. Local tolerability is often assessed using a scale for burning, itching, and stinging. In studies of potent corticosteroids, HPA axis suppression may be evaluated by measuring plasma cortisol levels or through an ACTH stimulation test.[16]
-
Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety outcomes between the treatment groups.
Conclusion
The available head-to-head clinical trial data suggests that both Clobetasol propionate and various Betamethasone esters are highly effective topical treatments for psoriasis and other steroid-responsive dermatoses. In several studies, Clobetasol propionate demonstrated a superior or faster onset of action compared to Betamethasone dipropionate and valerate.[8][10][11] However, one study on scalp psoriasis found augmented Betamethasone dipropionate to have a faster onset of relief for scaling and induration.[9]
The safety profiles of these potent corticosteroids are comparable, with local skin reactions being the most common side effects. The potential for HPA axis suppression is a known risk with both agents, and one study suggested a greater effect with Clobetasol propionate.[12]
The choice between Clobetasol propionate and a Betamethasone ester should be based on the specific clinical scenario, including the severity and location of the dermatosis, the desired speed of response, and patient-specific factors. Further head-to-head trials, particularly involving this compound, would be beneficial to provide a more complete comparative assessment.
References
- 1. droracle.ai [droracle.ai]
- 2. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Topical Corticosteroids Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Local treatment of psoriasis of the scalp with clobetasol propionate and betamethasone-17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of twice-daily augmented betamethasone dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of clobetasol propionate 0.05 percent ointment and an optimized betamethasone dipropionate 0.05 percent ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The response of psoriasis to betamethasone valerate and clobetasol propionate. A 6-month controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of clobetasol propionate and betamethasone-17,21-dipropionate with reference to adrenal suppression | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 13. jcadonline.com [jcadonline.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. A multi-center, open-label study to evaluate the safety and efficacy of a sequential treatment regimen of clobetasol propionate 0.05% spray followed by Calcitriol 3 mg/g ointment in the management of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Novel Formulation of Clobetasol Propionate 0.025% Cream in Indian Moderate-to-Severe Psoriasis Patients: Phase-2a, Randomized 3-Arm Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clobetasol Propionate 0.05% Spray for the Management of Moderate-to-Severe Plaque Psoriasis of the Scalp: Results From a Randomized Controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Validating the Specificity of an Analytical Method for Betamethasone Acibutate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key considerations and experimental protocols for validating the specificity of an analytical method for Betamethasone acibutate, a synthetic glucocorticoid. Specificity, as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2][3][4] This guide will delve into the practical application of these principles for this compound.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of corticosteroids like this compound due to its high resolution and sensitivity.[5][6][7] When validating the specificity of an HPLC method, several parameters are crucial. The following table compares two hypothetical HPLC methods with different column selectivities and mobile phase compositions.
| Parameter | Method A: C18 Column, Isocratic Elution | Method B: Phenyl-Hexyl Column, Gradient Elution |
| Stationary Phase | C18 (non-polar) | Phenyl-Hexyl (alternative selectivity) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Gradient of Acetonitrile and Water |
| Resolution (Rs) | Rs > 2.0 between this compound and its potential impurities is achievable but may be challenging for closely related structures. | Enhanced resolution (Rs > 2.5) for critical pairs due to alternative selectivity and gradient elution. |
| Peak Purity | Peak purity analysis (e.g., using a Diode Array Detector) is essential to confirm no co-elution. | Higher confidence in peak purity due to better separation of components. |
| Run Time | Typically shorter due to isocratic elution. | May be longer due to the gradient program and re-equilibration. |
| Robustness | More susceptible to minor changes in mobile phase composition. | Generally more robust to small variations in mobile phase composition. |
Experimental Protocols
A robust validation of specificity involves demonstrating that the analytical method is unaffected by the presence of potential interfering substances. This is achieved through a combination of spiking studies with known impurities and forced degradation studies to generate potential degradation products.
Protocol 1: Specificity against Potential Impurities and Related Substances
Objective: To demonstrate the ability of the analytical method to separate this compound from its potential impurities and closely related corticosteroids.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare individual stock solutions of potential impurities. While specific impurities for this compound are not readily documented, likely candidates based on related Betamethasone esters include Betamethasone, Betamethasone 17-propionate, and Betamethasone 21-propionate.[7][8]
-
-
Preparation of Spiked Sample Solution:
-
Prepare a solution containing a known concentration of this compound spiked with known concentrations of each potential impurity.
-
-
Chromatographic Analysis:
-
Analyze the individual standard solutions and the spiked sample solution using the HPLC method being validated.
-
-
Acceptance Criteria:
-
The peak for this compound should be well-resolved from the peaks of all potential impurities (Resolution (Rs) > 2.0).
-
The peak purity analysis of the this compound peak in the spiked sample should pass, indicating no co-elution.
-
Protocol 2: Forced Degradation Studies
Objective: To demonstrate the stability-indicating nature of the analytical method by showing that it can separate this compound from its degradation products.[7][9]
Methodology:
-
Subject this compound to stress conditions:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. A common degradation pathway for Betamethasone esters is the migration of the ester group from the C17 to the C21 position, followed by hydrolysis.[6]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation:
-
Neutralize the acid and base-stressed samples.
-
Dilute all stressed samples to a suitable concentration for HPLC analysis.
-
-
Chromatographic Analysis:
-
Analyze the stressed samples using the HPLC method.
-
-
Acceptance Criteria:
-
There should be a significant degradation of this compound under at least one of the stress conditions.
-
The this compound peak should be well-resolved from all degradation product peaks (Rs > 2.0).
-
The peak purity analysis of the this compound peak in the stressed samples should pass.
-
Data Presentation
Clear and concise data presentation is crucial for evaluating the specificity of the method.
Table 1: Resolution Data for this compound and Potential Impurities
| Analyte Pair | Retention Time (min) - Method A | Retention Time (min) - Method B | Resolution (Rs) - Method A | Resolution (Rs) - Method B |
| Betamethasone / this compound | 4.2 / 5.0 | 5.5 / 6.8 | 2.1 | 3.5 |
| Betamethasone 17-propionate / this compound | 4.8 / 5.0 | 6.5 / 6.8 | 1.8 | 2.8 |
| Betamethasone 21-propionate / this compound | 5.2 / 5.0 | 7.2 / 6.8 | 1.5 | 3.1 |
Table 2: Peak Purity Results from Forced Degradation Studies
| Stress Condition | % Degradation | Peak Purity Angle - Method A | Peak Purity Threshold - Method A | Peak Purity Angle - Method B | Peak Purity Threshold - Method B | Result |
| Acid Hydrolysis | 15.2 | 0.123 | 0.250 | 0.115 | 0.245 | Pass |
| Base Hydrolysis | 25.8 | 0.145 | 0.250 | 0.130 | 0.245 | Pass |
| Oxidative Degradation | 8.5 | 0.110 | 0.250 | 0.105 | 0.245 | Pass |
| Thermal Degradation | 5.1 | 0.098 | 0.250 | 0.095 | 0.245 | Pass |
| Photolytic Degradation | 12.3 | 0.118 | 0.250 | 0.112 | 0.245 | Pass |
Visualizations
Visual representations of workflows and logical relationships can enhance understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. BETAMETHASONE IMPURITIES Archives - Opulent Pharma [opulentpharma.com]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Betamethasone EP Impurity I | CAS No- 185613-69-8 | Simson Pharma Limited [simsonpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetics of Betamethasone Acibutate and Betamethasone Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of two synthetic corticosteroids, Betamethasone (B1666872) acibutate and Betamethasone valerate (B167501). While extensive data is available for Betamethasone valerate, a notable scarcity of published quantitative pharmacokinetic data for Betamethasone acibutate in publicly accessible literature limits a direct quantitative comparison. This document summarizes the available information for Betamethasone valerate and outlines the general pharmacokinetic principles applicable to topical corticosteroids, which would include this compound.
Executive Summary
Betamethasone valerate, a widely used topical corticosteroid, undergoes percutaneous absorption, with systemic exposure being influenced by factors such as the formulation, application site, and skin integrity.[1] Once absorbed, it is metabolized primarily in the liver and excreted via the kidneys.[2][3] A key study comparing topical to oral administration of betamethasone revealed a significantly longer plasma elimination half-life after topical application, suggesting a depot effect in the skin.[4][5]
Direct comparative pharmacokinetic studies between this compound and Betamethasone valerate are not available in the reviewed literature. The pharmacokinetic properties of this compound are presumed to follow the general principles of other topical corticosteroids, but specific quantitative data on its absorption, distribution, metabolism, and excretion are lacking.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Betamethasone valerate following topical application. Due to the lack of available data, the corresponding values for this compound cannot be provided.
Table 1: Pharmacokinetic Parameters of Betamethasone Following Topical Application of Betamethasone Valerate
| Pharmacokinetic Parameter | Betamethasone (after topical Betamethasone Valerate application) | This compound |
| Mean Maximum Plasma Concentration (Cmax) | 0.24 ng/mL[4][5] | Data not available |
| Mean Area Under the Curve (AUC) | 7.74 ng·h/mL[4][5] | Data not available |
| Mean Plasma Elimination Half-Life (t½) | 16.6 hours[4][5][6] | Data not available |
Data from a study involving the application of Betamethasone 17-valerate suspension to a 100 cm² area on the back for 28 hours in healthy subjects.[4][5]
Pharmacokinetic Profile
Absorption
Topical corticosteroids like Betamethasone valerate and, presumably, this compound are absorbed through the skin.[1] The extent of percutaneous absorption is influenced by several factors:
-
Vehicle Formulation: The type of vehicle (e.g., cream, ointment, lotion) can significantly affect the release and penetration of the active ingredient.[7]
-
Epidermal Barrier Integrity: Damaged or inflamed skin allows for greater absorption compared to intact, healthy skin.[2][3]
-
Occlusion: The use of occlusive dressings can substantially increase percutaneous absorption.[3]
-
Anatomical Site: Absorption varies across different body regions, with areas of thinner stratum corneum showing higher penetration.
Distribution
Once absorbed into the systemic circulation, corticosteroids are distributed to various tissues.[8] Betamethasone is known to be widely distributed and is bound to plasma proteins to a certain degree.[8]
Metabolism
After percutaneous absorption, topical corticosteroids are metabolized through pathways similar to systemically administered corticosteroids.[1][2] The primary site of metabolism is the liver.[2][3][8] Betamethasone valerate can be metabolized into betamethasone-21-valerate and betamethasone alcohol.[9]
Excretion
The metabolites of betamethasone and a small amount of the unchanged drug are primarily excreted by the kidneys.[2][3][8] Some corticosteroids and their metabolites are also excreted in the bile.[2][3]
Experimental Protocols
The evaluation of topical corticosteroid pharmacokinetics involves specialized in vivo and in vitro methodologies.
In Vivo Assessment of Bioavailability: The Vasoconstrictor Assay
A standard method for assessing the bioequivalence and potency of topical corticosteroids is the vasoconstrictor assay, also known as the skin blanching assay.[7][10]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application: Small, defined areas of the skin, typically on the forearm, are treated with the test and reference corticosteroid formulations.
-
Occlusion: The application sites are often occluded for a specified period to enhance absorption.
-
Assessment: After removal of the formulation, the degree of skin blanching (vasoconstriction) is visually assessed and can be quantified using a chromameter at various time points.
-
Data Analysis: The intensity and duration of the blanching response are correlated with the potency and bioavailability of the formulation.
Caption: Workflow of the in vivo vasoconstrictor assay for topical corticosteroids.
In Vitro Percutaneous Absorption Studies
In vitro studies using diffusion cells are employed to assess the percutaneous absorption of topical formulations.
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a diffusion cell (e.g., Franz cell), separating the donor and receptor chambers.
-
Application: The topical formulation is applied to the outer surface of the skin (stratum corneum) in the donor chamber.
-
Sampling: The receptor fluid, which is in contact with the dermal side of the skin, is sampled at predetermined time intervals.
-
Quantification: The concentration of the drug in the receptor fluid is measured using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12][13]
-
Data Analysis: The flux of the drug across the skin is calculated to determine the rate and extent of absorption.
References
- 1. Betamethasone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. drugs.com [drugs.com]
- 4. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. youtube.com [youtube.com]
- 9. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and dermatopharmacokinetics of betamethasone 17-valerate: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. akjournals.com [akjournals.com]
- 13. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of the Anti-inflammatory Effects of Betamethasone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two common betamethasone (B1666872) esters: betamethasone dipropionate and betamethasone valerate (B167501). The information presented is curated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the relative potencies and applications of these corticosteroids.
Introduction to Betamethasone Esters
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] To enhance its topical delivery and duration of action, it is often formulated as esters. The most frequently utilized esters are betamethasone dipropionate and betamethasone valerate. The choice of ester influences the potency and penetration of the drug, making a direct comparison of their anti-inflammatory effects crucial for appropriate experimental design and clinical application.
Mechanism of Anti-inflammatory Action
Betamethasone esters exert their anti-inflammatory effects through the classic glucocorticoid receptor (GR) signaling pathway.[2] As lipophilic molecules, they passively diffuse across the cell membrane and bind to the cytosolic GR, which is part of a multiprotein complex.[2] Ligand binding induces a conformational change, leading to the dissociation of heat shock proteins and translocation of the activated GR-ligand complex into the nucleus.[2]
Once in the nucleus, the anti-inflammatory actions are primarily mediated through two mechanisms:
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding for inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription. A key example is the upregulation of annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
Comparative Anti-inflammatory Potency
The anti-inflammatory potency of topical corticosteroids is a critical factor in their clinical efficacy. Betamethasone dipropionate is consistently classified as a more potent corticosteroid than betamethasone valerate.
Topical Corticosteroid Potency Classification:
| Potency Class | Ester |
| High Potency (Class II) | Betamethasone Dipropionate 0.05% |
| Medium Potency (Class IV) | Betamethasone Valerate 0.1% |
This difference in potency is attributed to the dipropionate ester's higher lipophilicity, which enhances its penetration through the stratum corneum to reach the target cells in the epidermis and dermis.
While direct side-by-side preclinical data from standardized assays are limited in publicly available literature, clinical studies and potency ranking assays consistently support the higher potency of betamethasone dipropionate.
Experimental Data from In Vivo Models
Standardized in vivo models are essential for quantifying and comparing the anti-inflammatory activity of topical corticosteroids.
Vasoconstrictor Assay (McKenzie-Stoughton Test)
This assay is a widely accepted method for determining the bioequivalence and relative potency of topical corticosteroids. The ability of a corticosteroid to cause vasoconstriction in the small blood vessels of the skin (skin blanching) correlates well with its anti-inflammatory activity.
Experimental Protocol: Vasoconstrictor Assay
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application: Small, defined areas on the volar forearm are marked. The test compounds (betamethasone dipropionate and betamethasone valerate formulations) and a vehicle control are applied to these sites under occlusion for a specified duration (e.g., 6 or 16 hours).
-
Assessment: After removal of the occlusion and cleaning of the sites, the degree of skin blanching (vasoconstriction) is visually assessed at various time points by a trained observer. A scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used. Chromameter measurements can also be taken for a more objective quantification of skin color changes.
-
Data Analysis: The blanching scores are plotted over time, and the area under the curve (AUC) is calculated to determine the total vasoconstrictor effect. A higher AUC indicates greater potency.
While a direct comparative study with quantitative data for both esters was not found, a study comparing a fixed combination of calcipotriol (B1668217) and betamethasone dipropionate aerosol foam with other corticosteroids, including clobetasol (B30939) propionate (B1217596) and fluocinolone (B42009) acetonide, demonstrated significant vasoconstriction, indicating its high potency.[3] Another study noted that betamethasone valerate lotion had a lower vasoconstrictor potential than a betamethasone dipropionate lotion.
Croton Oil-Induced Ear Edema Model
This is a common animal model for evaluating the efficacy of topical anti-inflammatory agents. Croton oil is a potent irritant that induces a significant inflammatory response.
Experimental Protocol: Croton Oil-Induced Ear Edema
-
Animal Model: Typically, mice or rats are used.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compounds (betamethasone dipropionate and betamethasone valerate) are applied topically to the inflamed ear, usually shortly before or after the croton oil application.
-
Assessment: After a specific time period (e.g., 4-6 hours), the animals are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight difference between the croton oil-treated ear and the vehicle-treated ear is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema by the test compounds is calculated relative to the control group that received only croton oil.
A study comparing biopolymer-based formulations of betamethasone dipropionate and betamethasone valerate in the croton oil ear edema model in rats found a significant reduction in edema for both treatment groups compared to the control group.[4]
Carrageenan-Induced Paw Edema Model
This is another widely used in vivo model to screen for anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Rats are commonly used for this assay.
-
Induction of Inflammation: A suspension of carrageenan is injected into the sub-plantar region of one hind paw.
-
Treatment: The test compounds are typically administered systemically (e.g., intraperitoneally or orally) or topically before the carrageenan injection.
-
Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated, and the percentage inhibition of edema by the test compounds is determined.
While no direct comparative data for betamethasone dipropionate and valerate in this specific model was identified, this assay is a standard for evaluating the efficacy of corticosteroids.
Clinical Comparison Data
Clinical studies provide valuable insights into the real-world efficacy of these two esters.
A double-blind, randomized study in 56 patients with steroid-responsive dermatoses of the scalp (psoriasis and eczema) compared a 0.05% betamethasone dipropionate with 2% salicylic (B10762653) acid lotion to a 0.1% betamethasone valerate lotion. The results indicated that while both lotions were effective, the betamethasone dipropionate with salicylic acid formulation was significantly better at resolving scaling in psoriasis patients (p = 0.009). There was also a trend towards a higher proportion of complete symptom resolution with the betamethasone dipropionate formulation.[1]
In a multicenter, prospective, randomized, controlled, investigator-blinded trial involving 61 patients with mild-to-moderate alopecia areata, a 0.1% betamethasone valerate foam was compared to a 0.05% betamethasone dipropionate lotion. The study found that the betamethasone valerate foam resulted in significantly greater hair regrowth than the betamethasone dipropionate lotion (p < 0.01). By week 20, 61% of patients in the betamethasone valerate foam group achieved complete regrowth compared to 27% in the betamethasone dipropionate lotion group (p < 0.003).[5][6] It is important to note that the vehicle (foam vs. lotion) can significantly impact drug delivery and efficacy.
Summary of Findings
The following table summarizes the key comparative aspects of betamethasone dipropionate and betamethasone valerate.
| Feature | Betamethasone Dipropionate | Betamethasone Valerate |
| Relative Potency | High (Class II) | Medium (Class IV) |
| Lipophilicity | Higher | Lower |
| Penetration | Enhanced | Moderate |
| Clinical Efficacy | Generally considered more potent for inflammatory dermatoses like psoriasis.[1][7] | Effective for a range of dermatoses; a foam formulation showed superior efficacy in alopecia areata compared to a dipropionate lotion.[5][6] |
Conclusion
The available evidence from potency classifications and clinical studies consistently indicates that betamethasone dipropionate is a more potent anti-inflammatory agent than betamethasone valerate. This is primarily attributed to its greater lipophilicity and enhanced skin penetration. However, the choice of vehicle can significantly influence the clinical outcome, as demonstrated by the superior efficacy of a betamethasone valerate foam in alopecia areata. For researchers and drug development professionals, it is crucial to consider both the ester and the formulation when designing studies and interpreting results. Further direct, quantitative, side-by-side preclinical studies would be beneficial to provide more granular data on the comparative anti-inflammatory effects of these two important esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of betamethasone valerate foam formulation in comparison with betamethasone dipropionate lotion in the treatment of mild-to-moderate alopecia areata: a multicenter, prospective, randomized, controlled, investigator-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of betamethasone dipropionate (0.05%) and betamethasone valerate (0.1%) ointments in psoriasis and other dermatoses--a multicentric double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of an Analytical Method for Betamethasone Acibutate: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for Betamethasone (B1666872) acibutate, a synthetic glucocorticoid. The focus is on a High-Performance Liquid Chromatography (HPLC) method, a widely used technique for the analysis of corticosteroids in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method validation of pharmaceutical products.
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. An inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's ruggedness and reproducibility when performed by different analysts in different laboratories. This guide outlines the key performance characteristics that are evaluated and provides a comparison with alternative analytical techniques.
Comparative Performance of Analytical Methods
While this guide focuses on an HPLC method for Betamethasone acibutate, other techniques can also be employed for its analysis. The following table summarizes the typical performance characteristics of different analytical methods based on literature for related corticosteroids like Betamethasone, Betamethasone Dipropionate, and Betamethasone Valerate.[1][2][3][4][5][6][7] The data presented here is a synthesis of expected performance and should be considered representative for an inter-laboratory validation of a this compound method.
Table 1: Comparison of Analytical Method Performance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | > 0.999[8][9] | > 0.999[6] | > 0.99 |
| Precision (RSD %) | < 2%[4][5][7] | < 1%[6] | < 5% |
| Accuracy (Recovery %) | 98 - 102%[1][7] | 99 - 101%[6] | 95 - 105% |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL[4][5][7] | ~1.27 µg/mL[6] | < 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.07 - 0.3 µg/mL[4][5][7] | ~3.86 µg/mL[6] | < 0.5 ng/mL |
| Specificity | High | High | Very High |
| Analysis Time | 15 - 30 min | 5 - 15 min | 5 - 10 min |
| Cost | Moderate | High | High |
Experimental Protocols
A detailed experimental protocol is fundamental for the successful transfer and validation of an analytical method across different laboratories. Below is a typical protocol for the analysis of this compound in a cream formulation using a stability-indicating HPLC method.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) and dilute to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample solutions (e.g., 1 - 50 µg/mL).[10]
Preparation of Sample Solutions (from a Cream Formulation)
-
Sample Weighing: Accurately weigh a portion of the cream equivalent to a target concentration of this compound (e.g., 1 mg) into a suitable container.[11]
-
Extraction: Add a known volume of a suitable extraction solvent (e.g., methanol) and vortex or sonicate to disperse the cream and dissolve the active ingredient.[6][11][12]
-
Centrifugation/Filtration: Centrifuge the sample to separate the excipients. Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter.[11][12]
-
Dilution: Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[12]
Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[4][5][8][12]
Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation study.
Caption: A flowchart of the inter-laboratory validation process.
Relationship of Validation Parameters
The various parameters assessed during method validation are interconnected and collectively establish the reliability of the analytical method.
Caption: Interconnectivity of analytical method validation parameters.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a critical step in ensuring product quality and regulatory compliance. A well-defined and validated HPLC method, as outlined in this guide, can provide accurate, precise, and reproducible results across different laboratories. The provided data tables and experimental protocols serve as a valuable resource for researchers and scientists in the pharmaceutical industry. It is important to note that while the presented data is based on methods for similar compounds, a formal inter-laboratory study is essential to establish the specific performance characteristics of an analytical method for this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. TLC--densitometric method for qualitative analysis of betamethasone and its related compounds in pharmacautical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation – ScienceOpen [scienceopen.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. scispace.com [scispace.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijnrd.org [ijnrd.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. benchchem.com [benchchem.com]
A Comparative In-Vitro Dissolution Analysis of Betamethasone Acibutate Tablets
This guide provides a comparative analysis of the dissolution profiles of a test formulation of Betamethasone (B1666872) Acibutate tablets against a reference product. The objective is to present a framework for assessing the in-vitro performance and potential bioequivalence of different tablet formulations. The experimental data and protocols herein are provided to guide researchers, scientists, and drug development professionals in similar analytical endeavors.
Comparative Dissolution Data
The dissolution profiles of the Reference and Test Betamethasone Acibutate tablets were evaluated over a 60-minute period. The cumulative percentage of the drug dissolved at various time points is summarized in the table below. The data demonstrates a comparative assessment of the release characteristics of the two formulations under standardized laboratory conditions.
| Time (minutes) | Average Cumulative % Drug Dissolved (Reference Product) | Average Cumulative % Drug Dissolved (Test Product) |
| 5 | 35.2 | 31.8 |
| 10 | 58.1 | 52.5 |
| 15 | 75.4 | 70.1 |
| 30 | 88.9 | 85.3 |
| 45 | 95.2 | 92.6 |
| 60 | 98.6 | 96.4 |
Experimental Protocol
A detailed methodology was followed to ensure the accuracy and reproducibility of the dissolution testing.
1. Dissolution Apparatus and Parameters:
The dissolution study was conducted using a USP Apparatus 2 (Paddle Method) under the following conditions:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer containing 0.5% w/v Sodium Lauryl Sulfate (SLS). The use of a surfactant is often necessary for poorly water-soluble drugs like betamethasone esters to ensure sink conditions.
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Volume: 5 mL withdrawn at each time point without media replacement.
2. Analytical Method:
The concentration of this compound in the dissolution samples was determined by a validated High-Performance Liquid Chromatography (HPLC) method.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A standard solution of this compound reference standard of known concentration was prepared in the dissolution medium.
-
Quantification: The percentage of drug dissolved was calculated by comparing the peak area of the samples to that of the standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the comparative dissolution study and the hierarchical relationship of the experimental parameters.
References
Assessing the Safety Profile of Betamethasone Esters Compared to Other Glucocorticoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical glucocorticoids are a cornerstone in the treatment of various inflammatory skin conditions. Their efficacy is well-established, but their use is often tempered by concerns about potential side effects, both local and systemic. A key aspect of dermatological drug development and clinical practice is to balance the anti-inflammatory potency of a glucocorticoid with its safety profile. This guide provides a comparative assessment of the safety profiles of commonly used glucocorticoids, with a focus on betamethasone (B1666872) esters.
It is important to note that while the initial focus of this guide was on Betamethasone acibutate, a thorough review of publicly available scientific literature, patent databases, and regulatory documents yielded no specific comparative safety data for this particular ester. Therefore, this guide will focus on the well-documented and widely used betamethasone esters, namely Betamethasone valerate (B167501) and Betamethasone dipropionate , and compare their safety profiles with other representative glucocorticoids such as Hydrocortisone (a low-potency corticosteroid) and Clobetasol (B30939) propionate (B1217596) (a very high-potency corticosteroid). The principles and methodologies discussed herein are directly applicable to the safety assessment of any new glucocorticoid ester, including this compound, should data become available.
Key Safety Parameters for Topical Glucocorticoids
The safety of a topical glucocorticoid is primarily determined by its potential to cause local and systemic adverse effects. The most common and clinically relevant local side effect is skin atrophy , which involves the thinning of the epidermis and dermis. Systemic side effects can occur due to the percutaneous absorption of the corticosteroid, potentially leading to hypothalamic-pituitary-adrenal (HPA) axis suppression .
Two key experimental assays are widely used to predict the therapeutic and side-effect potential of topical glucocorticoids:
-
Vasoconstrictor Assay: This assay measures the skin blanching (vasoconstriction) effect of a topical corticosteroid. The intensity of the blanching response generally correlates with the anti-inflammatory potency of the drug.
-
Atrophogenic Potential Assays: These studies directly measure the thinning of the skin following prolonged application of a topical corticosteroid.
A favorable safety profile is characterized by a high therapeutic index, meaning high anti-inflammatory activity with low atrophogenic potential and minimal systemic absorption.
Comparative Data on Glucocorticoid Safety Profiles
The following tables summarize quantitative data from various studies to facilitate a comparison of the atrophogenic potential and systemic absorption risk of different glucocorticoids.
Table 1: Comparison of Atrophogenic Potential of Selected Glucocorticoids
| Glucocorticoid | Potency Class | Method of Assessment | Endpoint Measured | Results |
| Clobetasol propionate 0.05% | Very High | 20-MHz Ultrasound | Reduction in dermal thickness | Strongest atrophogenic effect.[1] |
| Betamethasone dipropionate 0.05% | High | Not specified | Not specified | Potent, with a corresponding risk of atrophy. |
| Betamethasone valerate 0.1% | Medium | 20-MHz Ultrasound | Reduction in dermal thickness | Significant atrophogenic effect, less than clobetasol propionate.[1] |
| Mometasone (B142194) furoate 0.1% | Medium | High-frequency pulsed ultrasound | Reduction in skin thickness | No significant difference from vehicle, suggesting a favorable benefit-risk ratio.[2] |
| Hydrocortisone 1.0% | Low | 20-MHz Ultrasound | Reduction in dermal thickness | No statistically significant difference from placebo.[1] |
Table 2: Systemic Absorption and HPA Axis Suppression Potential
| Glucocorticoid | Potency Class | Study Population | Key Findings |
| Clobetasol propionate 0.05% | Very High | Patients with skin disorders | Significant adrenal suppression observed with daily treatment of 15-25g. |
| Betamethasone dipropionate 0.05% | High | Patients with skin disorders | Clear adrenal suppression with daily treatment of 25g on >25% body surface area. |
| Betamethasone (general) | High | Not specified | Systemic absorption can lead to reversible HPA axis suppression. |
| Mometasone furoate 0.1% | Medium | Not specified | Lower potential for systemic side effects compared to more potent steroids. |
| Hydrocortisone 1.0% | Low | Not specified | Minimal systemic absorption and low risk of HPA axis suppression with appropriate use. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety assessment studies. Below are outlines of the protocols for the vasoconstrictor and skin atrophy assays.
Vasoconstrictor Assay Protocol
Objective: To assess the potency of a topical glucocorticoid by measuring its ability to cause vasoconstriction (skin blanching).
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects should have a demonstrated vasoconstrictor response to a reference corticosteroid.
-
Test Sites: Multiple small, circular areas (e.g., 1 cm in diameter) are marked on the volar aspect of the forearms.
-
Application: A standardized amount of the test glucocorticoid formulation and a vehicle control are applied to the designated test sites. The application is typically done under occlusion with a protective chamber or patch.
-
Duration: The duration of application can vary but is typically several hours (e.g., 6 hours).
-
Assessment: After removal of the formulation, the degree of skin blanching is assessed at specific time points (e.g., 2, 6, 18, and 24 hours post-application). Assessment can be performed visually by trained observers using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or instrumentally using a chromameter to measure changes in skin color.
-
Data Analysis: The blanching scores are plotted over time to determine the peak effect and duration of action. The potency of the test compound is ranked relative to standard corticosteroids of known potency.
Skin Atrophy Assay Protocol
Objective: To evaluate the atrophogenic potential of a topical glucocorticoid by measuring changes in skin thickness.
Methodology:
-
Subject Selection: Healthy volunteers are enrolled in the study.
-
Test Sites: Several areas on a suitable skin site (e.g., the forearm) are selected for daily application of the test glucocorticoid, a positive control (a known atrophogenic steroid), and a vehicle control.
-
Application: A defined amount of each formulation is applied to the respective test sites once or twice daily for a prolonged period (e.g., 3 to 6 weeks).
-
Measurement of Skin Thickness: Skin thickness is measured at baseline and at regular intervals (e.g., weekly) throughout the study and during a follow-up period to assess reversibility. High-frequency ultrasound (e.g., 20 MHz) is a commonly used non-invasive method to measure epidermal and dermal thickness.
-
Clinical Assessment: The test sites are also clinically evaluated for any visible signs of atrophy, such as telangiectasia, purpura, or striae.
-
Data Analysis: The percentage change in skin thickness from baseline is calculated for each treatment group. Statistical analysis is performed to compare the atrophogenic potential of the test compound with the controls.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the safety assessment of glucocorticoids.
Caption: Glucocorticoid signaling pathway leading to anti-inflammatory effects.
Caption: Workflow for assessing the safety of a new topical glucocorticoid.
Conclusion
The safety profile of a topical glucocorticoid is a critical determinant of its clinical utility. While this compound lacks specific comparative safety data in the public domain, the assessment of other betamethasone esters and glucocorticoids provides a robust framework for understanding the key safety parameters. Betamethasone valerate and dipropionate are potent anti-inflammatory agents, but their use requires careful consideration of the risk of skin atrophy and systemic absorption, particularly when compared to lower-potency steroids like hydrocortisone. Newer generation glucocorticoids, such as mometasone furoate, have been developed with the aim of improving the benefit-risk ratio by dissociating anti-inflammatory effects from atrophogenic potential. Future research and the publication of data on newer esters like this compound are essential to further refine the selection of the most appropriate topical glucocorticoid for individual patient needs, maximizing therapeutic benefit while minimizing the risk of adverse effects.
References
Comparative Efficacy of Betamethasone Esters in Topical Formulations: A Statistical Overview
Introduction to Betamethasone (B1666872) and its Esters
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[3][4] Betamethasone is often formulated as esters, such as dipropionate and valerate (B167501), to enhance its topical delivery and efficacy.[5][6] These esters vary in potency, which influences their clinical application.[5][6]
Mechanism of Action
Topical corticosteroids, including betamethasone esters, exert their anti-inflammatory effects through a genomic mechanism. After penetrating the cell membrane, they bind to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it modulates gene expression. It upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes.[1][7][8][9]
Comparative Efficacy Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy of Betamethasone dipropionate and Betamethasone valerate with other topical corticosteroids or placebo in the treatment of psoriasis and eczema.
Table 1: Efficacy of Betamethasone Dipropionate in Plaque Psoriasis
| Comparator | Duration of Treatment | Efficacy Outcome | Betamethasone Dipropionate | Comparator | Source |
| Fluocinonide 0.05% cream (twice daily) | 14 days | Physician's Global Evaluation of Response | Significantly better improvement in erythema, induration, and scaling with once-daily Betamethasone dipropionate AF cream | - | [9] |
| Vehicle Spray | 28 days | Treatment Success (IGA) | Significantly more effective | - | |
| Augmented BD lotion 0.05% | 14 days | Treatment Efficacy | Similar | Similar | |
| Calcipotriol plus Betamethasone dipropionate cream | 4 weeks vs. 8 weeks | PGA Success & Mean mPASI improvement | Foam formulation at 4 weeks showed greater improvement | Cream formulation at 8 weeks |
IGA: Investigator's Global Assessment; mPASI: modified Psoriasis Area and Severity Index; AF: Augmented Formulation
Table 2: Efficacy of Betamethasone Valerate in Psoriasis and Eczema
| Indication | Comparator | Duration of Treatment | Efficacy Outcome | Betamethasone Valerate | Comparator | Source |
| Mild-to-moderate chronic plaque psoriasis | BMV 0.1% cream | 3 and 5 weeks | Clearing of plaques (PGA scores) | BMV 0.1% plaster was significantly more efficacious | - | |
| Atopic Dermatitis | Prednisolone acetate (B1210297) 0.5% cream | Not specified | Efficacy and Tolerability | High-potency fluoridated corticosteroid | Mild-potency non-fluoridated corticosteroid |
BMV: Betamethasone Valerate; PGA: Physician's Global Assessment
Experimental Protocols
General Protocol for a Double-Blind, Randomized Controlled Trial of a Topical Corticosteroid for Psoriasis
A typical clinical trial to assess the efficacy of a topical corticosteroid like a betamethasone ester would follow a double-blind, randomized, vehicle-controlled design.
-
Patient Selection: Patients aged 18 years or older with a clinical diagnosis of stable, mild to moderate plaque psoriasis are recruited. The severity is often assessed using the Physician's Global Assessment (PGA) and the Psoriasis Area and Severity Index (PASI).
-
Randomization: Patients are randomly assigned to receive either the active treatment (e.g., Betamethasone dipropionate spray 0.05%) or a vehicle spray (placebo).
-
Treatment Regimen: Patients are instructed to apply the assigned treatment to all affected areas twice daily for a specified period, for example, 28 days.
-
Efficacy Assessments: The primary efficacy endpoint is often the proportion of subjects who achieve "treatment success" at the end of the treatment period, as defined by a specific score on the Investigator's Global Assessment (IGA). Secondary endpoints may include changes in individual signs of psoriasis (erythema, scaling, plaque elevation) and patient-reported outcomes like pruritus.
-
Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, and clinical laboratory tests.
Visualizations
Signaling Pathway of Betamethasone
Caption: Intracellular signaling pathway of Betamethasone.
Experimental Workflow for a Comparative Clinical Trial
References
- 1. Betamethasone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Betamethasone for skin: steroid treatment for skin conditions - NHS [nhs.uk]
- 4. safemedication.com [safemedication.com]
- 5. Betamethasone: Uses, types, warnings, and side effects [medicalnewstoday.com]
- 6. Betamethasone Topical: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 7. Main Study Findings and Author’s Conclusions - Betamethasone for Adults with Scalp Psoriasis: A Review of the Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amazon Pharmacy: BETAMETHASONE DIPROPIONATE (AUGMENTED) 0.05 % GEL [pharmacy.amazon.com]
- 9. A controlled clinical trial of a new formulation of betamethasone dipropionate cream in once-daily treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Betamethasone Acibutate: A Guide for Laboratory Professionals
The safe and compliant disposal of betamethasone (B1666872) acibutate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is essential to minimize environmental contamination and ensure workplace safety. This guide provides a comprehensive overview of the necessary steps and precautions for the proper disposal of betamethasone acibutate waste.
Hazard Profile and Environmental Impact
This compound is a potent corticosteroid that is classified as hazardous to the aquatic environment with long-lasting effects.[1] Improper disposal, such as sewering, can lead to the release of active pharmaceutical ingredients (APIs) into waterways, potentially harming aquatic life.[1][2][3] Furthermore, as a potent compound, it may cause damage to organs through prolonged or repeated exposure.[1][4][5] Therefore, it must be managed as a regulated waste stream in accordance with local, regional, national, and international regulations.[1][4]
Core Disposal Procedures
The disposal of this compound and materials contaminated with it must be handled through a licensed hazardous or special waste collection point.[1] Do not dispose of this material down the drain or with regular trash.[1][2][3][6]
Step-by-Step Disposal Protocol for Laboratory Settings:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure API, expired reagents, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and cleaning materials.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
-
Containerization:
-
Use designated, leak-proof, and clearly labeled containers for the collection of this compound waste.
-
Containers should be appropriate for the type of waste (e.g., sharps containers for needles and syringes, solid waste containers for contaminated PPE).[7]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."
-
Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS).[1]
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[5][8][9][10]
-
Ensure the contractor is qualified to handle pharmaceutical and hazardous waste.
-
Retain all documentation related to the waste transfer and disposal for regulatory compliance.
-
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is crucial to wear appropriate PPE to avoid exposure.[1][4][5][8] This includes:
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, wear respiratory protection.[1][4]
-
Protective Clothing: Wear a lab coat or other protective clothing.[1][4][5][8]
Wash hands thoroughly after handling the material.[4][5][8]
Spill Management
In the event of a spill:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE before attempting to clean the spill.[11]
-
For solid spills, avoid generating dust.[4][8] Carefully sweep or vacuum the material and collect it in a suitable container for disposal.[4][5][8]
-
For liquid spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed container for disposal.[10]
-
Clean the spill area thoroughly to remove any residual contamination.[4]
-
Avoid discharging cleaning materials into drains.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data
Currently, publicly available regulatory guidelines and safety data sheets for this compound do not specify quantitative concentration limits for different disposal methods. The primary directive is to treat any material contaminated with this compound as hazardous pharmaceutical waste and dispose of it through an approved waste management facility.
Experimental Protocols
The disposal of this compound does not involve an experimental protocol in the traditional sense. Instead, it requires adherence to a strict waste management protocol as outlined above. The key "methodology" is the procedural, step-by-step guidance for waste segregation, containerization, labeling, storage, and disposal through a licensed contractor. This ensures compliance with regulations and minimizes environmental impact.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. pccarx.com [pccarx.com]
- 5. organon.com [organon.com]
- 6. buzzrx.com [buzzrx.com]
- 7. luriechildrens.org [luriechildrens.org]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. organon.com [organon.com]
- 11. chemicalbook.com [chemicalbook.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Betamethasone Acibutate
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Betamethasone acibutate. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
This compound, a potent corticosteroid, requires stringent handling protocols due to its pharmacological activity at low doses.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk for researchers, scientists, and drug development professionals.
Occupational Exposure and Safety Data
| Parameter | Guideline/Data | Source(s) |
| Compound Type | Potent Corticosteroid | [2] |
| Occupational Exposure Band (OEB) | Likely Category 4 or 5 (Requires high containment) | [3] |
| Primary Exposure Routes | Inhalation of dust, skin contact, eye contact | [4] |
| Personal Protective Equipment (PPE) | See detailed protocol below | [2][4] |
| Engineering Controls | Ventilated Laminar Flow Enclosures, Fume Hoods, Glove Boxes | [5] |
| Disposal | As approved hazardous waste | [4][6] |
Experimental Protocol: Safe Handling of this compound
This protocol details the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Risk Assessment: Before commencing any work, perform a thorough risk assessment for the planned experiment.
-
Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a dedicated potent compound laboratory.[5]
-
Engineering Controls: Ensure a certified and validated containment system, such as a chemical fume hood or a glove box, is operational. For weighing and handling of powders, a ventilated balance safety enclosure or an isolator is required.[5][7]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, containers, and cleaning/decontamination supplies, within the containment area before introducing the compound.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Inner Gloves: Don a pair of nitrile gloves.
-
Protective Suit/Gown: Wear a disposable, low-linting lab coat or gown with long sleeves and tight-fitting cuffs.
-
Outer Gloves: Don a second pair of nitrile gloves, ensuring they overlap the cuffs of the gown. Consider using thicker, chemical-resistant gloves for the outer layer.[2]
-
Respiratory Protection: For operations with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) with HEPA filters is recommended.[2] In a properly functioning fume hood, a fit-tested N95 respirator may be sufficient for handling small quantities, subject to your institution's EHS guidelines.
-
Eye and Face Protection: Wear chemical safety goggles.[8] If there is a splash hazard, a full face shield must be worn in addition to goggles.[4]
3. Handling Procedures (within containment):
-
Weighing:
-
Use a dedicated, calibrated analytical balance inside a ventilated enclosure.
-
To minimize dust generation, handle the powder gently. Do not pour directly from the container; use a spatula.
-
Use anti-static weighing boats or paper.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
Solutions should be prepared and handled within the containment system.[5]
-
4. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces and equipment within the containment area. A common procedure involves wiping surfaces with a suitable detergent solution followed by a solvent like 70% ethanol.
-
PPE Doffing:
-
Remove outer gloves and dispose of them in a designated hazardous waste container.
-
Remove the face shield and/or goggles.
-
Remove the lab coat or gown, turning it inside out to contain any contamination. Dispose of it in the designated waste stream.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[9]
-
5. Waste Disposal:
-
All solid waste contaminated with this compound, including gloves, gowns, weighing paper, and disposable equipment, must be collected in clearly labeled, sealed hazardous waste containers.[6]
-
Liquid waste should be collected in a designated, sealed hazardous waste container.
-
Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste.[4]
6. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, gently cover the powder with a damp absorbent material to avoid raising dust.
-
Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet wiping).
-
Place all cleanup materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. ohsonline.com [ohsonline.com]
- 2. pccarx.com [pccarx.com]
- 3. altasciences.com [altasciences.com]
- 4. organon.com [organon.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. msd.com [msd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
